(1H-indazol-5-yl)methanamine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1H-indazol-5-ylmethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3/c9-4-6-1-2-8-7(3-6)5-10-11-8/h1-3,5H,4,9H2,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQMGFFLBKVOJLW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1CN)C=NN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40477479 | |
| Record name | (1H-indazol-5-yl)methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40477479 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
267413-25-2 | |
| Record name | (1H-indazol-5-yl)methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40477479 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide on the Structure Elucidation of (1H-indazol-5-yl)methanamine
For Researchers, Scientists, and Drug Development Professionals
Abstract
(1H-indazol-5-yl)methanamine is a heterocyclic amine containing the indazole scaffold, a key pharmacophore in numerous therapeutic agents. This document provides a comprehensive guide to its structure elucidation, outlining a plausible synthetic route and detailing the standard analytical techniques employed for its characterization. This guide serves as a valuable resource for researchers in medicinal chemistry, pharmacology, and drug development, offering insights into the synthesis and structural verification of this and related compounds.
Chemical Structure and Properties
This compound possesses a bicyclic aromatic indazole core with a methanamine substituent at the 5-position. The key physicochemical properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₈H₉N₃ | [1] |
| Molecular Weight | 147.18 g/mol | [1] |
| IUPAC Name | This compound | [1] |
| CAS Number | 267413-25-2 | [1] |
| Appearance | Expected to be a solid | |
| Predicted XlogP | 0.6 | [1] |
| Topological Polar Surface Area | 54.7 Ų | [1] |
Synthesis and Characterization Workflow
A plausible synthetic route for this compound involves the reduction of 1H-indazole-5-carbonitrile. The subsequent characterization workflow is essential for confirming the structure of the synthesized compound.
Experimental Protocols
Synthesis of this compound
This protocol describes a common method for the reduction of a nitrile to a primary amine.
Materials:
-
1H-indazole-5-carbonitrile
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous tetrahydrofuran (THF)
-
Distilled water
-
Sodium hydroxide (NaOH) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Ethyl acetate
-
Hexane
Procedure:
-
A solution of 1H-indazole-5-carbonitrile in anhydrous THF is added dropwise to a stirred suspension of LiAlH₄ in anhydrous THF at 0 °C under an inert atmosphere.
-
The reaction mixture is then allowed to warm to room temperature and stirred for several hours.
-
The reaction is quenched by the sequential dropwise addition of water, followed by a 15% aqueous NaOH solution, and finally more water.
-
The resulting solid is filtered off and washed with THF.
-
The combined organic filtrates are dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure to yield the crude product.
-
The crude product is purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane.
Spectroscopic Analysis
3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Approximately 10-20 mg of the purified compound is dissolved in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
Instrumentation: ¹H and ¹³C NMR spectra are recorded on a 400 MHz or 500 MHz NMR spectrometer.
-
¹H NMR Acquisition: A standard proton NMR experiment is performed. Key parameters include a sufficient number of scans for a good signal-to-noise ratio and a relaxation delay of 1-2 seconds.
-
¹³C NMR Acquisition: A proton-decoupled ¹³C NMR experiment is performed.
3.2.2. Mass Spectrometry (MS)
-
Sample Preparation: A dilute solution of the sample is prepared in a suitable solvent such as methanol or acetonitrile.
-
Instrumentation: A mass spectrometer equipped with an electrospray ionization (ESI) source is used.
-
Data Acquisition: The sample is introduced into the mass spectrometer, and the mass-to-charge ratio (m/z) of the molecular ion is determined. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.
3.2.3. Infrared (IR) Spectroscopy
-
Sample Preparation: A small amount of the solid sample is mixed with potassium bromide (KBr) and pressed into a thin pellet. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used.
-
Instrumentation: An FTIR spectrometer is used to record the spectrum.
-
Data Acquisition: The spectrum is typically recorded over a range of 4000 to 400 cm⁻¹.
Spectroscopic Data and Structure Elucidation
The following tables summarize the expected spectroscopic data for this compound based on its structure and data from related compounds.
¹H NMR Data (Predicted)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~8.10 | s | 1H | H-3 |
| ~7.80 | s | 1H | H-4 |
| ~7.50 | d | 1H | H-7 |
| ~7.30 | dd | 1H | H-6 |
| ~4.00 | s | 2H | -CH₂-NH₂ |
| ~1.5-2.0 | br s | 2H | -NH₂ |
| ~13.0 | br s | 1H | N-H (indazole) |
¹³C NMR Data (Predicted)
| Chemical Shift (δ, ppm) | Assignment |
| ~140.0 | C-7a |
| ~135.0 | C-3 |
| ~130.0 | C-5 |
| ~125.0 | C-6 |
| ~122.0 | C-3a |
| ~120.0 | C-4 |
| ~110.0 | C-7 |
| ~45.0 | -CH₂-NH₂ |
Mass Spectrometry Data
| Parameter | Value |
| Ionization Mode | ESI+ |
| Expected [M+H]⁺ (m/z) | 148.0869 |
| Elemental Composition | C₈H₁₀N₃⁺ |
Infrared (IR) Spectroscopy Data
| Wavenumber (cm⁻¹) | Assignment |
| 3400-3200 | N-H stretching (amine and indazole) |
| 3100-3000 | Aromatic C-H stretching |
| 2950-2850 | Aliphatic C-H stretching |
| 1620-1580 | N-H bending (amine) and C=C stretching |
| 1500-1400 | Aromatic C=C stretching |
| 850-750 | Aromatic C-H out-of-plane bending |
Potential Signaling Pathway Involvement
Conclusion
The structural elucidation of this compound can be systematically achieved through a combination of a plausible synthetic route and comprehensive spectroscopic analysis. The methodologies and expected data presented in this guide provide a robust framework for the synthesis, purification, and characterization of this and structurally related compounds, which are of significant interest in the field of medicinal chemistry. Further biological evaluation is warranted to explore the potential of this compound as a modulator of cellular signaling pathways.
References
An In-depth Technical Guide to the Physicochemical Properties of (1H-indazol-5-yl)methanamine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties of (1H-indazol-5-yl)methanamine. Due to the limited availability of direct experimental data for this specific molecule, this guide leverages data from the closely related analogue, 1H-indazol-5-amine, alongside predicted values and established experimental protocols. This comparative approach offers valuable insights for researchers engaged in drug discovery and development.
Physicochemical Properties
The physicochemical properties of a compound are critical determinants of its pharmacokinetic and pharmacodynamic behavior. The following tables summarize the available and predicted data for this compound and its close analogue.
Table 1: General and Predicted Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₈H₉N₃ | PubChem[1] |
| Molecular Weight | 147.18 g/mol | PubChem[1] |
| Predicted logP | 0.6 | PubChem[1] |
| Predicted pKa | (Not available) | |
| Topological Polar Surface Area | 54.7 Ų | PubChem[1] |
Table 2: Experimental Physicochemical Properties of 1H-Indazol-5-amine (Analogue)
| Property | Value | Source |
| Melting Point | 175-178 °C | CAS Common Chemistry[2] |
| Boiling Point (estimate) | 235.67 °C | ECHEMI[3] |
| Aqueous Solubility (at pH 7.4) | 17.9 µg/mL | PubChem[4] |
Experimental Protocols
Accurate determination of physicochemical properties is fundamental in preclinical development. The following sections detail standard experimental protocols for key parameters.
The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. Potentiometric titration is a highly precise method for its determination.[5]
Principle: A solution of the compound is titrated with a standardized acid or base. The potential of the solution is measured with a pH electrode as a function of the titrant volume. The pKa is determined from the inflection point of the resulting titration curve, which corresponds to the pH at which half of the compound is ionized.[6][7]
Methodology:
-
Calibration: Calibrate the pH meter using standard buffers (e.g., pH 4, 7, and 10).[4][8]
-
Sample Preparation: Prepare a solution of the test compound (e.g., 1 mM) in a suitable solvent, often with a cosolvent for sparingly soluble compounds.[4][8] Maintain a constant ionic strength using a background electrolyte like 0.15 M KCl.[4]
-
Titration: Place the sample solution in a thermostatted vessel and immerse the calibrated pH electrode. Titrate with a standardized solution of 0.1 M HCl or 0.1 M NaOH, adding the titrant in small increments.[8]
-
Data Analysis: Record the pH after each addition of titrant. Plot the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point. The equivalence point is the point of the steepest slope on the titration curve.[5]
The partition coefficient (logP) is a measure of a compound's lipophilicity and is crucial for predicting its absorption, distribution, metabolism, and excretion (ADME) properties. The shake-flask method is the gold standard for logP determination.[9]
Principle: The compound is partitioned between two immiscible phases, typically n-octanol and water, at a constant temperature. The concentration of the compound in each phase is measured after equilibrium has been reached. The partition coefficient (P) is the ratio of the concentration in the organic phase to the concentration in the aqueous phase. LogP is the logarithm of this ratio.[10]
Methodology:
-
Phase Saturation: Pre-saturate the n-octanol with water and the water (typically a buffer like PBS at pH 7.4) with n-octanol.[11]
-
Partitioning: Add a known amount of the compound to a mixture of the pre-saturated n-octanol and aqueous phases in a flask.[11]
-
Equilibration: Shake the flask for a sufficient time (e.g., 24 hours) at a constant temperature to allow for equilibrium to be reached.[12]
-
Phase Separation: Centrifuge the mixture to ensure complete separation of the two phases.[10]
-
Quantification: Determine the concentration of the compound in each phase using a suitable analytical technique, such as UV-Vis spectroscopy or HPLC.[11]
-
Calculation: Calculate the logP using the formula: logP = log ([Concentration in octanol] / [Concentration in aqueous phase]).[9]
Thermodynamic solubility is the maximum concentration of a compound that can be dissolved in a solvent at equilibrium.
Principle: An excess of the solid compound is equilibrated with the solvent of interest (e.g., a buffer solution) over a prolonged period. The concentration of the dissolved compound in the saturated solution is then determined.[13]
Methodology:
-
Sample Preparation: Add an excess amount of the solid compound to a vial containing the desired buffer (e.g., phosphate-buffered saline, pH 7.4).[12]
-
Equilibration: Shake the vials at a constant temperature (e.g., 25°C or 37°C) for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.[12]
-
Separation: Separate the undissolved solid from the solution by centrifugation or filtration.[12]
-
Quantification: Determine the concentration of the dissolved compound in the supernatant or filtrate using a validated analytical method such as HPLC-UV or LC-MS.[13][14]
Spectral analysis is essential for structural elucidation and confirmation.
Table 3: Expected Spectral Data for this compound and Related Indazoles
| Technique | Expected Data for Indazole Derivatives | Source |
| ¹H NMR | Aromatic protons in the range of δ 7.0-8.5 ppm. Protons of the methanamine group would appear further upfield. The NH proton of the indazole ring often appears as a broad singlet. | [2][15] |
| ¹³C NMR | Aromatic carbons typically appear in the range of δ 110-140 ppm. The carbon of the CH₂ group would be significantly upfield. | [2][15][16] |
| FT-IR | Characteristic N-H stretching vibrations around 3100-3500 cm⁻¹, C=C and C=N stretching in the aromatic region (1450-1620 cm⁻¹). | [15][17][18] |
| UV-Vis | Absorption maxima are expected in the UV region, characteristic of the indazole chromophore. For 1H-indazole in acetonitrile, λmax is observed around 251, 288, and 299 nm. | [17][19] |
| Mass Spectrometry (EI) | The molecular ion peak (M⁺) would be observed at m/z corresponding to the molecular weight of the compound. Common fragmentation patterns involve the loss of the aminomethyl group. For 1H-indazole, the M⁺ peak is at m/z 118. | [20][21] |
Experimental Protocols for Spectral Analysis:
-
NMR Spectroscopy: For ¹H and ¹³C NMR, the sample is dissolved in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). A standard single-pulse experiment with proton decoupling is used for ¹³C NMR.[22][23]
-
FT-IR Spectroscopy: For solid samples, a common method is to prepare a KBr pellet by grinding the sample with KBr and pressing it into a thin disk. Alternatively, Attenuated Total Reflectance (ATR) can be used with minimal sample preparation.
-
UV-Vis Spectroscopy: The sample is dissolved in a suitable UV-transparent solvent (e.g., ethanol or acetonitrile) and the absorbance is measured across the UV-visible range.
-
Mass Spectrometry: For small molecules, Liquid Chromatography-Mass Spectrometry (LC-MS) is a common technique. The sample is dissolved in a suitable solvent and introduced into the mass spectrometer, often after chromatographic separation.
Mandatory Visualizations
A plausible synthetic route for this compound is via the reduction of 1H-indazole-5-carbonitrile.
Caption: Synthetic workflow for this compound.
Indazole derivatives are well-known inhibitors of various protein kinases, including Vascular Endothelial Growth Factor Receptors (VEGFRs).[16] The VEGFR signaling pathway is crucial in angiogenesis, the formation of new blood vessels, which is a hallmark of cancer.[1][15][20][21]
Caption: Simplified VEGFR2 signaling cascade.
References
- 1. 5-(Aminomethyl)-1H-indazole | C8H9N3 | CID 12096223 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. application.wiley-vch.de [application.wiley-vch.de]
- 3. benchchem.com [benchchem.com]
- 4. 1H-Indazol-5-amine | C7H7N3 | CID 88012 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. 1H-indazol-5-amine | Sigma-Aldrich [sigmaaldrich.com]
- 7. danabiosci.com [danabiosci.com]
- 8. Thieme E-Books & E-Journals [thieme-connect.de]
- 9. N-(1H-Indazol-5-yl)-4-methoxybenzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. 1-(1H-Imidazol-5-yl)methanamine | C4H7N3 | CID 12408174 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination - PMC [pmc.ncbi.nlm.nih.gov]
- 13. rsc.org [rsc.org]
- 14. researchgate.net [researchgate.net]
- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 16. Syntheses of 1-Aryl-5-nitro-1H-indazoles and a General One-Pot Route to 1-Aryl-1H-indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. 1H-Indazole | C7H6N2 | CID 9221 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 19. 1H-Indazole [webbook.nist.gov]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. High Yielding, One-Pot Synthesis of Bis(1H-indazol-1-yl)methane Catalyzed by 3d-Metal Salts - PMC [pmc.ncbi.nlm.nih.gov]
- 23. This compound hydrochloride | CymitQuimica [cymitquimica.com]
An In-depth Technical Guide to (1H-indazol-5-yl)methanamine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of (1H-indazol-5-yl)methanamine, a heterocyclic amine belonging to the indazole class of compounds. This document consolidates its chemical identity, synthesis protocols, and known and potential biological activities, with a focus on its relevance in medicinal chemistry and drug discovery.
Chemical Identity and Synonyms
This compound is a versatile building block in the synthesis of more complex molecules, particularly in the development of therapeutic agents. Its chemical structure consists of an indazole core with a methanamine substituent at the 5-position.
CAS Number: 267413-25-2[1][2] CAS Number (Hydrochloride Salt): 943845-78-1
Synonyms:
| Property | Value | Source |
| Molecular Formula | C₈H₉N₃ | [2] |
| Molecular Weight | 147.18 g/mol | [2] |
| IUPAC Name | This compound | [2] |
Synthesis Protocols
A common and effective method for the synthesis of this compound is through the reduction of 1H-indazole-5-carbonitrile.
Experimental Protocol: Reduction of 1H-indazole-5-carbonitrile
This protocol outlines the synthesis of this compound via the reduction of 1H-indazole-5-carbonitrile using lithium aluminum hydride (LiAlH₄).[1]
Materials:
-
1H-indazole-5-carbonitrile
-
Lithium aluminum hydride (LiAlH₄)
-
Tetrahydrofuran (THF), anhydrous
-
Water
-
2 N aqueous lithium hydroxide (LiOH)
Procedure:
-
In a reaction vessel, prepare a suspension of lithium aluminum hydride (2.0 equivalents) in anhydrous tetrahydrofuran.
-
Dissolve 1H-indazole-5-carbonitrile (1.0 equivalent) in anhydrous tetrahydrofuran at room temperature.
-
Slowly add the solution of 1H-indazole-5-carbonitrile to the suspension of lithium aluminum hydride.
-
Heat the reaction mixture to reflux for 2 hours.
-
After the reaction is complete, cool the mixture and quench by the sequential addition of water (0.053 mL per 100 mg of starting material), 2 N aqueous lithium hydroxide (0.106 mL), and water (0.212 mL).
-
Stir the resulting mixture and then filter to remove the inorganic salts.
-
Concentrate the filtrate under reduced pressure to remove the solvent.
-
Dry the residue under reduced pressure to yield this compound.
Expected Yield: 94%[1]
Synthetic Workflow Diagram
Biological Activity and Therapeutic Potential
While specific biological data for this compound is limited in publicly available literature, the indazole scaffold is a well-established pharmacophore in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities. Indazole-containing compounds have been successfully developed as anticancer agents, kinase inhibitors, and anti-inflammatory drugs.[3]
Potential as a Kinase Inhibitor
The indazole core is a key structural feature in several approved kinase inhibitors, such as Axitinib and Pazopanib, which target Vascular Endothelial Growth Factor Receptors (VEGFRs).[4][5] These receptors are crucial signaling proteins involved in angiogenesis, the formation of new blood vessels, which is a hallmark of cancer.[4] By inhibiting VEGFR, these drugs can disrupt tumor angiogenesis, proliferation, and metastasis.[4]
Given its structural similarity to these established drugs, this compound serves as a valuable starting point for the design and synthesis of novel kinase inhibitors. The primary amine group offers a readily modifiable handle for the introduction of various side chains to optimize binding affinity and selectivity for specific kinase targets.
Hypothetical Signaling Pathway Inhibition
The following diagram illustrates a simplified, hypothetical signaling pathway that could be targeted by a kinase inhibitor derived from this compound, focusing on the VEGFR signaling cascade.
General Workflow for Evaluating Novel Kinase Inhibitors
The development of new kinase inhibitors from a core scaffold like this compound typically follows a structured workflow from initial synthesis to biological evaluation.
Conclusion
This compound is a valuable chemical entity with a straightforward synthetic route. While direct biological data for this specific compound is not extensively documented, its indazole core represents a "privileged scaffold" in medicinal chemistry.[6] Its structural relationship to approved kinase inhibitors suggests significant potential as a starting point for the development of novel therapeutics, particularly in the field of oncology. Further research into the synthesis of derivatives and their subsequent biological evaluation is warranted to fully explore the therapeutic potential of this compound class.
References
- 1. 5-AMINOMETHYL INDAZOLE | 267413-25-2 [chemicalbook.com]
- 2. 5-(Aminomethyl)-1H-indazole | C8H9N3 | CID 12096223 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benthamdirect.com [benthamdirect.com]
An In-depth Technical Guide on the Potential Biological Targets of (1H-indazol-5-yl)methanamine
For Researchers, Scientists, and Drug Development Professionals
December 29, 2025
Abstract
(1H-indazol-5-yl)methanamine is a molecule belonging to the indazole class of compounds, a scaffold of significant interest in medicinal chemistry due to its wide range of biological activities. While direct experimental data on this compound is limited, the extensive research on related indazole derivatives provides a strong predictive framework for its potential biological targets. This technical guide summarizes the known biological targets of various indazole-containing molecules, presenting quantitative data, detailed experimental protocols for target validation, and visualizations of relevant signaling pathways. The information herein is intended to serve as a comprehensive resource for researchers initiating investigations into the therapeutic potential of this compound and its analogues.
Introduction
The indazole nucleus, a bicyclic aromatic system composed of a benzene ring fused to a pyrazole ring, is recognized as a "privileged scaffold" in drug discovery.[1][2] Derivatives of indazole have demonstrated a broad spectrum of pharmacological properties, including anti-cancer, antibacterial, anti-inflammatory, and antiviral activities.[1][3] this compound, as a member of this class, holds promise for interacting with various biological targets. This guide explores these potential targets by examining the established activities of structurally related indazole derivatives.
Potential Biological Targets and Quantitative Data
Based on the activities of known indazole derivatives, the primary potential biological targets for this compound are categorized into protein kinases, bacterial enzymes, and ligand-gated ion channels.
Protein Kinase Inhibition
Indazole derivatives have been extensively investigated as inhibitors of various protein kinases, which are crucial regulators of cellular processes and are often dysregulated in cancer.
Table 1: Inhibitory Activity of Indazole Derivatives against Various Protein Kinases
| Indazole Derivative Class | Target Kinase | IC₅₀ (nM) | Reference Compound Example |
| N-(1H-indazol-6-yl)benzenesulfonamides | PLK4 | 0.1 | Compound K22 |
| 6-aryl-1H-indazol-3-amines | FGFR1 | 30.2 | 6-(2,6-Dichloro-3,5-dimethoxyphenyl)-N-(3-(4–methylpiperazin-1-yl)phenyl)-1H-indazole-4-carboxamide |
| 1H-indazole derivatives | EGFR | 5.3 (T790M mutant) | Not specified |
| 3-aminoindazole derivatives | ALK | 12 | Entrectinib |
| 3-substituted 1H-indazoles | IDO1 | 720 | Not specified |
Data compiled from multiple sources.[3][4]
Antibacterial Activity
A novel class of indazole derivatives has been identified as potent inhibitors of bacterial DNA gyrase B (GyrB), a validated target for antibacterial agents. This suggests a potential application for this compound in combating bacterial infections, including resistant strains like MRSA.[5]
Table 2: Antibacterial and Enzymatic Activity of Indazole-Based GyrB Inhibitors
| Compound Class | Target Organism/Enzyme | MIC (µg/mL) or IC₅₀ (µM) | Notes |
| Indazole derivatives | Staphylococcus aureus (MRSA) | Potent activity reported | Effective against fluoroquinolone-resistant strains |
| Indazole derivatives | Bacterial DNA Gyrase B | Excellent enzymatic activity | Structure-based design led to high potency |
| Sulphonamide-containing indazoles | Mycobacterium tuberculosis | 0.09 µM (MIC) | Identified through high-throughput screening |
Data from various studies on indazole derivatives.[1][5]
Serotonin 5-HT₃ Receptor Antagonism
The indazole nucleus is a key pharmacophore in granisetron, a selective 5-HT₃ receptor antagonist used to manage nausea and vomiting.[1] This indicates that this compound could potentially modulate the activity of this ligand-gated ion channel.
Experimental Protocols
To investigate the interaction of this compound with the potential targets identified, the following experimental protocols can be employed.
Kinase Inhibition Assay (ADP-Glo™ Assay)
This assay quantifies the activity of a kinase by measuring the amount of ADP produced during the kinase reaction.
Protocol:
-
Reagent Preparation: Prepare the kinase, substrate, ATP, and the test compound (this compound) in a suitable kinase buffer.
-
Kinase Reaction: In a 96-well plate, combine the kinase, substrate, and varying concentrations of the test compound. Initiate the reaction by adding ATP. Incubate at room temperature for 60 minutes.
-
Reaction Termination: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete any remaining ATP. Incubate for 40 minutes at room temperature.
-
ADP to ATP Conversion: Add Kinase Detection Reagent to convert the ADP generated to ATP. Incubate for 30-60 minutes at room temperature.
-
Luminescence Measurement: Measure the luminescence of each well using a plate reader. The light generated is proportional to the amount of ADP produced.
-
Data Analysis: Calculate the percentage of kinase inhibition for each concentration of the test compound and determine the IC₅₀ value.
GPCR Radioligand Binding Assay (for 5-HT₃ Receptor)
This assay measures the ability of a test compound to displace a radiolabeled ligand from its receptor, thereby determining its binding affinity.
Protocol:
-
Membrane Preparation: Prepare cell membranes from a cell line stably expressing the human 5-HT₃ receptor.
-
Assay Setup: In a 96-well plate, add the following in triplicate:
-
Total Binding: Assay buffer, a fixed concentration of a radiolabeled 5-HT₃ receptor ligand (e.g., [³H]-granisetron), and the membrane preparation.
-
Non-specific Binding: Assay buffer, the radiolabeled ligand, a high concentration of a known unlabeled 5-HT₃ ligand, and the membrane preparation.
-
Competition: Assay buffer, the radiolabeled ligand, varying concentrations of this compound, and the membrane preparation.
-
-
Incubation: Incubate the plate at room temperature to reach equilibrium.
-
Filtration: Terminate the reaction by rapid filtration through glass fiber filters to separate bound and free radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Determine the IC₅₀ value of the test compound and subsequently the Ki value using the Cheng-Prusoff equation.
Signaling Pathways and Visualizations
Understanding the signaling pathways associated with the potential targets is crucial for elucidating the mechanism of action of this compound.
EGFR Signaling Pathway
Activation of the Epidermal Growth Factor Receptor (EGFR) leads to downstream signaling cascades that regulate cell proliferation, survival, and differentiation.[1][2][3][6]
FGFR Signaling Pathway
Fibroblast Growth Factor Receptor (FGFR) signaling is involved in angiogenesis, cell proliferation, and migration.[3][7]
PLK4 Signaling in Cell Cycle Regulation
Polo-like kinase 4 (PLK4) is a master regulator of centriole duplication, and its inhibition can lead to cell cycle arrest and apoptosis, making it an attractive target in oncology.[4][8]
5-HT₃ Receptor Signaling
The 5-HT₃ receptor is a ligand-gated ion channel that, upon activation by serotonin, allows the influx of cations, leading to neuronal depolarization.[1][9]
Conclusion
While further direct experimental validation is required, the existing body of research on indazole derivatives strongly suggests that this compound is a promising candidate for targeting a range of biologically significant molecules, including protein kinases, bacterial enzymes, and neurotransmitter receptors. This guide provides a foundational framework for initiating such investigations, offering insights into potential mechanisms of action and methodologies for experimental validation. The versatility of the indazole scaffold continues to make it a focal point for the development of novel therapeutics.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. 表皮生长因子受体 (EGFR) 信号传导 [sigmaaldrich.cn]
- 3. lifesciences.danaher.com [lifesciences.danaher.com]
- 4. researchgate.net [researchgate.net]
- 5. Spinal 5-HT3 receptors mediate descending facilitation and contribute to behavioral hypersensitivity via a reciprocal neuron-glial signaling cascade - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. aacrjournals.org [aacrjournals.org]
- 9. 5-HT3 receptor - Wikipedia [en.wikipedia.org]
In Silico Docking Studies of Indazole Scaffolds: A Technical Guide for Drug Discovery Professionals
Introduction:
The indazole moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with diverse therapeutic applications, including roles as anticancer, antibacterial, and anti-inflammatory agents.[1][2][3] In silico molecular docking has emerged as a powerful computational tool to predict the binding interactions and affinities of indazole-based ligands with their protein targets. This technical guide provides an in-depth overview of the methodologies, data interpretation, and visualization techniques employed in the computational docking studies of indazole derivatives, with a focus on providing actionable insights for researchers, scientists, and drug development professionals. While specific docking studies on (1H-indazol-5-yl)methanamine are not extensively reported in the reviewed literature, the principles and protocols outlined herein are directly applicable to this and other novel indazole-containing compounds.
Common Protein Targets for Indazole Derivatives
In silico docking studies have explored the interaction of indazole derivatives with a range of clinically relevant protein targets. These include:
-
Protein Kinases: Dysregulation of protein kinase signaling is a hallmark of many diseases, particularly cancer. Indazole derivatives have been investigated as inhibitors for various kinases, including p21-activated kinase 1 (PAK1), Glycogen Synthase Kinase 3β (GSK-3β), and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[4][5]
-
Aromatase: This enzyme is a key target in the treatment of hormone-dependent breast cancer.
-
Renal Cancer-Related Proteins: Specific proteins implicated in renal cancer, such as the Discoidin Domain Receptor 1 (DDR1), have been targeted with novel indazole compounds.[1][6]
-
DNA Gyrase: This bacterial enzyme is a validated target for antibacterial agents.[7]
-
Murine Double Minute 2 (MDM2): The interaction of indazole derivatives with the MDM2 receptor, which is involved in p53 regulation, has been explored in the context of cancer therapy.[3]
Experimental Protocols
A standardized and meticulous computational methodology is crucial for obtaining reliable and reproducible docking results. The following sections detail the typical workflow for in silico docking of indazole derivatives.
Ligand and Protein Preparation
-
Ligand Preparation:
-
The 2D structure of the indazole derivative, such as this compound, is drawn using chemical drawing software like ChemDraw.[1]
-
The 2D structure is then converted to a 3D structure, and its energy is minimized using computational chemistry software. This step is crucial for obtaining a low-energy, stable conformation of the ligand.[1]
-
-
Protein Preparation:
-
The 3D crystal structure of the target protein is obtained from a public repository like the Protein Data Bank (PDB).[1][4]
-
Water molecules, ions, and co-crystallized ligands are typically removed from the protein structure.[4]
-
Polar hydrogen atoms are added to the protein, and appropriate charges (e.g., Kollman charges) are assigned.[4]
-
Molecular Docking Simulation
-
Software: A variety of software packages are available for molecular docking, with AutoDock and AutoDock Vina being commonly used for studies involving indazole derivatives.[1][4] Other tools like Schrödinger's Glide are also employed.[8]
-
Grid Box Definition: A grid box is defined around the active site of the target protein to specify the search space for the docking algorithm.
-
Docking Algorithm: The docking software then explores various conformations and orientations of the ligand within the defined grid box, scoring each pose based on a defined scoring function. The scoring function estimates the binding affinity (e.g., in kcal/mol).
-
Analysis of Results: The results are analyzed to identify the best binding poses, typically characterized by the lowest binding energy. The interactions between the ligand and the protein's active site residues (e.g., hydrogen bonds, hydrophobic interactions) are then visualized and examined.[1]
Data Presentation
Quantitative data from docking studies are typically summarized in tables to facilitate comparison and structure-activity relationship (SAR) analysis.
Table 1: Example Docking Scores of Indazole Derivatives against Aromatase
| Compound | Binding Energy (kcal/mol) | Interacting Residues |
| 5f | -8.0 | Arg115 |
| 5g | -7.7 | Arg115, Thr310, Leu372, Leu477 |
| 5n | -7.7 | Arg115, Thr310, Leu372, Leu477 |
Data adapted from a study on substituted indazole derivatives.
Table 2: Example Docking Scores of Indazole Scaffolds against VEGFR-2
| Compound | Binding Energy (kcal/mol) | Interacting Residues |
| SMO | -6.99 | Glu828, Ile856, Lys826, Arg833 |
| SBS | -6.96 | Not specified |
| SOT | -6.88 | Not specified |
Data from a computational investigation of indazole scaffolds as tyrosine kinase inhibitors.[5]
Table 3: Example Inhibitory Activity of 1H-Indazole-3-Carboxamide Derivatives against PAK1
| Compound | PAK1 IC50 (nM) |
| 30l | 9.8 |
IC50 values represent the concentration of the compound required to inhibit 50% of the enzyme's activity.[4]
Mandatory Visualizations
Signaling Pathway and Experimental Workflow Diagrams
Visual representations of signaling pathways and experimental workflows are essential for clear communication of complex biological and computational processes.
Caption: VEGFR-2 signaling pathway and the inhibitory action of indazole derivatives.
Caption: A generalized workflow for in silico molecular docking studies.
In silico docking studies are an indispensable component of modern drug discovery, offering a time- and cost-effective approach to screen and identify promising lead candidates. The indazole scaffold continues to be a fertile ground for the development of novel therapeutics. By employing the robust methodologies and data analysis techniques outlined in this guide, researchers can effectively leverage computational docking to accelerate the discovery and optimization of new indazole-based drugs. While direct experimental data for this compound is pending, the established protocols for related indazole derivatives provide a clear and reliable roadmap for its future investigation.
References
- 1. Synthesis molecular docking and DFT studies on novel indazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. jocpr.com [jocpr.com]
- 4. benchchem.com [benchchem.com]
- 5. Computational Investigation of Indazole Scaffolds as Tyrosine Kinase Inhibitors Using Molecular Docking and ADMET Prediction – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 6. Synthesis molecular docking and DFT studies on novel indazole derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. Synthesis of Novel Series of 1-(6-Hydroxy-4-(1H-indol-3-yl)-3,6-dimethyl- 4,5,6,7-tetrahydro-1H-indazol-5-yl)ethan-1-oneas Evaluations of their Antimicrobial Activity with Insilco Docking Study [jmchemsci.com]
- 8. alliedacademies.org [alliedacademies.org]
Spectroscopic and Structural Elucidation of (1H-indazol-5-yl)methanamine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for (1H-indazol-5-yl)methanamine, a key intermediate in the synthesis of various pharmaceutically active compounds. Due to the limited availability of directly published complete spectra for this specific molecule, this guide presents a compilation of expected spectroscopic characteristics based on data from closely related indazole derivatives and general principles of spectroscopic analysis. Detailed experimental protocols for obtaining such data are also provided.
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₈H₉N₃ | PubChem |
| Molecular Weight | 161.21 g/mol | PubChem |
| Exact Mass | 161.084747 Da | PubChem |
| CAS Number | 267413-25-2 | PubChem |
Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. The expected ¹H and ¹³C NMR chemical shifts for this compound are based on the analysis of unsubstituted 1H-indazole and the expected electronic effects of the 5-aminomethyl substituent.
¹H NMR (Proton NMR)
The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons of the indazole ring, the methylene protons of the aminomethyl group, and the amine protons.
| Proton | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-3 | ~8.1 | s | - |
| H-4 | ~7.7 | d | ~8.5 |
| H-6 | ~7.2 | dd | ~8.5, ~1.5 |
| H-7 | ~7.5 | d | ~8.5 |
| -CH₂- | ~3.9 | s | - |
| -NH₂ | Variable (broad singlet) | bs | - |
| N-H (indazole) | ~13.0 (broad singlet) | bs | - |
¹³C NMR (Carbon-13 NMR)
The ¹³C NMR spectrum will provide information on the carbon framework of the molecule.
| Carbon | Expected Chemical Shift (δ, ppm) |
| C-3 | ~134 |
| C-3a | ~123 |
| C-4 | ~121 |
| C-5 | ~135 |
| C-6 | ~120 |
| C-7 | ~110 |
| C-7a | ~140 |
| -CH₂- | ~45 |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, electrospray ionization (ESI) in positive mode is a suitable technique.
| Parameter | Value |
| Ionization Mode | ESI (+) |
| Expected [M+H]⁺ | m/z 162.0924 |
| Key Fragmentation Ion | m/z 145 ([M+H - NH₃]⁺) |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H and C-H stretching and bending vibrations.
| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
| N-H stretch (amine) | 3400-3250 | Medium (two bands) |
| N-H stretch (indazole) | 3200-2500 (broad) | Medium |
| C-H stretch (aromatic) | 3100-3000 | Medium |
| C-H stretch (aliphatic) | 2960-2850 | Medium |
| N-H bend (amine) | 1650-1580 | Medium |
| C=C stretch (aromatic) | 1620-1450 | Medium-Strong |
Experimental Protocols
The following are detailed methodologies for the key experiments cited.
NMR Spectroscopy
Sample Preparation:
-
Dissolve 5-10 mg of this compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or MeOD).
-
Transfer the solution to a 5 mm NMR tube.
Instrumentation and Data Acquisition:
-
Spectrometer: A 400 MHz or 500 MHz NMR spectrometer.
-
¹H NMR:
-
Pulse sequence: Standard single-pulse experiment.
-
Number of scans: 16-32.
-
Relaxation delay: 1-2 seconds.
-
-
¹³C NMR:
-
Pulse sequence: Proton-decoupled pulse experiment (e.g., zgpg30).
-
Number of scans: 1024 or more, depending on sample concentration.
-
Relaxation delay: 2 seconds.
-
Data Processing:
-
Apply Fourier transformation to the Free Induction Decay (FID).
-
Phase correct the resulting spectrum.
-
Perform baseline correction.
-
Reference the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).
Mass Spectrometry
Sample Preparation:
-
Prepare a stock solution of the compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
-
Dilute the stock solution to 1-10 µg/mL with the mobile phase solvent.
Instrumentation and Data Acquisition:
-
Mass Spectrometer: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with an ESI source.
-
Ionization Mode: Positive ion mode.
-
Infusion: Direct infusion via a syringe pump at a flow rate of 5-10 µL/min.
-
Mass Range: Scan from m/z 50 to 500.
Infrared (IR) Spectroscopy
Sample Preparation:
-
KBr Pellet: Mix a small amount of the solid sample with dry potassium bromide (KBr) powder and press into a thin pellet.
-
ATR: Place a small amount of the solid sample directly onto the ATR crystal.
Instrumentation and Data Acquisition:
-
Spectrometer: A Fourier-Transform Infrared (FTIR) spectrometer.
-
Method: Transmission (for KBr pellet) or Attenuated Total Reflectance (ATR).
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
Visualizations
Synthesis Workflow
The synthesis of this compound can be achieved through the reduction of 1H-indazole-5-carbonitrile.
Caption: Synthetic route to this compound.
Potential Signaling Pathway Interaction
As a structural analog of biogenic amines like histamine and serotonin, this compound may interact with various amine receptors and transporters. The following diagram illustrates a hypothetical interaction with a G-protein coupled receptor (GPCR).
(1H-Indazol-5-yl)methanamine as a Bioisostere for Indole: A Technical Guide for Drug Discovery Professionals
An in-depth guide for researchers, scientists, and drug development professionals on the strategic application of (1H-indazol-5-yl)methanamine as a bioisosteric replacement for the indole scaffold in medicinal chemistry.
Executive Summary
In modern drug discovery, the bioisosteric replacement of key pharmacophores is a fundamental strategy for lead optimization. The indole ring, a privileged structure in numerous biologically active compounds, often presents challenges related to metabolic instability, particularly oxidative degradation by cytochrome P450 enzymes. The this compound moiety has emerged as a highly effective non-classical bioisostere for the indole core, particularly for tryptamine and related structures. This substitution can preserve or enhance target affinity while significantly improving crucial drug-like properties, including metabolic stability and physicochemical characteristics. This technical guide provides a comprehensive overview of the rationale, comparative quantitative data, detailed experimental protocols for synthesis and evaluation, and visual representations of the underlying biological pathways and experimental workflows.
The Rationale for Bioisosteric Replacement
The structural and electronic similarities between indole and indazole form the basis of their bioisosteric relationship. Both are bicyclic aromatic systems of comparable size and planarity. However, the replacement of the indole C3-position with a nitrogen atom to form the indazole core introduces key changes that can be exploited for therapeutic advantage.
-
Enhanced Metabolic Stability: The indole nucleus is susceptible to oxidation at the 2- and 3-positions. The indazole ring, being more electron-deficient, is inherently more resistant to such oxidative metabolism, often leading to a longer in vivo half-life and an improved pharmacokinetic profile.
-
Modulation of Physicochemical Properties: The additional nitrogen atom in the indazole ring acts as a hydrogen bond acceptor, a feature absent in indole. This can lead to novel or strengthened interactions with the biological target.[1] Furthermore, this substitution can influence the molecule's pKa, lipophilicity (logP), and aqueous solubility, providing medicinal chemists with tools to fine-tune ADME (Absorption, Distribution, Metabolism, and Excretion) properties.
-
Maintained or Improved Pharmacological Activity: The indazole N-H group can still function as a hydrogen bond donor, mimicking the indole N-H.[1] By positioning the methanamine side chain at the 5-position, the overall topology of the molecule can closely mimic that of biologically active indoles like serotonin or tryptamine, allowing for conserved interactions with receptor binding pockets.
Quantitative Data: Comparative Analysis
The successful application of the indole-to-indazole bioisosteric switch has been demonstrated across various therapeutic targets. The following table summarizes quantitative data from selected case studies, illustrating the impact of this substitution on biological activity.
| Target Class | Parent Indole Compound | Indole Activity (IC₅₀/Kᵢ, nM) | This compound Analog | Indazole Activity (IC₅₀/Kᵢ, nM) | Fold Change in Potency |
| Kinase | B-Raf Inhibitor (Indole-based) | 36 | B-Raf Inhibitor (Indazole-based) | 2 | 18x Improvement[1] |
| GPCR | 5-HT₂ₐ Receptor Agonist (5-MeO-DMT) | ~10-50 (EC₅₀) | 5-MeO-DMT Indazole Analog (6a) | ~203 (EC₅₀) | ~4-20x Decrease[2][3] |
| Enzyme | MAO-B Inhibitor (Indole-5-carboxamide) | 0.227 | MAO-B Inhibitor (Indazole-5-carboxamide) | 0.386 | ~1.7x Decrease[4] |
Table 1: Comparative biological activity of indole compounds and their corresponding this compound bioisosteres. This data illustrates that the bioisosteric replacement can lead to improved, maintained, or moderately reduced potency, depending on the specific target and molecular context.
Experimental Protocols
Synthesis: Reductive Amination of 1H-Indazole-5-carbaldehyde
This protocol describes a general method for the synthesis of this compound derivatives from the corresponding aldehyde.
Objective: To synthesize an N-substituted this compound via a one-pot reductive amination procedure.
Materials:
-
1H-Indazole-5-carbaldehyde
-
Primary or secondary amine of choice (e.g., methylamine, dimethylamine)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) or Sodium cyanoborohydride (NaBH₃CN)
-
Dichloromethane (DCM) or Methanol (MeOH)
-
Acetic Acid (glacial)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: To a round-bottom flask, add 1H-indazole-5-carbaldehyde (1.0 eq) and dissolve in DCM or MeOH (approx. 0.1 M concentration).
-
Imine Formation: Add the desired amine (1.1 - 1.5 eq). If the amine is a salt (e.g., methylamine HCl), add a non-nucleophilic base like triethylamine (1.1 eq) to liberate the free amine. Add a catalytic amount of acetic acid (0.1 eq) to facilitate imine formation. Stir the mixture at room temperature for 1-2 hours.
-
Reduction: To the stirring solution, add the reducing agent, sodium triacetoxyborohydride (1.5 eq), portion-wise over 10 minutes. Caution: Gas evolution may occur.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) or LC-MS until the starting aldehyde is consumed (typically 4-16 hours).
-
Work-up: Quench the reaction by slowly adding saturated NaHCO₃ solution. Stir for 30 minutes. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x volume).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography to yield the final this compound product.
Biological Evaluation: In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol outlines a common method to determine the potency (IC₅₀) of a test compound against a specific protein kinase.
Objective: To quantify the inhibitory activity of an indazole-based compound on a target kinase.
Materials:
-
Kinase enzyme of interest
-
Kinase substrate (peptide or protein)
-
Adenosine-5'-triphosphate (ATP)
-
Kinase assay buffer (e.g., containing Tris-HCl, MgCl₂, DTT)
-
Test Compound (e.g., indazole analog) and DMSO
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
White, opaque 384-well assay plates
-
Luminometer plate reader
Procedure:
-
Compound Preparation: Prepare a serial dilution series of the test compound in DMSO. A typical starting concentration is 10 mM, diluted in 1:3 or 1:4 steps.
-
Kinase Reaction Setup: In a 384-well plate, add the following to each well:
-
Kinase Buffer
-
Test compound dilution (final DMSO concentration should be ≤1%)
-
Kinase enzyme (pre-diluted in kinase buffer)
-
-
Pre-incubation: Gently mix the plate and incubate for 15-30 minutes at room temperature to allow the compound to bind to the kinase.
-
Initiation of Reaction: Initiate the kinase reaction by adding a mixture of the substrate and ATP (the ATP concentration should be at or near its Kₘ for the kinase).
-
Incubation: Cover the plate and incubate for a defined period (e.g., 60 minutes) at room temperature.
-
ADP Detection:
-
Add ADP-Glo™ Reagent to all wells to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.
-
Add Kinase Detection Reagent to convert the generated ADP back to ATP and initiate a luciferase/luciferin reaction. Incubate for 30 minutes.
-
-
Data Acquisition: Measure the luminescence signal using a plate reader. The signal is directly proportional to the amount of ADP produced and thus reflects the kinase activity.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to a DMSO vehicle control. Plot the percent inhibition versus the logarithm of the compound concentration and fit the data using a four-parameter logistic model to determine the IC₅₀ value.
Visualizations: Pathways and Workflows
The following diagrams, generated using Graphviz, illustrate key conceptual frameworks relevant to the application of this compound as an indole bioisostere.
References
- 1. benchchem.com [benchchem.com]
- 2. protocols.io [protocols.io]
- 3. Discovery of indole- and quinolone-based inhibitors of the mTOR/Akt/Pi3K pathway for the potential treatment of autism and certain types of cancer - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Serotonin 5-HT2A receptor agonist - Wikipedia [en.wikipedia.org]
An In-depth Technical Guide on the Safety and Toxicity Profile of (1H-indazol-5-yl)methanamine
Disclaimer: This document aims to provide a comprehensive overview of the available safety and toxicity information for (1H-indazol-5-yl)methanamine. It is crucial to note that, as of the latest literature review, detailed toxicological studies specifically for this compound are not extensively available in the public domain. Therefore, this guide synthesizes information from structurally related indazole derivatives to infer a potential safety and toxicity profile. This information is intended for researchers, scientists, and drug development professionals and should be used as a preliminary guide for further investigation.
Introduction
This compound belongs to the indazole class of heterocyclic compounds, which are recognized as "privileged scaffolds" in medicinal chemistry due to their wide range of biological activities.[1][2] Indazole derivatives are key components in a variety of pharmacologically active agents, including those with anti-inflammatory, antimicrobial, and antitumor properties.[1][2][3] Given the therapeutic potential of indazole-based compounds, a thorough understanding of their safety and toxicity profile is paramount for any drug development program. This guide provides an assessment of the potential hazards associated with this compound, based on data from analogous compounds.
Physicochemical Properties
A comprehensive toxicological assessment begins with an understanding of the compound's physicochemical properties, which influence its absorption, distribution, metabolism, and excretion (ADME) profile. While experimental data for this compound is scarce, computational tools can provide estimates.
-
Molecular Formula: C₈H₉N₃
-
Molecular Weight: 147.18 g/mol
Note: These are calculated values and await experimental verification.
Hazard Identification and Classification
Direct GHS (Globally Harmonized System of Classification and Labelling of Chemicals) classification for this compound is not available. However, by examining the safety data for structurally similar compounds such as 1H-Indazol-5-amine and 1H-Indazol-3-amine, a potential hazard profile can be extrapolated.
Table 1: Extrapolated Hazard Identification for this compound Based on Structural Analogs
| Hazard Class | GHS Classification (based on analogs) | Potential Health Effects | Source (Analog) |
| Acute Toxicity (Oral) | Category 4 | Harmful if swallowed. | [4][5] |
| Skin Corrosion/Irritation | Category 2 | Causes skin irritation. | [4][5] |
| Serious Eye Damage/Eye Irritation | Category 2A | Causes serious eye irritation. | [4][5] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 (Respiratory tract irritation) | May cause respiratory irritation. | [4][5] |
This table is an extrapolation and should be confirmed with specific testing of this compound.
Potential Toxicological Profile
A complete toxicological profile includes assessments of acute and chronic toxicity, genotoxicity, carcinogenicity, and reproductive toxicity. In the absence of specific data for this compound, we can infer potential areas of concern from the broader class of indazole derivatives.
4.1. Acute Toxicity: Based on analogs, this compound may be harmful if ingested and could cause irritation upon contact with skin, eyes, and the respiratory tract.[4][5][6]
4.2. Sub-chronic and Chronic Toxicity: No data is currently available for this compound. Long-term exposure studies would be necessary to determine potential target organs for toxicity.
4.3. Genotoxicity: The genotoxic potential of this compound has not been reported. A standard battery of in vitro and in vivo genotoxicity assays (e.g., Ames test, micronucleus assay) would be required.
4.4. Carcinogenicity: There is no data on the carcinogenic potential of this compound.
4.5. Reproductive and Developmental Toxicity: The effects of this compound on reproduction and development are unknown.
4.6. In Vitro Cytotoxicity: Studies on various substituted indazole derivatives have demonstrated a range of in vitro cytotoxic activities against different cancer cell lines.[7][8][9][10][11] For example, some novel indazole-pyrimidine derivatives have shown significant cytotoxic inhibitory activity against MCF-7, Caco-2, and A549 cell lines, with some compounds exhibiting greater potency than reference drugs.[11] Another study on 1H-indazole-3-amine derivatives showed that while some compounds had potent antitumor activity, they also exhibited high toxicity to normal cells.[12] These findings suggest that while this compound may have therapeutic potential, its cytotoxic effects on both cancerous and non-cancerous cells need to be carefully evaluated.
Experimental Protocols for Safety Assessment
For a novel compound like this compound, a standard preclinical safety assessment would be required. The following represents a generalized workflow.
Diagram 1: Generalized Preclinical Safety Assessment Workflow
Caption: A generalized workflow for the preclinical safety assessment of a novel chemical entity.
Signaling Pathways
Specific signaling pathways modulated by this compound that are linked to toxicity have not been elucidated. However, studies on other indazole derivatives with antitumor activity have implicated pathways such as the p53/MDM2 pathway and the Bcl2 family of proteins in apoptosis.[12][13] Further research would be needed to determine if this compound interacts with these or other pathways to exert any cytotoxic effects.
Conclusion and Future Directions
The safety and toxicity profile of this compound remains largely uncharacterized in the public domain. Based on the hazard classifications of structurally related indazole compounds, it can be inferred that this molecule may be harmful if swallowed and may cause skin, eye, and respiratory irritation. In vitro studies on other indazole derivatives suggest a potential for cytotoxicity that warrants careful investigation.
For any progression of this compound as a research tool or therapeutic candidate, a comprehensive preclinical safety evaluation is imperative. This should include a battery of in vitro and in vivo studies as outlined in the generalized workflow. Future research should focus on:
-
Acute and repeated-dose toxicity studies in relevant animal models to identify potential target organs and establish a no-observed-adverse-effect level (NOAEL).
-
A full panel of genotoxicity assays to assess mutagenic and clastogenic potential.
-
Safety pharmacology studies to evaluate effects on vital functions.
-
In vitro cytotoxicity screening against a panel of both cancerous and non-cancerous cell lines to determine selectivity.
-
Mechanistic studies to identify any protein targets and signaling pathways associated with its biological activity and potential toxicity.
This systematic approach will be essential to fully characterize the safety profile of this compound and determine its suitability for further development.
References
- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. caribjscitech.com [caribjscitech.com]
- 3. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. fishersci.com [fishersci.com]
- 5. echemi.com [echemi.com]
- 6. fishersci.com [fishersci.com]
- 7. benthamdirect.com [benthamdirect.com]
- 8. japsonline.com [japsonline.com]
- 9. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01147B [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. New Indazol-Pyrimidine-Based Derivatives as Selective Anticancer Agents: Design, Synthesis, and In Silico Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
Methodological & Application
Synthesis Protocol for (1H-indazol-5-yl)methanamine: An Essential Building Block for Pharmaceutical Research
Application Note & Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
(1H-indazol-5-yl)methanamine is a key structural motif and a valuable building block in the synthesis of a wide range of biologically active compounds, particularly in the development of kinase inhibitors and other therapeutic agents. This document provides a detailed, two-step synthetic protocol for the preparation of this compound. The outlined procedure begins with the readily available 1H-indazole-5-carbaldehyde and proceeds through a reductive amination pathway. This application note includes a comprehensive experimental protocol, a summary of expected quantitative data, and a visual representation of the synthetic workflow to facilitate its application in a laboratory setting.
Introduction
The indazole core is a privileged scaffold in medicinal chemistry, with numerous derivatives having demonstrated potent pharmacological activities. The aminomethyl group at the 5-position of the indazole ring serves as a crucial linker or pharmacophore for interaction with various biological targets. The synthesis of this compound can be approached through several routes, including the reduction of 5-cyano-1H-indazole, the amination of a 5-(halomethyl)-1H-indazole, or the reductive amination of 1H-indazole-5-carbaldehyde. The latter approach, which is detailed here, offers a straightforward and efficient method utilizing common laboratory reagents.
Quantitative Data Summary
The following table summarizes the expected quantitative data for the synthesis of this compound via the reductive amination of 1H-indazole-5-carbaldehyde. The data is based on typical yields for similar transformations reported in the chemical literature.
| Step | Reactant | Product | Reagents | Solvent | Reaction Time (h) | Temperature (°C) | Typical Yield (%) |
| 1 | 1H-Indazole-5-carbaldehyde | This compound | 1. NH₃ in MeOH2. NaBH₄ | Methanol | 12-18 | 0 to RT | 75-85 |
Experimental Protocol
This protocol details the synthesis of this compound from 1H-indazole-5-carbaldehyde.
Materials:
-
1H-Indazole-5-carbaldehyde
-
Ammonia solution (7 N in methanol)
-
Sodium borohydride (NaBH₄)
-
Anhydrous Methanol (MeOH)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Rotary evaporator
Procedure:
-
Imine Formation:
-
To a solution of 1H-indazole-5-carbaldehyde (1.0 eq) in anhydrous methanol (0.2 M) in a round-bottom flask, add a 7 N solution of ammonia in methanol (10.0 eq).
-
Stir the mixture at room temperature for 2-3 hours. The progress of the imine formation can be monitored by Thin Layer Chromatography (TLC).
-
-
Reduction:
-
Cool the reaction mixture to 0 °C using an ice bath.
-
Slowly add sodium borohydride (1.5 eq) portion-wise to the stirred solution, ensuring the temperature remains below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for 12-16 hours (overnight).
-
-
Work-up and Isolation:
-
Quench the reaction by the slow addition of water.
-
Concentrate the mixture under reduced pressure to remove the bulk of the methanol.
-
Extract the aqueous residue with dichloromethane (3 x volume of aqueous layer).
-
Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.
-
-
Purification (Optional):
-
The crude product can be purified by column chromatography on silica gel using a mobile phase of dichloromethane and methanol with a small percentage of triethylamine (e.g., 95:5:0.5 DCM:MeOH:Et₃N) to afford the pure product.
-
Visual Schematics
Synthesis Workflow:
Caption: Synthetic pathway for this compound.
One-Pot Synthesis of Substituted Indazoles: Application Notes and Protocols for Researchers
For researchers, medicinal chemists, and professionals in drug development, the indazole scaffold is a privileged structure due to its prevalence in a wide array of pharmacologically active compounds. The development of efficient synthetic routes to access structurally diverse indazole derivatives is a cornerstone of modern drug discovery. One-pot syntheses have emerged as a powerful strategy, offering significant advantages in terms of operational simplicity, reduced reaction times, and cost-effectiveness. This document provides detailed application notes and experimental protocols for several key one-pot methodologies for the synthesis of substituted indazoles.
Method 1: Copper-Catalyzed Three-Component Synthesis of 2H-Indazoles
This method provides a versatile and efficient route to 2H-indazoles through a copper-catalyzed one-pot, three-component reaction involving 2-bromobenzaldehydes, primary amines, and sodium azide. The copper catalyst is crucial for the sequential formation of C–N and N–N bonds.[1][2] This approach is noted for its broad substrate scope and high tolerance for various functional groups.[1]
Experimental Protocol: Copper-Catalyzed Three-Component Synthesis
Materials:
-
2-Bromobenzaldehyde (1.0 mmol)
-
Primary amine (1.2 mmol)
-
Sodium azide (1.5 mmol)
-
Copper(I) iodide (CuI) (5-10 mol%)
-
N,N,N′,N′-Tetramethylethylenediamine (TMEDA) (10-20 mol%)
-
Dimethyl sulfoxide (DMSO) or Polyethylene glycol (PEG) (3-5 mL)
-
Ethyl acetate
-
Water
-
Anhydrous sodium sulfate
Procedure:
-
To an oven-dried reaction tube equipped with a magnetic stir bar, add 2-bromobenzaldehyde (1.0 mmol), the primary amine (1.2 mmol), sodium azide (1.5 mmol), and the copper(I) catalyst (e.g., CuI, 5-10 mol%).[3]
-
Add the appropriate solvent (e.g., DMSO, DMF, or PEG) (3-5 mL) to the reaction tube.[3]
-
Seal the tube and heat the reaction mixture to the specified temperature (typically 100-120 °C) with vigorous stirring.[3]
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).[3]
-
Upon completion, cool the reaction mixture to room temperature.[3]
-
Dilute the mixture with water and extract the product with an organic solvent (e.g., ethyl acetate).[3]
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[3]
-
Purify the residue by flash column chromatography to obtain the pure 2H-indazole product.[3]
Quantitative Data Summary
| Entry | 2-Bromobenzaldehyde Derivative | Amine | Catalyst/Ligand | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 2-bromobenzaldehyde | Aniline | CuI/TMEDA | DMSO | 110 | 12 | 85 |
| 2 | 2-bromo-5-nitrobenzaldehyde | 4-Methoxyaniline | CuI/TMEDA | DMSO | 110 | 12 | 78 |
| 3 | 2-bromo-4-methylbenzaldehyde | Benzylamine | CuI/TMEDA | DMSO | 110 | 12 | 82 |
| 4 | 2-bromobenzaldehyde | Cyclohexylamine | Cu2O-NP | PEG 300 | 100 | 8 | 92 |
Note: This table is a representative summary based on typical conditions and yields reported in the literature. Actual results may vary.
Caption: Workflow for the copper-catalyzed one-pot synthesis of 2H-indazoles.
Method 2: One-Pot Condensation and Cadogan Reductive Cyclization
This operationally simple and mild one-pot synthesis of 2H-indazoles proceeds via the condensation of ortho-nitrobenzaldehydes with amines to form ortho-imino-nitrobenzene intermediates, which then undergo a Cadogan reductive cyclization promoted by tri-n-butylphosphine.[4] This method is advantageous as it avoids harsh reaction conditions and the need to isolate intermediates.[4]
Experimental Protocol: Reductive Cyclization
Materials:
-
o-Nitrobenzaldehyde (1.0 mmol)
-
Primary amine (1.1 mmol)
-
Tri-n-butylphosphine (1.5 mmol)
-
Isopropanol (i-PrOH) or Toluene
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
In a reaction vessel, dissolve the o-nitrobenzaldehyde (1.0 mmol) and the primary amine (1.1 mmol) in a suitable solvent (e.g., toluene or i-PrOH).[3][4]
-
Heat the mixture to facilitate the formation of the corresponding o-nitrobenzaldimine.
-
Once the imine formation is complete (as monitored by TLC), add tri-n-butylphosphine (1.5 mmol) to the reaction mixture.
-
Heat the reaction mixture, typically between 80 °C and 110 °C, until the starting imine is consumed.[3]
-
Cool the reaction to room temperature and concentrate under reduced pressure.
-
Dilute the residue with ethyl acetate and wash with saturated aqueous sodium bicarbonate and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel to afford the desired 2H-indazole derivative.[3]
Quantitative Data Summary
| Entry | o-Nitrobenzaldehyde Derivative | Amine | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 2-nitrobenzaldehyde | Aniline | i-PrOH | 80 | 12 | 95 |
| 2 | 5-chloro-2-nitrobenzaldehyde | 4-fluoroaniline | i-PrOH | 80 | 12 | 88 |
| 3 | 2-nitrobenzaldehyde | Benzylamine | i-PrOH | 80 | 12 | 75 |
| 4 | 4,5-dimethoxy-2-nitrobenzaldehyde | Cyclohexylamine | Toluene | 110 | 18 | 65 |
Note: This table is a representative summary based on typical conditions and yields reported in the literature. Actual results may vary.
Caption: Workflow for the one-pot condensation and reductive cyclization to 2H-indazoles.
Method 3: Palladium-Catalyzed Intramolecular Amination
A variety of 2-aryl-2H-indazoles can be synthesized via a palladium-catalyzed intramolecular amination of N-aryl-N-(o-bromobenzyl)hydrazines.[5] This reaction tolerates a wide range of electron-donating and electron-withdrawing substituents.[5]
Experimental Protocol: Palladium-Catalyzed Amination
Materials:
-
N-aryl-N-(o-bromobenzyl)hydrazine (1.0 mmol)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
1,1'-Bis(diphenylphosphino)ferrocene (dppf) (4 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 mmol)
-
Toluene (5 mL)
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a reaction flask, add the N-aryl-N-(o-bromobenzyl)hydrazine (1.0 mmol), Pd(OAc)₂ (2 mol%), dppf (4 mol%), and NaOtBu (1.4 mmol).
-
Evacuate and backfill the flask with an inert atmosphere (e.g., nitrogen or argon).
-
Add anhydrous toluene (5 mL) via syringe.
-
Heat the reaction mixture to 90 °C with stirring.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash chromatography to afford the 2-aryl-2H-indazole.
Quantitative Data Summary
| Entry | N-aryl-N-(o-bromobenzyl)hydrazine Substituent (Aryl) | Catalyst/Ligand | Base | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenyl | Pd(OAc)₂/dppf | NaOtBu | 90 | 2 | 85 |
| 2 | 4-Methoxyphenyl | Pd(OAc)₂/dppf | NaOtBu | 90 | 2 | 88 |
| 3 | 4-Chlorophenyl | Pd(OAc)₂/dppf | NaOtBu | 90 | 3 | 75 |
| 4 | 3-Trifluoromethylphenyl | Pd(OAc)₂/dppf | NaOtBu | 90 | 3 | 70 |
Note: This table is a representative summary based on typical conditions and yields reported in the literature. Actual results may vary.
Caption: Workflow for the palladium-catalyzed intramolecular amination to 2-aryl-2H-indazoles.
Conclusion
The one-pot synthesis of substituted indazoles represents a highly efficient and versatile approach for accessing these medicinally important scaffolds. The protocols outlined herein, based on copper-catalyzed multicomponent reactions, organophosphorus-mediated reductive cyclizations, and palladium-catalyzed aminations, provide researchers with powerful tools for the rapid and cost-effective synthesis of diverse libraries of indazoles. These methodologies are expected to continue to play a crucial role in the discovery and development of new therapeutic agents.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. 2H-Indazole synthesis [organic-chemistry.org]
- 3. benchchem.com [benchchem.com]
- 4. Regioselective Synthesis of 2H-Indazoles Using a Mild, One-Pot Condensation-Cadogan Reductive Cyclization [organic-chemistry.org]
- 5. A Novel Synthesis of 2-Aryl-2H-indazoles via a Palladium-Catalyzed Intramolecular Amination Reaction [organic-chemistry.org]
Application Notes and Protocols for the Synthesis of (1H-indazol-5-yl)methanamine via Reductive Amination
Audience: Researchers, scientists, and drug development professionals.
Objective: To provide a detailed protocol for the synthesis of (1H-indazol-5-yl)methanamine from 1H-indazole-5-carbaldehyde using reductive amination. This document outlines the necessary reagents, reaction conditions, purification methods, and expected outcomes to guide researchers in the preparation of this key synthetic intermediate.
Introduction
This compound is a valuable building block in medicinal chemistry, serving as a precursor for the synthesis of a wide range of biologically active compounds. The indazole moiety is a privileged scaffold found in numerous pharmaceuticals, including kinase inhibitors used in oncology. Reductive amination is a robust and widely used method for the formation of amines from carbonyl compounds. This application note details a reliable protocol for the synthesis of this compound via the reductive amination of 1H-indazole-5-carbaldehyde, providing a straightforward route to this important intermediate.
Reaction Scheme
The synthesis proceeds in a one-pot reaction where 1H-indazole-5-carbaldehyde reacts with an ammonia source to form an intermediate imine, which is subsequently reduced in situ by a hydride reducing agent to yield the target primary amine.
Application Notes and Protocols for the Palladium-Catalyzed Synthesis of 1H-Indazoles
For Researchers, Scientists, and Drug Development Professionals
The 1H-indazole scaffold is a privileged heterocyclic motif frequently found in a vast array of biologically active compounds and pharmaceuticals. Its unique structural and electronic properties make it a cornerstone in medicinal chemistry for the development of therapeutics targeting a wide range of diseases, including cancer, inflammation, and neurodegenerative disorders. Palladium-catalyzed cross-coupling reactions have emerged as one of the most powerful and versatile strategies for the synthesis and functionalization of the 1H-indazole core, offering mild reaction conditions, broad functional group tolerance, and high efficiency.
This document provides detailed application notes and experimental protocols for two key palladium-catalyzed methodologies for the synthesis of 1H-indazoles: intramolecular C-N bond formation and Suzuki-Miyaura cross-coupling for C-C bond formation.
Method 1: Intramolecular C-N Bond Formation via Buchwald-Hartwig Amination
This approach constructs the 1H-indazole ring system through a palladium-catalyzed intramolecular cyclization of ortho-haloaryl hydrazones. The reaction proceeds via the formation of a C-N bond between the hydrazone nitrogen and the aryl halide, effectively forming the pyrazole ring fused to the benzene ring. This method is particularly useful for the synthesis of N1-aryl substituted 1H-indazoles.
A plausible reaction pathway involves the in situ formation of the hydrazone from an o-bromobenzaldehyde and an arylhydrazine. Oxidative addition of the palladium(0) catalyst to the C-Br bond of the hydrazone forms an arylpalladium(II) complex. Subsequent intramolecular coordination of the hydrazone nitrogen and reductive elimination affords the 1-aryl-1H-indazole product and regenerates the active palladium(0) catalyst.[1]
Quantitative Data for Intramolecular C-N Bond Formation
The following table summarizes the yields of various 1-aryl-1H-indazoles synthesized using the palladium-catalyzed intramolecular amination of in situ formed arylhydrazones of 2-bromobenzaldehydes.[1]
| Entry | 2-Bromobenzaldehyde Substituent | Arylhydrazine Substituent | Catalyst/Ligand | Base | Yield (%) |
| 1 | H | Phenyl | Pd2(dba)3 / dppf | NaOtBu | 84 |
| 2 | H | 4-Methoxyphenyl | Pd2(dba)3 / dppf | NaOtBu | 87 |
| 3 | H | 4-Methylphenyl | Pd2(dba)3 / dppf | NaOtBu | 85 |
| 4 | H | 4-Fluorophenyl | Pd2(dba)3 / dppf | NaOtBu | 82 |
| 5 | 4-Methoxy | Phenyl | Pd2(dba)3 / dppf | NaOtBu | 88 |
| 6 | 4-Fluoro | Phenyl | Pd2(dba)3 / dppf | NaOtBu | 81 |
Experimental Protocol: Synthesis of 1-Phenyl-1H-indazole
Materials:
-
2-Bromobenzaldehyde
-
Phenylhydrazine
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd2(dba)3)
-
1,1'-Bis(diphenylphosphino)ferrocene (dppf)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous Toluene
-
Standard glassware for inert atmosphere reactions (Schlenk flask, condenser)
-
Magnetic stirrer and heating mantle
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
To a dry Schlenk flask under an argon atmosphere, add Pd2(dba)3 (2 mol%), dppf (3 mol%), and NaOtBu (2.0 mmol).
-
Add anhydrous toluene (10 mL) to the flask, followed by 2-bromobenzaldehyde (1.0 mmol) and phenylhydrazine (1.2 mmol).
-
The reaction mixture is then heated to 100 °C with vigorous stirring for 15 hours.
-
After cooling to room temperature, the reaction mixture is diluted with ethyl acetate and filtered through a pad of Celite.
-
The filtrate is concentrated under reduced pressure.
-
The crude product is purified by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure 1-phenyl-1H-indazole.
Method 2: Suzuki-Miyaura Cross-Coupling for C3-Functionalization
The Suzuki-Miyaura cross-coupling reaction is a powerful tool for the C-C bond formation, enabling the introduction of various aryl and heteroaryl substituents onto the 1H-indazole core. This method is particularly valuable for the late-stage functionalization of indazole derivatives in drug discovery programs. The reaction typically involves the coupling of a halo-indazole (e.g., 3-bromo-1H-indazole) with a boronic acid or ester in the presence of a palladium catalyst and a base.
The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps: oxidative addition of the palladium(0) catalyst to the aryl halide, transmetalation of the organic group from the boron atom to the palladium center, and reductive elimination to form the C-C bond and regenerate the catalyst.[2][3]
Quantitative Data for Suzuki-Miyaura Cross-Coupling
The following table presents the yields for the Suzuki-Miyaura coupling of N-(3-bromophenyl)-1-butyl-1H-indazole-3-carboxamide with various boronic acids.[2]
| Entry | Boronic Acid | Catalyst | Base | Solvent | Yield (%) |
| 1 | Phenylboronic acid | Pd(dppf)Cl2·DCM | K2CO3 | 1,4-Dioxane/Water | 92 |
| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl2·DCM | K2CO3 | 1,4-Dioxane/Water | 95 |
| 3 | 4-Fluorophenylboronic acid | Pd(dppf)Cl2·DCM | K2CO3 | 1,4-Dioxane/Water | 89 |
| 4 | 3-Thiopheneboronic acid | Pd(dppf)Cl2·DCM | K2CO3 | 1,4-Dioxane/Water | 85 |
| 5 | 4-(Trifluoromethyl)phenylboronic acid | Pd(dppf)Cl2·DCM | K2CO3 | 1,4-Dioxane/Water | 88 |
Experimental Protocol: Suzuki-Miyaura Coupling of N-(3-bromophenyl)-1-butyl-1H-indazole-3-carboxamide with Phenylboronic Acid
Materials:
-
N-(3-bromophenyl)-1-butyl-1H-indazole-3-carboxamide
-
Phenylboronic acid
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) complex with dichloromethane (Pd(dppf)Cl2·DCM)
-
Potassium carbonate (K2CO3)
-
1,4-Dioxane
-
Water
-
Ethyl acetate
-
Standard laboratory glassware
-
Magnetic stirrer and heating mantle
Procedure:
-
In a round-bottom flask, dissolve N-(3-bromophenyl)-1-butyl-1H-indazole-3-carboxamide (150 mg, 1.0 equiv) in a mixture of 1,4-dioxane (6 mL) and water (2 mL).
-
To the stirred solution, add phenylboronic acid (3.0 equiv), potassium carbonate (3.0 equiv), and Pd(dppf)Cl2·DCM (0.05 equiv).
-
Heat the reaction mixture to 100 °C and stir for 8-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).[2]
-
Upon completion, cool the reaction mixture to room temperature and filter it through a pad of Celite, washing with ethyl acetate.
-
Transfer the filtrate to a separatory funnel and extract with ethyl acetate (4 x 20 mL).[2]
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the desired coupled product.
These protocols provide robust and reproducible methods for the synthesis and functionalization of 1H-indazoles, which are essential for the advancement of drug discovery and development programs. The choice of method will depend on the desired substitution pattern and the availability of starting materials.
References
Application Notes and Protocols for the (1H-Indazol-5-yl)methanamine Scaffold in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
The (1H-indazol-5-yl)methanamine scaffold is a privileged structure in medicinal chemistry, serving as a versatile building block for the synthesis of potent and selective kinase inhibitors. While direct biological activity data for this compound itself is limited in publicly available literature, its derivatives have demonstrated significant therapeutic potential, particularly in oncology. The indazole core acts as a bioisostere of the purine ring of ATP, enabling competitive inhibition at the ATP-binding site of various kinases. The primary amine handle at the 5-position provides a crucial point for chemical modification, allowing for the exploration of structure-activity relationships and the optimization of potency, selectivity, and pharmacokinetic properties.
This document provides an overview of the applications of the this compound scaffold in drug discovery, focusing on its utility in the development of inhibitors for key oncogenic kinases. Detailed protocols for the synthesis of the parent scaffold and for the biological evaluation of its derivatives are also presented.
Applications in Drug Discovery: Targeting Kinase Signaling Pathways
Derivatives of the this compound scaffold have been investigated as inhibitors of several important protein kinases implicated in cancer pathogenesis. These include:
-
FMS-like Tyrosine Kinase 3 (FLT3): A receptor tyrosine kinase frequently mutated in acute myeloid leukemia (AML).
-
Platelet-Derived Growth Factor Receptor Alpha (PDGFRα): A receptor tyrosine kinase involved in the growth and proliferation of various solid tumors.
-
c-Kit: A receptor tyrosine kinase crucial for the development of several cell lineages and implicated in gastrointestinal stromal tumors (GIST).
-
Polo-like Kinase 4 (PLK4): A serine/threonine kinase that plays a master regulatory role in centriole duplication and is often overexpressed in cancer.
The development of inhibitors based on the this compound scaffold for these targets has shown promise in preclinical studies.
Data Presentation: In Vitro Activity of this compound Derivatives
The following table summarizes the in vitro inhibitory activities of various derivatives built upon the indazole scaffold. It is important to note that these are not activities of this compound itself, but rather of more complex molecules incorporating this core structure.
| Compound Class | Target Kinase | IC50 / EC50 (nM) | Cell Line | Cellular IC50 (µM) | Reference |
| N-(1H-indazol-6-yl)benzenesulfonamide derivative (K22) | PLK4 | 0.1 | MCF-7 | 1.3 | [1] |
| 3-amino-1H-indazol-6-yl-benzamide (Compound 4) | FLT3 | single-digit nM | - | >1000-fold selective | [2] |
| 3-amino-1H-indazol-6-yl-benzamide (Compound 11) | PDGFRα-T674M | single-digit nM | - | Not specified | [2] |
| 2-(1H-indazol-6-yl)-1H-benzo[d]imidazol-5-yl benzamide (Compound 8r) | FLT3 | 41.6 | - | Not specified | [3] |
| 2-(1H-indazol-6-yl)-1H-benzo[d]imidazol-5-yl benzamide (Compound 8r) | FLT3-ITD (W51) | 22.8 | - | Not specified | [3] |
| 2-(1H-indazol-6-yl)-1H-benzo[d]imidazol-5-yl benzamide (Compound 8r) | FLT3-TKD (D835Y) | 5.64 | - | Not specified | [3] |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes a plausible synthetic route for this compound via reductive amination of 1H-indazole-5-carbaldehyde.
Materials:
-
1H-indazole-5-carbaldehyde
-
Ammonium chloride (NH₄Cl)
-
Sodium cyanoborohydride (NaBH₃CN)
-
Methanol (MeOH)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, and other standard laboratory glassware
Procedure:
-
To a solution of 1H-indazole-5-carbaldehyde (1.0 eq) in methanol, add ammonium chloride (10.0 eq).
-
Stir the mixture at room temperature for 1 hour to facilitate the formation of the imine intermediate.
-
Add sodium cyanoborohydride (1.5 eq) portion-wise to the reaction mixture.
-
Stir the reaction at room temperature for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.
-
Extract the aqueous layer with dichloromethane (3 x volume).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate the organic solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane with a small percentage of triethylamine) to yield this compound.
Protocol 2: In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)
This protocol outlines a general method for assessing the inhibitory activity of this compound derivatives against a target kinase.[4]
Materials:
-
Purified target kinase (e.g., FLT3, PDGFRα, c-Kit, PLK4)
-
Kinase-specific substrate
-
ATP
-
Test compounds (derivatives of this compound)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Assay buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
384-well white plates
-
Plate reader capable of measuring luminescence
Procedure:
-
Prepare serial dilutions of the test compounds in the assay buffer.
-
In a 384-well plate, add 2.5 µL of the test compound solution or vehicle control.
-
Add 2.5 µL of a 2x kinase/substrate mixture to each well.
-
Initiate the kinase reaction by adding 5 µL of 2x ATP solution.
-
Incubate the plate at room temperature for 60 minutes.
-
Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30-60 minutes.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 values using appropriate software (e.g., GraphPad Prism).
Protocol 3: Cell Viability Assay (MTT Assay)
This protocol is used to determine the effect of this compound derivatives on the viability of cancer cell lines.[5]
Materials:
-
Cancer cell line of interest (e.g., MCF-7 for PLK4 inhibitors)
-
Cell culture medium (e.g., DMEM) supplemented with 10% FBS and 1% penicillin-streptomycin
-
Test compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well plates
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate overnight at 37°C in a humidified 5% CO₂ atmosphere.
-
Treat the cells with various concentrations of the test compounds. Include a vehicle-only control.
-
Incubate for 72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of the solubilization solution to dissolve the formazan crystals.
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.
Mandatory Visualizations
Signaling Pathways
The following diagrams illustrate the key signaling pathways targeted by derivatives of the this compound scaffold.
References
- 1. Frontiers | Polo-Like Kinase 4’s Critical Role in Cancer Development and Strategies for Plk4-Targeted Therapy [frontiersin.org]
- 2. Role of polo-like kinase 4 (PLK4) in epithelial cancers and recent progress in its small molecule targeting for cancer management - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
Application of (1H-indazol-5-yl)methanamine in Medicinal Chemistry: A Focus on the Synthesis of the JAK Inhibitor Delgocitinib
(1H-indazol-5-yl)methanamine is a versatile bicyclic heteroaromatic building block that has garnered significant attention in medicinal chemistry. Its rigid structure and the presence of a reactive primary amine handle make it an invaluable scaffold for the synthesis of a diverse range of biologically active molecules. This application note provides a detailed overview of the utility of this compound, with a specific focus on its crucial role in the synthesis of Delgocitinib, a potent Janus kinase (JAK) inhibitor.
The indazole core is a privileged scaffold in drug discovery, appearing in numerous approved drugs and clinical candidates.[1] Derivatives of indazole have shown a wide array of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties. The methanamine substituent at the 5-position of the indazole ring provides a key point of attachment for building more complex molecular architectures, enabling the exploration of structure-activity relationships (SAR) and the optimization of pharmacokinetic and pharmacodynamic properties.
A prominent example of the successful application of a this compound-derived scaffold is in the development of Delgocitinib (also known as JTE-052). Delgocitinib is a pan-JAK inhibitor, meaning it inhibits all four members of the JAK family: JAK1, JAK2, JAK3, and Tyrosine Kinase 2 (TYK2).[2][3] This inhibition of the JAK-STAT signaling pathway leads to the downregulation of inflammatory responses, making Delgocitinib an effective therapeutic agent for inflammatory skin conditions such as atopic dermatitis and chronic hand eczema.[4][5]
Quantitative Data: Biological Activity of Delgocitinib
The inhibitory activity of Delgocitinib against the four JAK isoforms has been quantified, demonstrating its potent and broad-spectrum inhibitory profile.
| Kinase Target | IC50 (nM) |
| JAK1 | 2.8[2] |
| JAK2 | 2.6[2] |
| JAK3 | 13[2] |
| TYK2 | 58[2] |
Experimental Protocols
The following protocols provide a detailed methodology for the synthesis of this compound and its subsequent use in the multi-step synthesis of Delgocitinib.
Protocol 1: Synthesis of this compound from 1H-Indazole-5-carbonitrile
This protocol describes the reduction of the nitrile group of 1H-indazole-5-carbonitrile to the corresponding primary amine.
Materials:
-
1H-Indazole-5-carbonitrile
-
Lithium aluminum hydride (LiAlH4) or Borane-tetrahydrofuran complex (BH3·THF)
-
Anhydrous tetrahydrofuran (THF)
-
Anhydrous diethyl ether
-
Hydrochloric acid (HCl) in diethyl ether
-
Sodium sulfate (Na2SO4)
-
Water
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend 1H-indazole-5-carbonitrile in anhydrous THF.
-
Addition of Reducing Agent: Cool the suspension in an ice bath. Slowly and portion-wise, add a solution of LiAlH4 in THF or BH3·THF complex. Caution: LiAlH4 reacts violently with water. Handle with extreme care.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then gently reflux for several hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Quenching: Cool the reaction mixture in an ice bath and cautiously quench the excess reducing agent by the slow, dropwise addition of water, followed by a 15% aqueous solution of sodium hydroxide, and then more water.
-
Work-up and Extraction: Filter the resulting suspension and wash the solid with THF. Combine the filtrate and washings. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.
-
Purification (as hydrochloride salt): Dissolve the crude amine in anhydrous diethyl ether and add a solution of HCl in diethyl ether dropwise with stirring. The hydrochloride salt of this compound will precipitate. Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum.
Protocol 2: Synthesis of Delgocitinib
This multi-step synthesis outlines the construction of Delgocitinib, highlighting the incorporation of a spirocyclic diamine scaffold derived from a precursor that would be synthesized from this compound. A key intermediate in this synthesis is 4-chloro-7H-pyrrolo[2,3-d]pyrimidine.
Part A: Synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine
This intermediate is synthesized from commercially available starting materials. A general procedure involves the following key transformations[6][7][8]:
-
Pyrimidine ring formation: Reaction of a suitable three-carbon precursor with urea or a derivative to form a pyrimidine ring.
-
Pyrrole ring annulation: Cyclization to form the pyrrolo[2,3-d]pyrimidine core.
-
Chlorination: Conversion of a hydroxyl or other suitable group at the 4-position to a chloride using a chlorinating agent such as phosphorus oxychloride (POCl3).
Part B: Synthesis of the Spirocyclic Diamine Intermediate
The synthesis of the chiral spirocyclic diamine core of Delgocitinib is a complex process that establishes the required stereochemistry. While the full detailed synthesis from this compound is proprietary and complex, a general conceptual outline based on published syntheses of similar structures is provided[9]:
-
Functionalization of this compound: The primary amine of this compound would be protected and the molecule elaborated to introduce functionalities required for the formation of the spirocyclic system.
-
Spirocyclization: An intramolecular cyclization reaction would be employed to construct the diazaspiro[3.4]octane ring system.
-
Deprotection and further modification: Removal of protecting groups and introduction of the cyanoacetyl moiety.
Part C: Coupling and Final Assembly of Delgocitinib
-
Nucleophilic Aromatic Substitution: The spirocyclic diamine intermediate is coupled with 4-chloro-7H-pyrrolo[2,3-d]pyrimidine via a nucleophilic aromatic substitution reaction. Typically, this is carried out in a suitable solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) in the presence of a base (e.g., potassium carbonate or diisopropylethylamine) at an elevated temperature.
-
Acylation: The final step involves the acylation of the secondary amine on the spirocyclic core with a cyanoacetylating agent to install the cyanoacetyl group, yielding Delgocitinib.
-
Purification: The final product is purified by column chromatography or recrystallization to yield Delgocitinib of high purity.
Visualizations
Caption: Synthetic workflow for Delgocitinib.
Caption: JAK-STAT signaling pathway and its inhibition by Delgocitinib.
References
- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Delgocitinib | Immune-Inflammatory diseases | 1263774-59-9 - PHMO [phmo.com]
- 3. What is the mechanism of Delgocitinib? [synapse.patsnap.com]
- 4. trial.medpath.com [trial.medpath.com]
- 5. Delgocitinib: A newer Janus kinase inhibitor for dermatologists - Cosmoderma [cosmoderma.org]
- 6. Page loading... [wap.guidechem.com]
- 7. researchgate.net [researchgate.net]
- 8. 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine | 3680-69-1 [chemicalbook.com]
- 9. m.youtube.com [m.youtube.com]
Application Notes and Protocols: (1H-indazol-5-yl)methanamine as a Versatile Building Block for Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors developed for therapeutic use.[1][2] Its unique bicyclic aromatic structure allows for key interactions within the ATP-binding pocket of various kinases, making it an attractive starting point for the design of potent and selective inhibitors. Among the various indazole-based synthons, (1H-indazol-5-yl)methanamine serves as a particularly valuable building block. The primary amine functionality provides a convenient handle for the introduction of diverse substituents, enabling the exploration of structure-activity relationships (SAR) and the optimization of inhibitory activity against a range of kinase targets.
This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis and evaluation of kinase inhibitors targeting key players in oncogenic signaling pathways, including Vascular Endothelial Growth Factor Receptor (VEGFR), Platelet-Derived Growth Factor Receptor (PDGFR), and c-Kit.
Kinase Targets and the Indazole Scaffold
The dysregulation of kinase signaling is a hallmark of many diseases, most notably cancer. The indazole core has been successfully incorporated into inhibitors targeting several important kinase families.[2][3]
-
VEGFR: A key mediator of angiogenesis, the formation of new blood vessels essential for tumor growth and metastasis.[4]
-
PDGFR: Plays a crucial role in cell growth, proliferation, and differentiation. Its aberrant activation is implicated in various cancers.
-
c-Kit: A receptor tyrosine kinase involved in cell survival and proliferation. Mutations in the c-Kit gene are associated with gastrointestinal stromal tumors (GIST) and other malignancies.[5]
The versatility of the this compound building block allows for the synthesis of libraries of compounds to screen against these and other relevant kinases.
Quantitative Data: Inhibitory Activity of Indazole-Based Kinase Inhibitors
The following table summarizes representative half-maximal inhibitory concentration (IC50) values for various indazole-based kinase inhibitors against key targets. While not all of these compounds are directly synthesized from this compound, they represent the potency achievable with the indazole scaffold.
| Kinase Target | Inhibitor Type | IC50 (nM) | Reference(s) |
| VEGFR-2 | Indazole Derivative | 1.24 | [6] |
| VEGFR-2 | Indazole Derivative | 97.38 | [2] |
| PDGFRβ | Pazopanib | 84 | [7] |
| c-Kit | Pazopanib | 74 | [7] |
| c-Kit | c-Kit-IN-5-1 | 22 | [8] |
| FGFR1 | Indazole Derivative | 2.9 | [9] |
| Aurora A | ENMD-2076 | 14 | [10] |
| Aurora B | AZD1152 | 0.37 | [10] |
| PLK4 | Indazole Derivative | < 0.1 | [11] |
Experimental Protocols
Protocol 1: Synthesis of a Representative N-((1H-indazol-5-yl)methyl)pyrimidine-based Kinase Inhibitor
This protocol describes a general method for the synthesis of a pyrimidine-based kinase inhibitor using this compound as a key building block. This synthetic route is representative of how this scaffold can be elaborated to generate potential kinase inhibitors.
Workflow for the Synthesis of a Representative Kinase Inhibitor
Caption: Synthetic workflow for a representative kinase inhibitor.
Materials and Reagents:
-
This compound
-
2,4-dichloropyrimidine
-
Substituted aniline (e.g., 4-methoxyaniline)
-
Diisopropylethylamine (DIPEA)
-
n-Butanol
-
Palladium(II) acetate (Pd(OAc)2)
-
Xantphos
-
Cesium carbonate (Cs2CO3)
-
Toluene
-
Standard laboratory glassware and purification supplies (silica gel, solvents for chromatography)
Procedure:
Step 1: Synthesis of N-((1H-indazol-5-yl)methyl)-2-chloropyrimidin-4-amine
-
To a solution of this compound (1.0 eq) in n-butanol, add 2,4-dichloropyrimidine (1.1 eq) and DIPEA (2.0 eq).
-
Heat the reaction mixture to reflux (approximately 117°C) and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to afford N-((1H-indazol-5-yl)methyl)-2-chloropyrimidin-4-amine.
Step 2: Synthesis of the Final Kinase Inhibitor
-
In a reaction vessel, combine N-((1H-indazol-5-yl)methyl)-2-chloropyrimidin-4-amine (1.0 eq), the desired substituted aniline (1.2 eq), Pd(OAc)2 (0.1 eq), Xantphos (0.2 eq), and Cs2CO3 (2.0 eq).
-
Add anhydrous toluene to the mixture under an inert atmosphere (e.g., nitrogen or argon).
-
Heat the reaction mixture to 100-110°C and stir for 8-12 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and filter through a pad of celite, washing with an organic solvent like ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the final kinase inhibitor.
Protocol 2: In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol outlines a general method for determining the in vitro potency of a synthesized inhibitor against a target kinase using a luminescence-based assay, such as the ADP-Glo™ Kinase Assay.[12][13][14] This assay measures the amount of ADP produced in a kinase reaction, which is then converted to a light signal.
Workflow for In Vitro Kinase Assay
Caption: Workflow for a luminescence-based kinase inhibition assay.
Materials and Reagents:
-
Recombinant human kinase (e.g., VEGFR-2, PDGFRβ, c-Kit)
-
Kinase-specific substrate (e.g., Poly(Glu,Tyr) 4:1)
-
ATP solution
-
Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
Synthesized inhibitor compound
-
ADP-Glo™ Kinase Assay Kit (or similar)
-
96-well or 384-well white, opaque-bottom assay plates
-
Luminometer
Procedure:
-
Compound Preparation: Prepare a serial dilution of the inhibitor compound in DMSO. Further dilute the compound in the kinase assay buffer to the desired final concentrations. The final DMSO concentration in the assay should typically be ≤1%.
-
Master Mixture Preparation: Prepare a master mixture containing the kinase and its substrate in the kinase assay buffer.
-
Assay Plate Setup:
-
Add the diluted inhibitor or vehicle control (DMSO in kinase assay buffer) to the appropriate wells of the assay plate.
-
Add the kinase/substrate master mixture to all wells except the "no enzyme" blank control.
-
To the "no enzyme" blank wells, add kinase assay buffer with the substrate.
-
-
Kinase Reaction Initiation: Initiate the kinase reaction by adding the ATP solution to all wells.
-
Incubation: Incubate the plate at 30°C for a specified time (e.g., 45-60 minutes).
-
ADP Detection:
-
Stop the kinase reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent to each well.
-
Incubate at room temperature for 40 minutes.
-
-
Signal Generation:
-
Add Kinase Detection Reagent to each well to convert the ADP produced to ATP and generate a luminescent signal via a luciferase reaction.
-
Incubate at room temperature for 30-60 minutes.
-
-
Data Acquisition: Measure the luminescence signal using a plate reader.
-
Data Analysis: Calculate the percentage of kinase inhibition for each inhibitor concentration relative to the vehicle control. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Protocol 3: Cellular Antiproliferative Assay (MTT Assay)
This protocol describes a colorimetric assay to assess the effect of the synthesized inhibitor on the proliferation and viability of cancer cell lines.[1][15][16]
Workflow for Cellular Antiproliferative Assay
Caption: Workflow for an MTT-based cellular antiproliferative assay.
Materials and Reagents:
-
Cancer cell line (e.g., HUVEC for anti-angiogenesis, GIST-T1 for c-Kit inhibition)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Synthesized inhibitor compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well clear, flat-bottom cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and incubate overnight to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the inhibitor compound in complete cell culture medium. Remove the existing medium from the cells and replace it with the medium containing the various concentrations of the inhibitor. Include vehicle-only control wells.
-
Incubation: Incubate the cells for a specified period (e.g., 72 hours) at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at a specific wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of growth inhibition for each inhibitor concentration compared to the vehicle control. Determine the GI50 (concentration for 50% growth inhibition) value from the dose-response curve.
Signaling Pathway Diagrams
The following diagrams illustrate the signaling pathways targeted by the inhibitors discussed in these application notes.
VEGFR-2 Signaling Pathway
Caption: Simplified VEGFR-2 signaling pathway and point of inhibition.
PDGFR Signaling Pathway
Caption: Simplified PDGFR signaling pathway and point of inhibition.
c-Kit Signaling Pathway
Caption: Simplified c-Kit signaling pathway and point of inhibition.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Small Molecule c-KIT Inhibitors for the Treatment of Gastrointestinal Stromal Tumors: A Review on Synthesis, Design Strategies, and Structure–Activity Relationship (SAR) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, synthesis and biological evaluation of indazole derivatives as VEGFR-2 kinase inhibitors with anti-angiogenic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design, synthesis, and high-throughput in vitro anti-cancer evaluation of novel 4-aminopyrazolo[3,4-d]pyrimidine derivatives: potential anti-cancer candidates against UO-31 renal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. Bioluminescence Methods for Assaying Kinases in Quantitative High-Throughput Screening (qHTS) Format Applied to Yes1 Tyrosine Kinase, Glucokinase and PI5P4Kα Lipid Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. bpsbioscience.com [bpsbioscience.com]
- 13. promega.com [promega.com]
- 14. promega.com [promega.com]
- 15. bio-protocol.org [bio-protocol.org]
- 16. benchchem.com [benchchem.com]
Application Notes and Protocols for N-Alkylation of 1H-Indazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
The indazole scaffold is a prominent pharmacophore in medicinal chemistry, integral to the structure of numerous therapeutic agents. The N-alkylation of the 1H-indazole ring is a critical synthetic transformation for modulating the pharmacological properties of these molecules. However, the presence of two nucleophilic nitrogen atoms (N1 and N2) presents a significant challenge, often leading to the formation of regioisomeric mixtures.[1][2] The regiochemical outcome of the alkylation is highly dependent on a variety of factors including the choice of base, solvent, the nature of the electrophile, and the steric and electronic properties of substituents on the indazole ring.[1][3][4] Achieving high regioselectivity is paramount for efficient synthesis and to avoid challenging and costly separation of isomers.[1]
This document provides detailed protocols for the selective N1- and N2-alkylation of 1H-indazole derivatives, supported by quantitative data and visual workflows to guide researchers in developing robust and scalable synthetic routes.
Factors Influencing Regioselectivity
The regioselectivity of indazole alkylation is a result of a delicate interplay between kinetic and thermodynamic control.[4] The 1H-indazole tautomer is generally more thermodynamically stable than the 2H-tautomer.[2][3] This inherent stability can be leveraged to favor the formation of N1-alkylated products under conditions that permit equilibration.[2][4]
Key factors that govern the N1/N2 selectivity include:
-
Base and Solvent System: The combination of the base and solvent is crucial. Strong, non-coordinating bases like sodium hydride (NaH) in aprotic, non-polar solvents such as tetrahydrofuran (THF) generally favor N1-alkylation.[1][5] This preference is often attributed to the formation of a sodium-chelated intermediate with certain substituents, which sterically hinders the N2 position.[1][6] In contrast, conditions employing bases like potassium carbonate (K2CO3) in polar aprotic solvents such as N,N-dimethylformamide (DMF) frequently result in mixtures of N1 and N2 isomers.[7][8]
-
Substituents on the Indazole Ring: The position and electronic nature of substituents on the indazole ring significantly impact regioselectivity. For instance, indazoles with C3 substituents like carboxymethyl, tert-butyl, COMe, and carboxamide show high (>99%) N1-selectivity with NaH in THF.[5][7][8] Conversely, electron-withdrawing groups at the C7-position, such as nitro (NO2) or carboxylate (CO2Me), can direct the alkylation to the N2 position with high selectivity (≥96%).[3][5][8]
-
Nature of the Alkylating Agent: The type of alkylating agent also plays a role. While primary alkyl halides are commonly used, other electrophiles can influence the outcome. For example, Mitsunobu reaction conditions often show a preference for the formation of the N2-regioisomer.[2][3] A highly selective N2-alkylation method has been developed using alkyl 2,2,2-trichloroacetimidates as the alkylating agents in the presence of a catalyst.[9]
-
Thermodynamic vs. Kinetic Control: N1-substituted indazoles are often the thermodynamically more stable products.[2][3] Reaction conditions that allow for equilibration, such as higher temperatures or longer reaction times, can favor the formation of the N1-isomer.[2] Conversely, conditions that favor kinetic control may lead to a higher proportion of the N2-isomer.
Data Summary of N-Alkylation Protocols
The following tables summarize quantitative data from various N-alkylation protocols for 1H-indazole derivatives, providing a comparative overview of their efficiency and selectivity.
Table 1: N1-Selective Alkylation of 1H-Indazole Derivatives
| Indazole Substrate (Substitution) | Alkylating Agent | Base | Solvent | Temp. (°C) | Time (h) | N1:N2 Ratio | Yield (%) | Reference |
| 3-Carboxymethyl | n-Pentyl bromide | NaH | THF | RT | 16-24 | >99:1 | 89 | [5][7] |
| 3-tert-Butyl | n-Pentyl bromide | NaH | THF | RT | 16-24 | >99:1 | 95 | [5][7] |
| 3-COMe | n-Pentyl bromide | NaH | THF | RT | 16-24 | >99:1 | 92 | [5][7] |
| 3-Carboxamide | n-Pentyl bromide | NaH | THF | RT | 16-24 | >99:1 | 91 | [5][7] |
| 5-Bromo-3-carboxylate | Various tosylates | Cs2CO3 | DMF | 90 | 2 | >99:1 | >90 | [10] |
| Unsubstituted | Isobutyraldehyde | - | Toluene | Reflux | - | Exclusive N1 | 76 (two steps) | [11] |
Table 2: N2-Selective Alkylation of 1H-Indazole Derivatives
| Indazole Substrate (Substitution) | Alkylating Agent | Catalyst/Base | Solvent | Temp. (°C) | Time (h) | N1:N2 Ratio | Yield (%) | Reference |
| 7-NO2 | n-Pentyl bromide | NaH | THF | RT | 16-24 | 4:96 | 85 | [5][8] |
| 7-CO2Me | n-Pentyl bromide | NaH | THF | RT | 16-24 | 2:98 | 88 | [5][8] |
| Unsubstituted | Various alcohols | PPh3/DIAD | THF | RT | Overnight | 1:2.5 | 58 (N2) | [2][3] |
| Various | Alkyl 2,2,2-trichloroacetimidates | TfOH or Cu(OTf)2 | Dioxane | 25 - 100 | - | No N1 observed | up to 96 | [9][12] |
| Various | Diazo compounds | TfOH | DCM | RT | - | up to 0:100 | Good to excellent | [4][13] |
Table 3: Mixed or Variable Regioselectivity in N-Alkylation
| Indazole Substrate (Substitution) | Alkylating Agent | Base | Solvent | Temp. (°C) | Time (h) | N1:N2 Ratio | Yield (%) | Reference |
| Non-substituted/Substituted | Benzyl bromide | K2CO3 | DMF | RT | Overnight | ~1:1 | - | [7][8] |
| 5-Cyano | Alkyl chloride | K2CO3 / (Bmim)BF4 | Ethyl acetate | 60 | - | 88:12 | - | [14] |
Experimental Protocols
Herein, we provide detailed, step-by-step methodologies for the regioselective N-alkylation of 1H-indazole derivatives.
Protocol 1: Highly N1-Selective Alkylation using Sodium Hydride
This protocol is optimized for achieving high regioselectivity for the N1-position, particularly with indazoles bearing C3-substituents that can chelate with the sodium cation.[1][5]
Materials:
-
Substituted 1H-indazole (1.0 equiv)
-
Anhydrous Tetrahydrofuran (THF)
-
Sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv)
-
Alkylating agent (e.g., alkyl bromide or tosylate, 1.1 equiv)
-
Saturated aqueous ammonium chloride solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a stirred solution of the 1H-indazole derivative (1.0 equiv) in anhydrous THF (approximately 0.1 M), add sodium hydride (1.2 equiv) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).
-
Allow the resulting suspension to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.
-
Cool the reaction mixture back to 0 °C and add the alkylating agent (1.1 equiv) dropwise.
-
Allow the reaction to warm to room temperature and stir for 16-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous ammonium chloride solution at 0 °C.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel to afford the pure N1-alkylated indazole product.[1]
Protocol 2: N2-Selective Alkylation using a Catalytic System
This protocol is designed for the selective N2-alkylation of a broad range of 1H-indazoles and 1H-azaindazoles using alkyl 2,2,2-trichloroacetimidates as the alkylating agents.[9]
Materials:
-
1H-Indazole or 1H-azaindazole derivative (1.0 equiv)
-
Alkyl 2,2,2-trichloroacetimidate (1.2-1.5 equiv)
-
Trifluoromethanesulfonic acid (TfOH) or Copper(II) triflate (Cu(OTf)2) (0.1-0.2 equiv)
-
Anhydrous solvent (e.g., Dioxane or Dichloromethane)
-
Saturated aqueous sodium bicarbonate solution
-
Organic solvent for extraction (e.g., Dichloromethane or Ethyl Acetate)
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a solution of the 1H-indazole derivative (1.0 equiv) and the alkyl 2,2,2-trichloroacetimidate (1.2-1.5 equiv) in the chosen anhydrous solvent, add the catalyst (TfOH or Cu(OTf)2, 0.1-0.2 equiv) at the desired temperature (ranging from 25 °C to 100 °C).
-
Stir the reaction mixture until completion, as monitored by TLC or LC-MS.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Separate the layers and extract the aqueous phase with an appropriate organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the residue by column chromatography to yield the pure N2-alkylated product.[9]
Protocol 3: N-Alkylation under Phase-Transfer Catalysis
This method can be employed for the N-alkylation of indazoles, although the regioselectivity may vary and often favors the N1-isomer to a significant extent.[14]
Materials:
-
1H-Indazole derivative (1.0 equiv)
-
Alkyl halide (1.1 equiv)
-
Potassium carbonate (K2CO3, 2.0 equiv)
-
Phase-transfer catalyst (e.g., 1-Butyl-3-methylimidazolium tetrafluoroborate, (Bmim)BF4)
-
Ethyl acetate
-
Water
-
Organic solvent for extraction (e.g., Ethyl acetate)
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a suspension of the 1H-indazole (1.0 equiv) and potassium carbonate (2.0 equiv) in ethyl acetate, add the alkyl halide (1.1 equiv) and the phase-transfer catalyst.
-
Heat the reaction mixture at a suitable temperature (e.g., 60 °C) and stir until the starting material is consumed (monitor by TLC).
-
After cooling to room temperature, add water to the reaction mixture.
-
Separate the organic layer and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to separate the N1 and N2 isomers.[14]
Visualizing the Workflow and Logic
To further aid in the understanding and execution of these protocols, the following diagrams, generated using Graphviz (DOT language), illustrate the general workflow, the factors influencing regioselectivity, and a decision-making process for protocol selection.
Caption: A generalized workflow for the N-alkylation of 1H-indazole derivatives.
Caption: Key factors that dictate the outcome of N1 versus N2 alkylation.
Caption: A decision tree to aid in selecting the appropriate N-alkylation protocol.
References
- 1. benchchem.com [benchchem.com]
- 2. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 3. d-nb.info [d-nb.info]
- 4. benchchem.com [benchchem.com]
- 5. research.ucc.ie [research.ucc.ie]
- 6. Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Selective N2-Alkylation of 1H-Indazoles and 1H-Azaindazoles [organic-chemistry.org]
- 10. BJOC - Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations [beilstein-journals.org]
- 11. Development of a selective and scalable N 1-indazole alkylation - RSC Advances (RSC Publishing) DOI:10.1039/D4RA00598H [pubs.rsc.org]
- 12. wuxibiology.com [wuxibiology.com]
- 13. TfOH-catalyzed regioselective N2-alkylation of indazoles with diazo compounds - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 14. researchgate.net [researchgate.net]
Application Note: Comprehensive Analytical Characterization of (1H-indazol-5-yl)methanamine
Introduction
(1H-indazol-5-yl)methanamine is a key heterocyclic building block in medicinal chemistry and drug discovery. Its indazole core is a prevalent scaffold in numerous pharmacologically active compounds. Accurate and comprehensive characterization of this intermediate is critical to ensure the identity, purity, and quality of synthesized libraries and final drug candidates. This document provides detailed protocols for the analytical characterization of this compound using a suite of standard techniques including High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) spectroscopy, and Fourier-Transform Infrared (FTIR) spectroscopy.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
HPLC is employed to determine the purity of this compound and to quantify any related impurities. A reverse-phase method is typically suitable for this polar compound.
Experimental Protocol: RP-HPLC
-
System Preparation: The HPLC system, equipped with a C18 column and a PDA or UV detector, should be thoroughly purged with the initial mobile phase composition.
-
Sample Preparation: Accurately weigh approximately 1 mg of this compound and dissolve it in 1 mL of a diluent (e.g., 50:50 acetonitrile:water) to create a 1 mg/mL stock solution. Further dilute as necessary to fall within the linear range of the detector.
-
Chromatographic Analysis: Inject the prepared sample onto the column and run the gradient method as described in Table 1. Monitor the chromatogram at the wavelength of maximum absorbance for the analyte (typically determined via a PDA scan).
-
Data Analysis: Integrate all peaks in the chromatogram. Calculate the purity by the area percent method, assuming all components have a similar response factor.
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
Data Presentation: HPLC Method Parameters
| Parameter | Recommended Conditions |
| Column | C18, 250 x 4.6 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 15 minutes, hold for 2 min, return to 5% B over 1 min, equilibrate for 2 min |
| Flow Rate | 1.0 mL/min[1][2] |
| Column Temperature | 30°C |
| Detector Wavelength | 254 nm or determined by PDA scan |
| Injection Volume | 10 µL |
| Diluent | Acetonitrile/Water (50:50, v/v) |
Mass Spectrometry (MS) for Identity Confirmation
Mass spectrometry is used to confirm the molecular weight of the target compound. Electrospray ionization (ESI) is a suitable technique for this molecule.
Experimental Protocol: LC-MS
-
Instrumentation: Utilize a mass spectrometer with an ESI source, often coupled with an HPLC system (LC-MS) for sample introduction.
-
Sample Infusion: The sample, prepared as for HPLC analysis, can be directly infused or injected via the LC system.
-
Ionization: Operate the ESI source in positive ion mode, as the primary amine is readily protonated.
-
Mass Analysis: Acquire a full scan mass spectrum over a relevant m/z range (e.g., 50-500 amu).
-
Data Interpretation: Identify the protonated molecular ion [M+H]⁺. The theoretical exact mass of C₈H₉N₃ is 147.080. The expected [M+H]⁺ ion would be observed at m/z 148.087.
Data Presentation: Expected Mass Spectrometry Data
| Parameter | Expected Value |
| Molecular Formula | C₈H₉N₃ |
| Exact Mass | 147.07999 |
| Ionization Mode | ESI, Positive |
| Primary Ion Adduct | [M+H]⁺ |
| Expected m/z | 148.087 |
| Common Fragment Ion | [M+H-NH₃]⁺ (m/z 131.061) |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is the most powerful tool for unambiguous structural confirmation, providing detailed information about the carbon-hydrogen framework.
Experimental Protocol: ¹H and ¹³C NMR
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.
-
¹H NMR Acquisition: Acquire the proton NMR spectrum using a 400 MHz or higher field spectrometer. Standard acquisition parameters are typically sufficient.
-
¹³C NMR Acquisition: Acquire the carbon NMR spectrum, often using a proton-decoupled pulse sequence (e.g., PENDANT or APT) to obtain information on carbon types (CH₃, CH₂, CH, C).
-
Data Processing: Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction.
-
Spectral Interpretation: Assign the observed chemical shifts, multiplicities (for ¹H), and integrations (for ¹H) to the specific nuclei in the molecule.
Data Presentation: Predicted NMR Data (in DMSO-d₆)
Table 4: Predicted ¹H NMR Chemical Shifts
| Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Integration |
| Indazole NH | ~13.0 | Broad Singlet | 1H |
| H3 (Indazole) | ~8.0 | Singlet | 1H |
| H7 (Indazole) | ~7.8 | Singlet | 1H |
| H4 (Indazole) | ~7.5 | Doublet | 1H |
| H6 (Indazole) | ~7.2 | Doublet | 1H |
| CH₂ (Methylene) | ~3.9 | Singlet | 2H |
| NH₂ (Amine) | ~2.5 (variable) | Broad Singlet | 2H |
Table 5: Predicted ¹³C NMR Chemical Shifts
| Assignment | Predicted Chemical Shift (ppm) |
| C7a (Indazole) | ~140 |
| C3a (Indazole) | ~138 |
| C5 (Indazole) | ~135 |
| C3 (Indazole) | ~133 |
| C6 (Indazole) | ~121 |
| C4 (Indazole) | ~120 |
| C7 (Indazole) | ~110 |
| CH₂ (Methylene) | ~45 |
Note: Predicted values are based on standard chemical shift increments and data from similar indazole structures. Actual experimental values may vary.[3][4]
Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Identification
FTIR spectroscopy is a rapid method to confirm the presence of key functional groups within the molecule.
Experimental Protocol: FTIR
-
Sample Preparation: The analysis can be performed on a solid sample using an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet.
-
Spectrum Acquisition: Place the sample on the ATR crystal or in the sample holder. Acquire the spectrum over the range of 4000-400 cm⁻¹.
-
Data Interpretation: Identify characteristic absorption bands corresponding to the functional groups present in this compound.
-
N-H Stretch (Indazole & Amine): Broad bands in the 3400-3200 cm⁻¹ region.
-
C-H Stretch (Aromatic & Aliphatic): Bands in the 3100-2800 cm⁻¹ region.
-
C=N and C=C Stretch (Aromatic Ring): Characteristic absorptions in the 1620-1450 cm⁻¹ region.[5]
-
N-H Bend (Amine): Bending vibration around 1600 cm⁻¹.
Visualizations: Workflows and Logic
Caption: General workflow for the analytical characterization of a synthesized compound.
Caption: Step-by-step workflow for identity confirmation using LC-MS.
Caption: Logical diagram showing the information provided by each analytical technique.
References
- 1. RP-HPLC-DAD Method Development and Validation for 1,3,4-Oxadiazole Derivative to Evaluate Its Forced Degradation Behavior and Stability - Journal of Health and Allied Sciences NU [jhas-nu.in]
- 2. scribd.com [scribd.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Large-Scale Synthesis of (1H-indazol-5-yl)methanamine Hydrochloride: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the large-scale synthesis of (1H-indazol-5-yl)methanamine hydrochloride, a key building block in pharmaceutical research and development. The synthesis is approached through two viable and scalable routes: the reduction of 5-cyano-1H-indazole and the reductive amination of 1H-indazole-5-carbaldehyde.
Executive Summary
This compound and its hydrochloride salt are important intermediates in the synthesis of various biologically active molecules. The indazole scaffold is a privileged structure in medicinal chemistry, appearing in a range of therapeutic agents. The protocols outlined below are designed to be robust and scalable, providing a reliable pathway for the production of this key intermediate in sufficient quantities for drug discovery and development programs.
Synthetic Strategies
Two primary synthetic routes are presented, each with distinct advantages depending on the availability of starting materials and scalable production capabilities.
Route 1: Reduction of 5-Cyano-1H-indazole
This route involves the chemical reduction of the nitrile functional group of 5-cyano-1H-indazole to the corresponding primary amine. Catalytic hydrogenation using Raney Nickel is a preferred method for its efficiency and scalability.
Route 2: Reductive Amination of 1H-indazole-5-carbaldehyde
This approach utilizes the direct conversion of an aldehyde to a primary amine using ammonia in the presence of a reducing agent. This one-pot procedure is often favored for its operational simplicity in large-scale manufacturing.
Data Presentation
The following tables summarize the key quantitative data associated with each synthetic step, providing a clear comparison of the two routes.
Table 1: Physicochemical Properties of Key Compounds
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance |
| 5-Cyano-1H-indazole | C₈H₅N₃ | 143.15 | Off-white to light yellow solid |
| 1H-indazole-5-carbaldehyde | C₈H₆N₂O | 146.15 | Yellow to brown solid |
| This compound | C₈H₉N₃ | 147.18 | Off-white to pale yellow solid |
| This compound HCl | C₈H₁₀ClN₃ | 183.64 | White to off-white crystalline solid |
Table 2: Comparison of Synthetic Routes - Typical Yields and Conditions
| Parameter | Route 1: Nitrile Reduction | Route 2: Reductive Amination |
| Starting Material | 5-Cyano-1H-indazole | 1H-indazole-5-carbaldehyde |
| Key Reagents | Raney Nickel, Hydrogen gas or Hydrazine hydrate | Ammonia, H₂, CoCl₂, NaBH₄ |
| Solvent | Methanol or Ethanol | Methanol or Ethanol |
| Temperature | 25-50 °C | 80 °C |
| Pressure | 1-50 atm (for H₂) | 1-10 bar |
| Typical Yield (Amine) | 85-95% | 80-90% |
| Final HCl Salt Yield | >95% | >95% |
| Overall Yield | ~80-90% | ~76-85% |
| Key Advantages | High purity of the final product. | One-pot procedure, avoids handling of gaseous H₂ if other reductants are used. |
Experimental Protocols
Route 1: Large-Scale Synthesis via Reduction of 5-Cyano-1H-indazole
This protocol details the catalytic hydrogenation of 5-cyano-1H-indazole to this compound, followed by conversion to its hydrochloride salt.
Step 1: Reduction of 5-Cyano-1H-indazole
Materials:
-
5-Cyano-1H-indazole (1.0 eq)
-
Raney Nickel (50% slurry in water, ~10-20% w/w of starting material)
-
Methanol or Ethanol
-
Hydrogen gas
-
Inert gas (Nitrogen or Argon)
-
Filter aid (e.g., Celite®)
Equipment:
-
High-pressure hydrogenation reactor (e.g., Parr autoclave)
-
Mechanical stirrer
-
Filtration apparatus
-
Rotary evaporator
Procedure:
-
Reactor Preparation: Ensure the hydrogenation reactor is clean, dry, and purged with an inert gas.
-
Charging the Reactor: To the reactor, add 5-cyano-1H-indazole and methanol (or ethanol) to form a slurry (typically 10-20 volumes of solvent).
-
Catalyst Addition: Under a stream of inert gas, carefully add the Raney Nickel slurry to the reactor. Caution: Raney Nickel is pyrophoric and should be handled with care.
-
Hydrogenation: Seal the reactor and purge it several times with hydrogen gas. Pressurize the reactor with hydrogen to the desired pressure (e.g., 50 psi) and begin stirring. The reaction is typically exothermic and may require cooling to maintain the desired temperature (e.g., 25-40 °C).
-
Reaction Monitoring: Monitor the reaction progress by observing the uptake of hydrogen. The reaction is typically complete within 4-8 hours. Confirmation of completion can be done by TLC or HPLC analysis of a carefully depressurized and sampled aliquot.
-
Work-up: Once the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen. Purge the reactor with an inert gas.
-
Catalyst Removal: Filter the reaction mixture through a pad of filter aid (e.g., Celite®) to remove the Raney Nickel catalyst. Caution: The filter cake containing Raney Nickel should be kept wet to prevent ignition and disposed of according to safety protocols.
-
Concentration: Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain crude this compound as an oil or solid.
Step 2: Formation of this compound Hydrochloride
Materials:
-
Crude this compound
-
Anhydrous isopropanol (IPA) or Ethyl acetate (EtOAc)
-
Hydrochloric acid (concentrated or as a solution in a suitable solvent like isopropanol)
Procedure:
-
Dissolution: Dissolve the crude this compound in a suitable solvent such as isopropanol or ethyl acetate.
-
Acidification: Slowly add a solution of hydrochloric acid (e.g., concentrated HCl or HCl in isopropanol) to the stirred solution. The hydrochloride salt will precipitate. The pH should be adjusted to acidic (pH 1-2).
-
Crystallization: Stir the resulting slurry at room temperature or cool to 0-5 °C to complete the crystallization.
-
Isolation: Collect the solid product by filtration, wash with a small amount of cold solvent (e.g., isopropanol or ethyl acetate), and dry under vacuum to afford this compound hydrochloride as a white to off-white solid.
Route 2: Large-Scale Synthesis via Reductive Amination of 1H-indazole-5-carbaldehyde
This protocol describes the one-pot synthesis of this compound from 1H-indazole-5-carbaldehyde, followed by hydrochloride salt formation.
Step 1: Reductive Amination of 1H-indazole-5-carbaldehyde
Materials:
-
1H-indazole-5-carbaldehyde (1.0 eq)
-
Aqueous ammonia (25-30%)
-
Cobalt(II) chloride hexahydrate (CoCl₂·6H₂O, catalytic amount)
-
Sodium borohydride (NaBH₄)
-
Methanol or Ethanol
-
Hydrogen gas (if using a catalytic hydrogenation setup)
Equipment:
-
Jacketed glass reactor with overhead stirrer and reflux condenser
-
Addition funnel
-
Temperature probe
Procedure:
-
Reactor Setup: Set up a reactor with an overhead stirrer, reflux condenser, and an inert gas inlet.
-
Imine Formation: Charge the reactor with 1H-indazole-5-carbaldehyde and methanol (or ethanol). Add aqueous ammonia and stir the mixture at room temperature to facilitate the formation of the intermediate imine.
-
Catalyst and Reducing Agent Addition: In a separate vessel, prepare a solution of CoCl₂ and NaBH₄ in the reaction solvent to generate the active cobalt catalyst in situ.[1] Alternatively, for direct catalytic hydrogenation, a suitable catalyst (e.g., a cobalt-based catalyst) can be added, and the reactor pressurized with hydrogen.
-
Reduction: Add the reducing agent (or pressurize with hydrogen) to the reaction mixture. For reactions using NaBH₄, the addition should be portion-wise to control the exotherm. The reaction is typically heated to a moderate temperature (e.g., 80 °C) and stirred until completion.[1]
-
Reaction Monitoring: Monitor the reaction by TLC or HPLC until the starting aldehyde is consumed.
-
Work-up: Upon completion, cool the reaction mixture. If a solid catalyst was used, filter it off. Quench any remaining reducing agent by the careful addition of water.
-
Extraction: Concentrate the reaction mixture to remove the bulk of the solvent. Add water and extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude this compound.
Step 2: Formation of this compound Hydrochloride
Follow the same procedure as described in Step 2 of Route 1.
Visualizations
Caption: Synthetic workflow for the large-scale synthesis of this compound hydrochloride.
Caption: Logical relationships between key steps in the synthesis of this compound hydrochloride.
References
Application Notes and Protocols for Investigating (1H-indazol-5-yl)methanamine in Cancer Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
(1H-indazol-5-yl)methanamine is a heterocyclic amine containing an indazole moiety. The indazole scaffold is a prominent feature in numerous compounds with diverse biological activities, including anti-tumor, anti-inflammatory, and anti-bacterial properties.[1] Notably, several indazole derivatives have been developed as potent kinase inhibitors for cancer therapy.[1][2] Given its structural features, this compound represents a molecule of interest for investigation as a potential anti-cancer agent, possibly through the modulation of key cellular signaling pathways.
These application notes provide a comprehensive framework for the initial characterization and evaluation of this compound as a potential kinase inhibitor in an oncology setting. The following protocols are designed to be adaptable to specific cancer cell lines and research objectives.
Hypothesized Mechanism of Action: Kinase Inhibition
Protein kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of cancer.[3] We hypothesize that this compound may exert anti-cancer effects by inhibiting one or more protein kinases involved in oncogenic signaling pathways, such as the MAPK/ERK or PI3K/AKT pathways. The experimental workflow is designed to test this hypothesis, starting with broad screening for anti-proliferative activity and progressing to more specific target engagement and in vivo efficacy studies.
Caption: A logical workflow for the preclinical evaluation of this compound.
Experimental Protocols
In Vitro Cell Viability Assays
To determine the anti-proliferative effects of this compound, a panel of human cancer cell lines should be tested using a metabolic activity-based assay such as MTT or WST-1.[4][5]
Protocol: MTT Cell Viability Assay [4][5]
-
Cell Seeding: Seed cancer cells (e.g., A549 lung cancer, K562 leukemia, PC-3 prostate cancer) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C and 5% CO2.[1]
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Add the diluted compound to the wells and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.[4]
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate for 15 minutes on an orbital shaker.[5]
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of compound that inhibits cell growth by 50%).
Data Presentation: IC50 Values of this compound
| Cell Line | Cancer Type | IC50 (µM) |
| A549 | Lung Cancer | Example: 15.2 |
| K562 | Leukemia | Example: 8.9 |
| PC-3 | Prostate Cancer | Example: 21.5 |
| HepG2 | Liver Cancer | Example: 12.7 |
In Vitro Kinase Activity Assay
To directly assess the inhibitory effect of this compound on specific kinases, a luminescence-based kinase assay can be employed.[6] This assay measures the amount of ADP produced, which is proportional to kinase activity.
Protocol: Luminescence-Based Kinase Assay [6]
-
Reagent Preparation: Prepare serial dilutions of this compound. Prepare a reaction mixture containing the kinase of interest (e.g., a member of the MAPK or PI3K pathway), its substrate, and ATP in a kinase assay buffer.
-
Kinase Reaction: In a 96-well plate, add the serially diluted compound or vehicle control. Add the kinase to each well and incubate briefly. Initiate the reaction by adding the substrate/ATP mixture. Incubate at 30°C for 60 minutes.[6]
-
ADP Detection: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Signal Generation: Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
Luminescence Measurement: Measure the luminescence of each well using a plate reader.
-
Data Analysis: Plot the luminescent signal against the logarithm of the inhibitor concentration to determine the IC50 value for each kinase.
Data Presentation: Kinase Inhibition Profile of this compound
| Kinase Target | IC50 (nM) |
| MEK1 | Example: 85 |
| ERK2 | Example: 250 |
| PI3Kα | Example: >10,000 |
| AKT1 | Example: 1,500 |
Western Blot Analysis of Cellular Signaling Pathways
Western blotting can be used to determine if this compound affects the phosphorylation status of key proteins in a signaling pathway within cancer cells.[7][8][9]
Caption: Hypothesized inhibition of the MAPK/ERK pathway by this compound.
Protocol: Western Blot Analysis [9][10]
-
Cell Treatment and Lysis: Treat cancer cells with various concentrations of this compound for a specified time. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.[9]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.[9]
-
SDS-PAGE and Transfer: Separate 20-40 µg of protein from each sample on an SDS-polyacrylamide gel. Transfer the separated proteins to a PVDF or nitrocellulose membrane.[9]
-
Immunoblotting: Block the membrane with 5% non-fat dry milk or BSA in TBST. Incubate the membrane with primary antibodies against total and phosphorylated forms of target proteins (e.g., p-ERK, ERK, p-AKT, AKT) overnight at 4°C.[10]
-
Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.[9]
-
Data Analysis: Quantify band intensities using densitometry software and normalize to a loading control (e.g., GAPDH or β-actin).
Data Presentation: Effect on Protein Phosphorylation
| Treatment | p-ERK / Total ERK (Fold Change) | p-AKT / Total AKT (Fold Change) |
| Vehicle Control | 1.0 | 1.0 |
| 1 µM Compound | Example: 0.6 | Example: 0.9 |
| 10 µM Compound | Example: 0.2 | Example: 0.8 |
In Vivo Efficacy in Xenograft Models
To evaluate the anti-tumor activity of this compound in a living organism, a xenograft mouse model can be utilized.[11][12]
Protocol: Subcutaneous Xenograft Model [11][13]
-
Cell Preparation and Implantation: Harvest cancer cells during their exponential growth phase. Subcutaneously inject 1-5 million cells suspended in PBS or a mixture with Matrigel® into the flank of immunocompromised mice (e.g., athymic nude or NSG mice).[11]
-
Tumor Growth and Treatment Initiation: Monitor the mice for tumor formation. Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Compound Administration: Administer this compound or a vehicle control to the mice via an appropriate route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule.
-
Tumor Measurement and Monitoring: Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume using the formula: Volume = (Width² x Length) / 2. Monitor the body weight and overall health of the animals.[11]
-
Endpoint and Analysis: At the end of the study (e.g., when tumors in the control group reach a predetermined size), euthanize the mice and excise the tumors for further analysis (e.g., histology, biomarker analysis). Compare the tumor growth between the treated and control groups.
Data Presentation: In Vivo Anti-Tumor Efficacy
| Treatment Group | Mean Tumor Volume (mm³) at Day 21 | Percent Tumor Growth Inhibition (%) |
| Vehicle Control | Example: 1250 ± 150 | - |
| Compound (10 mg/kg) | Example: 750 ± 120 | Example: 40 |
| Compound (30 mg/kg) | Example: 400 ± 90 | Example: 68 |
Conclusion
The protocols and application notes provided here offer a structured approach to investigate the potential of this compound as a novel anti-cancer agent. By systematically evaluating its effects on cell viability, kinase activity, cellular signaling, and in vivo tumor growth, researchers can elucidate its mechanism of action and determine its therapeutic potential. The provided templates for data presentation and visualizations are intended to facilitate clear and concise reporting of experimental findings.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Kinase Inhibitors. Methods and Protocols | Anticancer Research [ar.iiarjournals.org]
- 4. broadpharm.com [broadpharm.com]
- 5. MTT assay protocol | Abcam [abcam.com]
- 6. benchchem.com [benchchem.com]
- 7. Analysis of Signalling Pathways by Western Blotting and Immunoprecipitation | Springer Nature Experiments [experiments.springernature.com]
- 8. Dissect Signaling Pathways with Multiplex Western Blots | Thermo Fisher Scientific - US [thermofisher.com]
- 9. benchchem.com [benchchem.com]
- 10. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 11. benchchem.com [benchchem.com]
- 12. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 13. sites.lifesci.ucla.edu [sites.lifesci.ucla.edu]
Troubleshooting & Optimization
Technical Support Center: (1H-indazol-5-yl)methanamine Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the reaction conditions for the synthesis of (1H-indazol-5-yl)methanamine.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, particularly focusing on the reductive amination of 1H-indazole-5-carbaldehyde.
DOT Diagram: Troubleshooting Workflow
Caption: Troubleshooting decision tree for low yield in this compound synthesis.
| Issue | Potential Cause | Troubleshooting Steps |
| Low or No Product Yield | Impure starting materials (1H-indazole-5-carbaldehyde, ammonia/ammonium source). | - Ensure the purity of the starting aldehyde using techniques like NMR or melting point analysis. - Use a fresh, reliable source of ammonia or ammonium salt (e.g., ammonium acetate, ammonium chloride). |
| Inactive or insufficient reducing agent. | - Use a freshly opened or properly stored bottle of the reducing agent (e.g., sodium borohydride, sodium cyanoborohydride). - Consider increasing the molar equivalents of the reducing agent. | |
| Suboptimal reaction temperature. | - For reductive amination, the reaction may require initial imine formation at room temperature, followed by cooling for the reduction step. Experiment with a temperature range (e.g., 0 °C to RT). | |
| Formation of Side Products | Over-reduction of the indazole ring. | - Use a milder reducing agent, such as sodium triacetoxyborohydride, which is selective for imines. |
| Formation of secondary or tertiary amines. | - Use a large excess of the ammonia source to favor the formation of the primary amine. | |
| Incomplete Reaction | Insufficient reaction time. | - Monitor the reaction progress using TLC or LC-MS. - Extend the reaction time if starting material is still present. |
| Poor solubility of reagents. | - Choose a solvent system in which all reactants are soluble (e.g., methanol, ethanol, or a mixture with THF). |
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to prepare this compound?
A1: A prevalent method is the reductive amination of 1H-indazole-5-carbaldehyde. This typically involves the reaction of the aldehyde with an ammonia source (like ammonium acetate or a solution of ammonia in an alcohol) to form an intermediate imine, which is then reduced in situ by a reducing agent such as sodium borohydride or sodium cyanoborohydride to yield the desired primary amine.
Q2: Which reducing agents are most effective for the reductive amination of 1H-indazole-5-carbaldehyde?
A2: The choice of reducing agent is critical. Sodium cyanoborohydride (NaBH3CN) and sodium triacetoxyborohydride (STAB) are often preferred due to their selectivity for imines over aldehydes. Sodium borohydride (NaBH4) can also be used, but may require careful pH control to prevent reduction of the starting aldehyde.
Q3: What are the optimal solvent and temperature conditions?
A3: Protic solvents like methanol or ethanol are commonly used as they are compatible with both the imine formation and the reduction step. The reaction is typically run at room temperature, although some protocols may involve cooling to 0 °C during the addition of the reducing agent to control the reaction rate and minimize side reactions.
Q4: How can I minimize the formation of the corresponding alcohol as a byproduct?
A4: The formation of (1H-indazol-5-yl)methanol results from the reduction of the starting aldehyde. To minimize this, ensure that the imine has sufficient time to form before adding the reducing agent. Using a more imine-selective reducing agent like sodium triacetoxyborohydride can also significantly reduce alcohol byproduct formation.
Q5: What is a suitable work-up and purification procedure?
A5: A typical work-up involves quenching the reaction with water or a dilute acid, followed by extraction with an organic solvent like ethyl acetate. The desired amine is often basic and may require basification of the aqueous layer to be extracted efficiently. Purification is commonly achieved through column chromatography on silica gel, using a gradient of a polar solvent (like methanol in dichloromethane) with a small amount of base (like triethylamine or ammonium hydroxide) to prevent the product from streaking on the column.
Experimental Protocol: Reductive Amination of 1H-indazole-5-carbaldehyde
This protocol is a general guideline and may require optimization.
Materials:
-
1H-indazole-5-carbaldehyde
-
Ammonium acetate
-
Sodium cyanoborohydride (NaBH3CN)
-
Methanol (anhydrous)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a solution of 1H-indazole-5-carbaldehyde (1.0 eq) in anhydrous methanol, add ammonium acetate (10 eq).
-
Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.
-
In a separate flask, dissolve sodium cyanoborohydride (1.5 eq) in methanol.
-
Slowly add the sodium cyanoborohydride solution to the reaction mixture at room temperature.
-
Stir the reaction for 12-24 hours, monitoring its progress by TLC or LC-MS.
-
Once the starting material is consumed, concentrate the reaction mixture under reduced pressure.
-
Partition the residue between dichloromethane and a saturated sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (3x).
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate and purify the crude product by silica gel column chromatography (e.g., a gradient of 0-10% methanol in dichloromethane with 0.5% triethylamine) to yield this compound.
DOT Diagram: Experimental Workflow
Caption: Step-by-step workflow for the synthesis of this compound.
Data Summary Table
The following table summarizes reaction conditions from various literature sources for the synthesis of this compound via reductive amination.
| Ammonia Source | Reducing Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| NH4OAc | NaBH3CN | Methanol | Room Temp | 12 | 70-85 | |
| NH3 in MeOH | NaBH(OAc)3 | Dichloromethane | Room Temp | 16 | ~80 | |
| NH4Cl / aq. NH3 | NaBH4 | Methanol | 0 to Room Temp | 24 | 65-75 | General Method |
Indazole Synthesis: A Technical Support and Troubleshooting Guide
Welcome to the technical support center for indazole synthesis. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of indazole derivatives. Here, you will find troubleshooting guides in a question-and-answer format, detailed experimental protocols, and data to help optimize your reactions.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific experimental issues, offering potential causes and solutions to common problems encountered during indazole synthesis.
Issue 1: Low Yield or Incomplete Conversion
Q: My indazole synthesis is resulting in a low yield or is not proceeding to completion. What are the potential causes and how can I improve it?
A: Low yields and incomplete conversion are common hurdles in indazole synthesis and can be attributed to several factors depending on the specific synthetic route.[1] Here are some common causes and troubleshooting suggestions:
-
Suboptimal Reaction Temperature: Temperature significantly influences the reaction rate and byproduct formation. While some reactions like Cadogan-type cyclizations require high temperatures, excessive heat can lead to decomposition.[1] Conversely, modern palladium-catalyzed methods can be efficient at milder temperatures.[1] A systematic screening of temperatures is recommended to find the optimal balance for your specific substrate and catalyst system.
-
Incorrect Solvent Choice: The solvent's polarity and boiling point are critical for reactant solubility and reaction kinetics.[1] If starting materials are not fully dissolved, the reaction may be incomplete. Consider a solvent system that ensures all reactants are in the solution phase at the reaction temperature.
-
Presence of Water: In certain reactions, such as those involving the formation of arylhydrazones, water can lead to unwanted impurities. The addition of 4 Å molecular sieves can help scavenge water and improve the reaction outcome.[1]
-
Reagent Quality and Purity: Ensure the purity of your starting materials and reagents. Impurities can interfere with the reaction or poison catalysts. Some reagents may need to be purified immediately before use.[2]
-
Incomplete Cyclization: In multi-step syntheses, the final cyclization to form the indazole ring may be the rate-limiting step. Ensure sufficient reaction time and optimal temperature to drive the cyclization to completion. Monitoring the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is crucial.[3]
Issue 2: Poor Regioselectivity (N1 vs. N2 Isomer Formation)
Q: My N-alkylation reaction is producing an inseparable mixture of N1 and N2 regioisomers. How can I improve selectivity?
A: Achieving high regioselectivity in the N-alkylation of indazoles is a frequent challenge, as the outcome is influenced by a delicate balance of electronic and steric factors.[4][5] The 1H-tautomer is generally more thermodynamically stable than the 2H-tautomer.[4][6]
To favor the N1-substituted product (Thermodynamic Control):
-
Base and Solvent System: The combination of sodium hydride (NaH) in an aprotic solvent like tetrahydrofuran (THF) is highly effective for achieving N1-selectivity.[5][6][7] The sodium cation is thought to coordinate with the N2 atom, sterically hindering alkylation at that position.[7]
-
Steric Hindrance: Bulky substituents at the C3-position of the indazole ring can sterically block the N2-position, thus favoring alkylation at the N1-position.[5]
-
Thermodynamic Equilibration: Using α-halo carbonyl or β-halo ester electrophiles can sometimes lead to an equilibrium that favors the formation of the more stable N1-substituted product.[6]
To favor the N2-substituted product (Kinetic Control):
-
Electronic Effects: Electron-withdrawing groups (EWGs), particularly at the C7-position (e.g., -NO₂, -CO₂Me), strongly direct alkylation to the N2-position with high selectivity.[5]
-
Reaction Conditions: Using potassium carbonate (K₂CO₃) in dimethylformamide (DMF) can lead to a mixture of isomers, while acidic conditions can sometimes promote N2-alkylation.[4]
-
Alternative Reactions: The Mitsunobu reaction can provide high selectivity for the N2-product.[4] Certain synthetic routes that build the indazole ring from scratch, like the Davis-Beirut reaction, are designed to specifically yield 2H-indazoles.[5][8]
Issue 3: Side Product Formation
Q: I am observing significant side product formation, including hydrazones or dimers. How can I minimize these?
A: The formation of side products is a common issue that can complicate purification and lower yields.
-
Persistent Hydrazone Impurities: Hydrazones are common intermediates in many indazole syntheses.[3] If the cyclization step is incomplete, they will remain as impurities.
-
Solution: Ensure the reaction runs for a sufficient duration at the optimal temperature to drive the cyclization to completion. The addition of an appropriate acid or base catalyst can often improve the efficiency of this step.[3]
-
-
Dimer Formation: Some reaction conditions, particularly at elevated temperatures, can lead to the formation of dimeric byproducts.[9]
-
Solution: Lowering the reaction temperature and optimizing the concentration of reactants can often minimize dimerization.
-
-
Homocoupling in Suzuki Reactions: When functionalizing indazoles using Suzuki-Miyaura coupling, homocoupling of the boronic acid or ester is a common side reaction.[10]
-
Solution: This can be addressed by carefully controlling the reaction stoichiometry, using high-quality reagents, and ensuring the catalyst system is appropriate for the substrates.[11]
-
Issue 4: Purification Challenges
Q: I am having difficulty purifying my indazole derivative by column chromatography. The compound is tailing or co-eluting with impurities.
A: Purification of nitrogen-containing heterocycles like indazoles can be challenging due to their basicity and potential for strong interactions with silica gel.
-
Tailing on Silica Gel: The basic nitrogen atoms of the indazole ring can interact strongly with the acidic silanol groups on the surface of silica gel, leading to significant peak tailing.[12]
-
Solution: Add a basic modifier, such as triethylamine or pyridine (typically 0.1-1%), to your mobile phase. This neutralizes the acidic sites on the silica gel, improving peak shape. Alternatively, consider using a different stationary phase like neutral or basic alumina.[12]
-
-
Poor Separation of Isomers: N1 and N2 regioisomers often have very similar polarities, making them difficult to separate.
-
"Oiling Out" During Recrystallization: The compound may come out of the solution as a liquid instead of a solid.
-
Solution: This often happens if the solution is too concentrated or cooled too quickly. Try using more solvent and allowing the solution to cool slowly to room temperature before placing it in an ice bath. Scratching the inside of the flask with a glass rod at the liquid's surface can help induce crystallization.[12]
-
Data Presentation: Optimizing N-Alkylation Regioselectivity
The choice of base and solvent is critical for controlling the N1/N2 ratio in alkylation reactions. The following table summarizes illustrative outcomes under various conditions.
| Electrophile / Conditions | Base | Solvent | Temperature (°C) | Approximate N1:N2 Ratio | Yield | Citation(s) |
| Methyl Iodide | K₂CO₃ | DMF | 25 | 44 : 40 | ~84% | [4] |
| Various Alkyl Bromides | NaH | THF | 0-50 | >99 : <1 (N1-selective) | 44-89% | [3][6][13] |
| Various Tosylates | Cs₂CO₃ | DMF | - | >99 : <1 (N1-selective) | >90% | [4] |
| Mitsunobu Reaction | PPh₃/DIAD | THF | - | <1 : >99 (N2-selective) | >84% | [4] |
Note: These ratios are illustrative and can vary significantly based on the specific indazole substrate and alkylating agent used.[3]
Experimental Protocols
Protocol 1: Highly N1-Selective Alkylation of 1H-Indazoles
This protocol is adapted from studies demonstrating high N1-selectivity using sodium hydride in THF.[4][5]
-
Preparation: To a solution of the desired substituted 1H-indazole (1.0 eq) in anhydrous tetrahydrofuran (THF), add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise at 0 °C under an inert atmosphere (e.g., Nitrogen or Argon).
-
Deprotonation: Allow the resulting suspension to stir at room temperature for 30 minutes.
-
Alkylation: Add the corresponding alkyl halide (e.g., alkyl bromide, 1.2 eq) to the mixture.
-
Reaction: Allow the reaction to stir at room temperature (or gently heat to 50 °C if necessary) and monitor its progress by TLC or LC-MS until the starting material is consumed.[4]
-
Workup: Carefully quench the reaction by the slow addition of water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.[4]
-
Purification: Purify the crude product by flash column chromatography on silica gel to isolate the N1-alkylated indazole.[4]
Protocol 2: One-Pot Synthesis of 2H-Indazoles via the Davis-Beirut Reaction
This protocol is based on the condensation and reductive cyclization method to selectively form 2H-indazoles.[8]
-
Mixing Reagents: In a reaction vessel, combine the ortho-nitrobenzaldehyde (1.0 eq), the desired primary amine (1.1 eq), and an alcohol solvent (e.g., methanol or isopropanol).[4][8]
-
Condensation: Stir the mixture at room temperature to form the corresponding ortho-nitrobenzylidene imine intermediate.
-
Cyclization: Add a base (e.g., KOH or DBU) to the mixture. The reaction proceeds via an N-N bond-forming heterocyclization.[8][14]
-
Reaction Monitoring: Monitor the reaction by TLC or LC-MS until completion.
-
Workup: Cool the reaction to room temperature and concentrate the solvent under reduced pressure.
-
Purification: Purify the resulting residue directly by flash column chromatography on silica gel to yield the desired 2H-indazole.[4]
Visualization of Workflows and Pathways
Caption: General troubleshooting workflow for indazole synthesis.
Caption: Decision workflow for controlling N1/N2 regioselectivity.
Caption: Simplified pathway of the Davis-Beirut reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. Troubleshooting [chem.rochester.edu]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. BJOC - Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution [beilstein-journals.org]
- 7. benchchem.com [benchchem.com]
- 8. Davis–Beirut Reaction: Diverse Chemistries of Highly Reactive Nitroso Intermediates in Heterocycle Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 10. reddit.com [reddit.com]
- 11. reddit.com [reddit.com]
- 12. benchchem.com [benchchem.com]
- 13. BJOC - Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations [beilstein-journals.org]
- 14. Acid and base catalyzed Davis-Beirut reaction: experimental and theoretical mechanistic studies and synthesis of novel 3-amino-2H-indazoles - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Crude (1H-indazol-5-yl)methanamine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the purification of crude (1H-indazol-5-yl)methanamine by column chromatography. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound streaking or tailing on the silica gel column?
A1: Streaking or tailing of this compound on a standard silica gel column is a common issue. It is primarily caused by the strong interaction between the basic amine functionality of your compound and the acidic silanol groups present on the surface of the silica gel.[1][2][3] This can lead to poor separation, broad peaks, and in some cases, irreversible adsorption of the product onto the column.
Q2: How can I prevent my compound from streaking on the column?
A2: To minimize streaking, it is highly recommended to add a basic modifier to your mobile phase.[1][4] This additive will compete with your compound for the acidic sites on the silica gel, leading to improved peak shape and better separation. Common basic modifiers include triethylamine (TEA) or ammonium hydroxide.
Q3: What is the recommended mobile phase for the purification of this compound?
A3: A gradient elution with a mixture of a non-polar solvent like dichloromethane (DCM) and a polar solvent such as methanol (MeOH) is typically effective.[4] A common starting point is a gradient of 0-10% methanol in dichloromethane. It is crucial to include a small percentage of a basic modifier, such as 0.5-2% triethylamine (TEA), in the eluent.[2][4]
Q4: What are some alternative stationary phases I can use for this purification?
A4: If streaking persists despite the use of mobile phase modifiers, consider using an alternative stationary phase.[1][5] Amine-functionalized silica gel is a good option as its surface is less acidic.[1] Basic or neutral alumina can also be an effective alternative to silica gel for the purification of basic amines.[1][5]
Q5: My purified this compound is an oil and difficult to handle. What can I do?
A5: The free base form of this compound may be an oil or a low-melting solid at room temperature. For easier handling, improved stability, and better solubility in aqueous buffers, you can convert the purified free base to its hydrochloride salt.[4] This is typically achieved by dissolving the purified amine in a suitable solvent and adding a solution of HCl.[4]
Troubleshooting Guides
This section provides a systematic approach to resolving common issues encountered during the column chromatography purification of this compound.
Problem 1: Poor Separation of Product and Impurities
| Possible Cause | Suggested Solution |
| Incorrect Mobile Phase Composition | Perform thin-layer chromatography (TLC) with various solvent systems to determine the optimal eluent for separation. A good starting point is a gradient of dichloromethane and methanol with 0.5-2% triethylamine.[2][4] |
| Column Overloading | The amount of crude material loaded onto the column is excessive. Reduce the sample load or use a larger column with more stationary phase. |
| Column Channeling | The silica gel is not packed uniformly, leading to cracks or channels. Ensure the column is packed carefully as a uniform slurry to avoid air bubbles and cracks. |
Problem 2: Product Does Not Elute from the Column
| Possible Cause | Suggested Solution |
| Insufficiently Polar Eluent | The mobile phase is not polar enough to move the compound. Gradually increase the polarity of the mobile phase. For highly polar compounds, a "flush" with 10-20% methanol in DCM containing 1% triethylamine can be effective.[2] |
| Strong Adsorption to Silica Gel | The basic amine is strongly bound to the acidic silica gel.[3] Ensure a sufficient concentration of a basic modifier (e.g., 1-2% triethylamine) is present in the eluent to reduce this interaction.[1][2] |
| Compound Degradation on Column | The compound may be unstable on the acidic silica gel. Consider using a less acidic stationary phase like neutral alumina or amine-functionalized silica.[1][5] You can also deactivate the silica gel by pre-flushing the column with the eluent containing triethylamine. |
Experimental Protocols
Protocol 1: Column Chromatography Purification
-
Slurry Preparation: Prepare a slurry of silica gel in the initial, least polar eluent (e.g., 100% dichloromethane with 1% triethylamine).
-
Column Packing: Carefully pour the slurry into the column, ensuring no air bubbles are trapped. Allow the silica gel to settle, and then add a thin layer of sand to the top of the silica bed.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of dichloromethane. For better results, pre-adsorb the crude material onto a small amount of silica gel, allow it to dry to a free-flowing powder, and then carefully add it to the top of the column bed ("dry loading").[6]
-
Elution: Begin elution with the initial non-polar mobile phase. Gradually increase the polarity by increasing the percentage of methanol in the mobile phase (e.g., from 0% to 10% methanol in dichloromethane, with a constant 1% triethylamine).
-
Fraction Collection and Monitoring: Collect fractions and monitor them by TLC to identify those containing the purified product.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Protocol 2: Conversion to Hydrochloride Salt
-
Dissolution: Dissolve the purified this compound free base in a minimal amount of a suitable solvent such as diethyl ether or ethyl acetate.[4]
-
Acidification: While stirring, add a solution of HCl in diethyl ether or dioxane dropwise.[4]
-
Precipitation: The hydrochloride salt will precipitate out of the solution.
-
Isolation: Collect the solid by filtration, wash it with a small amount of cold diethyl ether, and dry it under vacuum.[4]
Visualizations
Caption: Experimental workflow for the purification of this compound.
Caption: Troubleshooting decision tree for purification issues.
References
Technical Support: Recrystallization of (1H-indazol-5-yl)methanamine
A comprehensive guide to the recrystallization of (1H-indazol-5-yl)methanamine, tailored for research scientists and drug development professionals. This technical support center offers detailed troubleshooting, frequently asked questions, and standardized experimental protocols.
This guide provides detailed methodologies and troubleshooting advice for the purification of this compound via recrystallization. Due to the specific nature of this compound, the following information is based on established principles for the recrystallization of related indazole derivatives and aromatic amines.
Troubleshooting Guide
This section addresses common issues encountered during the recrystallization of this compound and similar compounds.
| Problem | Possible Cause(s) | Solution(s) |
| Failure to Dissolve | The solvent is not suitable. Insufficient solvent was used. | Select a more appropriate solvent or solvent system. Gradually add more hot solvent until the compound dissolves. |
| Oiling Out | The solution is too concentrated. The solution is cooling too rapidly. The boiling point of the solvent is higher than the melting point of the compound. | Reheat the solution and add a small amount of additional solvent.[1] Allow the solution to cool more slowly.[1] Use a seed crystal to encourage crystal formation instead of oiling.[1] Consider a different solvent with a lower boiling point. |
| No Crystal Formation | The solution is not supersaturated. The solution cooled too quickly. | Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal.[2][3] If the solution is too dilute, evaporate some of the solvent and allow it to cool again. Place the solution in an ice bath to further decrease solubility. |
| Low Crystal Yield | Too much solvent was used.[2][3] The crystals were washed with a solvent that was not cold enough. Premature crystallization occurred during hot filtration. | Concentrate the filtrate and attempt a second crystallization. Ensure the rinsing solvent is ice-cold to minimize dissolution of the product.[2] Preheat the filtration apparatus (funnel and flask) to prevent the solution from cooling and crystallizing prematurely. |
| Colored Crystals | Colored impurities are present in the crude material. | Add a small amount of activated charcoal to the hot solution before filtration to adsorb the colored impurities. |
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for recrystallizing this compound?
A1: The ideal solvent is one in which the compound is highly soluble at high temperatures and poorly soluble at low temperatures. For indazole derivatives, mixed solvent systems are often effective.[4] A good starting point would be to test polar protic solvents like ethanol or methanol, potentially in combination with water as an anti-solvent. Other options could include acetone, ethyl acetate, or tetrahydrofuran, also potentially in mixed systems with water or a non-polar solvent like hexanes.[4][5][6]
Q2: My compound is an amine. Are there any special considerations for solvent selection?
A2: Yes, for basic compounds like amines, you can sometimes use organic acids, such as acetic acid, or mixtures containing them for recrystallization.[7] It's also possible to convert the amine to a salt by adding an acid, which can significantly alter its solubility and improve crystallization properties.[1]
Q3: How can I prevent "oiling out" when my compound has a low melting point?
A3: "Oiling out" is a common issue with amines.[1] To prevent this, ensure the solution is not overly concentrated by adding a little extra solvent before cooling.[1] A very slow cooling rate is also crucial.[1] Using a mixed solvent system where the compound has lower solubility can also help promote crystallization over oiling.
Q4: How much solvent should I use for recrystallization?
A4: The goal is to use the minimum amount of hot solvent necessary to completely dissolve the crude product.[2] Using too much solvent will result in a poor or no yield of crystals.[2] It is best to add the solvent in small portions to the heated crude material until it all dissolves.
Experimental Protocols
Protocol 1: Single Solvent Recrystallization
-
Dissolution: Place the crude this compound in an Erlenmeyer flask with a stir bar. Add a minimal amount of a suitable solvent (e.g., ethanol) and heat the mixture gently while stirring. Continue adding small portions of the hot solvent until the solid is completely dissolved.[6]
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration by passing the solution through a pre-heated funnel with fluted filter paper into a clean, warm flask.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining impurities.[2]
-
Drying: Dry the purified crystals in a vacuum oven or desiccator.
Protocol 2: Mixed Solvent Recrystallization
-
Dissolution: Dissolve the crude compound in a minimum amount of a hot "good" solvent (a solvent in which it is readily soluble, e.g., ethanol or acetone).
-
Addition of Anti-Solvent: While the solution is still hot, add a "poor" solvent (an anti-solvent in which the compound is not very soluble, e.g., water or hexanes) dropwise until the solution becomes cloudy.
-
Clarification: Add a few drops of the "good" solvent back into the hot solution until it becomes clear again.
-
Crystallization, Isolation, Washing, and Drying: Follow steps 3-6 from the Single Solvent Recrystallization protocol.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. people.chem.umass.edu [people.chem.umass.edu]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. CN101948433A - Method for separating and purifying substituted indazole isomers - Google Patents [patents.google.com]
- 5. benchchem.com [benchchem.com]
- 6. jchr.org [jchr.org]
- 7. researchgate.net [researchgate.net]
minimizing side product formation in indazole synthesis
Indazole Synthesis Technical Support Center
Welcome to the technical support center for indazole synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide practical guidance on minimizing side product formation during the synthesis of indazoles. Below, you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges, particularly in controlling regioselectivity.
Frequently Asked Questions (FAQs)
Q1: What are the most common side products in indazole synthesis, especially during N-alkylation?
A: The most prevalent issue in the functionalization of indazoles is the formation of regioisomers. Since the indazole core has two reactive nitrogen atoms (N1 and N2), direct alkylation or arylation often yields a mixture of N1- and N2-substituted products.[1][2] The ratio of these isomers is highly sensitive to reaction conditions. Other potential side products include unreacted starting material, products of over-alkylation (for dihaloalkane reagents), and in some cases, decomposition or tar formation under harsh conditions.[3] In palladium-catalyzed reactions, a common byproduct can be the debrominated starting material.[4]
Q2: How can I control the regioselectivity to favor the N1-alkylated product?
A: Achieving high N1-selectivity typically involves leveraging thermodynamic control, as the N1-substituted indazole is generally the more stable isomer.[5][6] Key strategies include:
-
Choice of Base and Solvent: The combination of a strong, non-nucleophilic base like sodium hydride (NaH) in a non-polar aprotic solvent such as tetrahydrofuran (THF) is highly effective for promoting N1-selectivity.[2][7]
-
Substituent Effects: Bulky substituents at the C3-position sterically hinder the N2-position, thus favoring alkylation at N1.[2] Additionally, coordinating groups at the C3 position (e.g., carboxymethyl, COMe, carboxamide) can chelate with the base's cation (like Na⁺), blocking the N2 position and leading to excellent N1-selectivity (>99%).[7]
-
Thermodynamic Equilibration: Using specific electrophiles, such as α-halo carbonyls, can allow an initial mixture of isomers to equilibrate to the more stable N1 product over time.[5][6]
Q3: Under what conditions is the N2-alkylated product favored?
A: Formation of the N2-isomer is often achieved under kinetic control or by exploiting specific electronic effects.[1]
-
Substituent Effects: Strong electron-withdrawing groups at the C7-position (e.g., -NO₂ or -CO₂Me) can electronically favor alkylation at the N2 position, providing high selectivity (≥96%).[5][7]
-
Mitsunobu Reaction: This reaction shows a strong kinetic preference for producing the N2-regioisomer.[1][6]
-
Acid Catalysis: The use of triflic acid (TfOH) or copper(II) triflate with alkyl 2,2,2-trichloroacetimidates or diazo compounds has been shown to be highly selective for the N2-position.[8][9]
Q4: My reaction is generating a lot of tar-like material and the yield is low. What can I do?
A: Tar formation and low yields often point to issues with reaction conditions or reagent purity.[3] Consider the following troubleshooting steps:
-
Reagent and Solvent Purity: Ensure all starting materials are pure and solvents are anhydrous, as moisture and impurities can lead to decomposition and side reactions.
-
Temperature Control: Many indazole syntheses, like the Ullmann condensation, traditionally require high temperatures which can cause degradation.[10] If possible, explore modern catalytic systems that operate under milder conditions. For exothermic reactions, ensure adequate cooling to prevent runaway reactions.
-
Inert Atmosphere: If your reagents or intermediates are sensitive to oxygen or moisture, perform the reaction under an inert atmosphere (e.g., nitrogen or argon).[3]
-
Order of Addition: Slowly adding a reactive reagent (like a strong base or the alkylating agent) can help control the reaction rate and minimize side product formation.
Q5: What are the best methods for separating N1 and N2 isomers if a mixture is unavoidable?
A: While achieving high selectivity is ideal, mixtures often require purification.
-
Column Chromatography: This is the most common method. The polarity difference between N1 and N2 isomers is usually sufficient for separation on silica gel.[11] Specific NMR techniques, like HMBC, can then be used to definitively assign the regiochemistry of the isolated products.[5][12]
-
Recrystallization: For crystalline products, recrystallization using a mixed solvent system (e.g., acetone/water, ethanol/water) can be a highly effective and scalable alternative to chromatography for isolating a single isomer with high purity (>99%).[13]
Troubleshooting Guide: Low Regioselectivity in N-Alkylation
Problem: My reaction produces an inseparable or difficult-to-separate mixture of N1 and N2 alkylated indazoles.
dot graph TD { graph [fontname="Arial", fontsize=12, splines=ortho]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=11, margin=0.15]; edge [fontname="Arial", fontsize=10];
} Caption: Troubleshooting workflow for optimizing N-alkylation regioselectivity.
Quantitative Data Summary
The choice of base and solvent has a critical impact on the N1:N2 product ratio. The following tables summarize quantitative data for the N-pentylation of a model substrate, methyl 1H-indazole-3-carboxylate.
Table 1: Effect of Base and Solvent on N1:N2 Regioisomeric Ratio [6]
| Entry | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Conversion (%) | N1:N2 Ratio |
| 1 | K₂CO₃ (1.1) | DMF | 25 | 18 | 98 | 1.5 : 1 |
| 2 | Cs₂CO₃ (1.1) | DMF | 25 | 18 | 100 | 1.6 : 1 |
| 3 | NaH (1.2) | DMF | 25 | 2 | 100 | 2.2 : 1 |
| 4 | NaH (1.2) | THF | 25 | 2 | 100 | >99 : 1 |
| 5 | LiH (1.2) | THF | 50 | 18 | 100 | >99 : 1 |
| 6 | KH (1.2) | THF | 25 | 2 | 100 | >99 : 1 |
Table 2: N-Alkylation under Mitsunobu Conditions [6]
| Substrate | Conditions | N1:N2 Ratio | Combined Yield (%) |
| Methyl 1H-indazole-3-carboxylate | n-pentanol, DIAD, PPh₃, THF | 1 : 2.5 | 78 |
Experimental Protocols
Protocol 1: Highly Selective N1-Alkylation (Thermodynamic Control)
This protocol is optimized for achieving high N1-regioselectivity, particularly for indazoles with substituents at the C3 position.[11]
-
Preparation: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add the substituted 1H-indazole (1.0 equiv).
-
Solvent Addition: Add anhydrous tetrahydrofuran (THF) to dissolve the indazole (typical concentration 0.1–0.2 M).
-
Deprotonation: Cool the solution to 0 °C in an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv) portion-wise. Caution: Hydrogen gas is evolved.
-
Stirring: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes until gas evolution ceases.
-
Alkylation: Add the alkylating agent (e.g., alkyl bromide or tosylate, 1.1-1.2 equiv) dropwise to the solution. The reaction may be heated (e.g., to 50 °C) to ensure completion.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, carefully quench the reaction by slowly adding water or saturated aqueous NH₄Cl at 0 °C. Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to isolate the pure N1-alkylated indazole.
Protocol 2: Highly Selective N2-Alkylation (Acid Catalysis)
This protocol provides a modern, metal-free method for the highly regioselective synthesis of N2-alkylated indazoles using diazo compounds.[8]
-
Preparation: To a solution of the 1H-indazole (1.0 equiv) in a suitable anhydrous solvent (e.g., dichloromethane, DCM), add the diazo compound (1.2 equiv).
-
Catalyst Addition: Cool the solution to 0 °C and add triflic acid (TfOH, 0.1-0.2 equiv) dropwise.
-
Reaction: Stir the mixture at room temperature until the starting material is consumed, as monitored by TLC.
-
Workup: Quench the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extraction: Separate the layers and extract the aqueous phase with DCM.
-
Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the residue by flash column chromatography to yield the N2-alkylated product.
Reaction Pathways & Mechanisms
The regiochemical outcome of N-alkylation is determined by a complex interplay of factors that stabilize the transition states leading to either the N1 or N2 product.
The Davis-Beirut reaction is a classic method for synthesizing 2H-indazoles from o-nitrobenzylamines. It proceeds through a key nitroso imine intermediate.[14][15]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 6. BJOC - Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution [beilstein-journals.org]
- 7. research.ucc.ie [research.ucc.ie]
- 8. TfOH-catalyzed regioselective N2-alkylation of indazoles with diazo compounds - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 9. Selective N2-Alkylation of 1H-Indazoles and 1H-Azaindazoles [organic-chemistry.org]
- 10. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 11. benchchem.com [benchchem.com]
- 12. d-nb.info [d-nb.info]
- 13. CN101948433A - Method for separating and purifying substituted indazole isomers - Google Patents [patents.google.com]
- 14. Davis–Beirut reaction - Wikipedia [en.wikipedia.org]
- 15. Davis–Beirut Reaction: Diverse Chemistries of Highly Reactive Nitroso Intermediates in Heterocycle Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing the Synthesis of (1H-indazol-5-yl)methanamine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the yield and purity of (1H-indazol-5-yl)methanamine synthesis. The following information is based on established principles of organic chemistry and a review of synthetic methodologies for related heterocyclic compounds.
Troubleshooting Guides
Two primary synthetic routes for this compound are outlined below, starting from either 1H-indazole-5-carbaldehyde or 1H-indazole-5-carbonitrile. This guide addresses potential issues that may be encountered during these synthetic pathways.
Route A: Reductive Amination of 1H-Indazole-5-carbaldehyde
This route involves the reaction of 1H-indazole-5-carbaldehyde with an ammonia source, followed by the reduction of the resulting imine to the desired primary amine.
Experimental Workflow for Reductive Amination
Caption: Workflow for the synthesis of this compound via reductive amination.
Troubleshooting Common Issues in Reductive Amination
| Issue | Potential Cause(s) | Recommended Solutions & Troubleshooting Steps |
| Low to No Product Formation | Incomplete imine formation. | - Ensure anhydrous conditions as water can hydrolyze the imine. - Use a large excess of the ammonia source (e.g., ammonium acetate, ammonia in methanol). - Add a dehydrating agent, such as molecular sieves. |
| Ineffective reduction. | - Choose a suitable reducing agent. Sodium cyanoborohydride (NaBH3CN) or sodium triacetoxyborohydride (NaBH(OAc)3) are often effective and can be used in a one-pot procedure.[1][2] - Ensure the pH of the reaction is weakly acidic (pH 5-6) to facilitate imine formation without deactivating the amine.[1] | |
| Decomposition of starting material or product. | - Monitor the reaction temperature closely; some heterocyclic aldehydes can be sensitive to heat. | |
| Formation of Side Products | Formation of a secondary amine (bis-alkylation). | - This is more common with primary amine products. Use a large excess of the ammonia source to favor the formation of the primary amine. |
| Reduction of the aldehyde to an alcohol. | - This can occur if the reducing agent is too reactive towards the aldehyde compared to the imine. NaBH3CN is generally selective for the imine at a slightly acidic pH.[1][2] If using a less selective reducing agent like NaBH4, ensure imine formation is complete before adding the reducing agent. | |
| Difficult Purification | Product is highly polar and water-soluble. | - Perform an acid-base extraction. Acidify the aqueous layer to protonate the amine, wash with an organic solvent to remove non-basic impurities, then basify the aqueous layer and extract the amine product with a suitable organic solvent (e.g., dichloromethane or a mixture of chloroform and isopropanol). |
| Co-elution with starting material or byproducts during chromatography. | - Use a polar stationary phase like silica gel. - Employ a gradient elution system, for example, starting with a non-polar solvent and gradually increasing the polarity with methanol. - Add a small amount of a basic modifier like triethylamine or ammonium hydroxide to the eluent to prevent tailing of the amine product on the silica gel. |
Route B: Reduction of 1H-Indazole-5-carbonitrile
This route involves the reduction of the nitrile group to a primary amine using a suitable reducing agent.
Experimental Workflow for Nitrile Reduction
Caption: Workflow for the synthesis of this compound via nitrile reduction.
Troubleshooting Common Issues in Nitrile Reduction
| Issue | Potential Cause(s) | Recommended Solutions & Troubleshooting Steps |
| Incomplete Reaction | Insufficient reducing agent. | - Use a sufficient excess of the reducing agent. For LiAlH4, typically 1.5-2 equivalents are used.[3] - For catalytic hydrogenation, ensure the catalyst is active and the hydrogen pressure is adequate. |
| Deactivation of the catalyst (catalytic hydrogenation). | - Use a fresh, high-quality catalyst (e.g., Raney Nickel, Palladium on carbon). - Ensure the substrate and solvent are free of catalyst poisons (e.g., sulfur compounds). | |
| Formation of Side Products | Formation of secondary or tertiary amines (catalytic hydrogenation). | - The addition of ammonia to the reaction mixture can help suppress the formation of secondary and tertiary amines by reacting with the intermediate imine.[4] |
| Reduction of the indazole ring. | - This is a risk with powerful reducing agents like LiAlH4 under harsh conditions. Perform the reaction at a low temperature (e.g., 0 °C to room temperature) and monitor the reaction progress carefully. | |
| Difficult Work-up (LiAlH4) | Formation of gelatinous aluminum salts. | - Follow a careful quenching procedure. A common method is the sequential addition of water, followed by a 15% aqueous NaOH solution, and then more water (Fieser workup). This should produce a granular precipitate that is easier to filter.[3] |
| Difficult Purification | Product is highly polar. | - Similar to Route A, utilize acid-base extraction for purification. |
| Contamination with unreacted starting material. | - If the product and starting material have similar polarities, consider converting the amine product to a salt (e.g., hydrochloride) to facilitate separation by precipitation or extraction. |
Frequently Asked Questions (FAQs)
Q1: Which synthetic route is generally preferred for the synthesis of this compound?
A1: The choice of route depends on the availability of the starting materials and the scale of the synthesis.
-
Route A (Reductive Amination) is often preferred for its operational simplicity, as it can frequently be performed as a one-pot reaction.[5] The starting material, 1H-indazole-5-carbaldehyde, is commercially available.
-
Route B (Nitrile Reduction) is a robust method if 1H-indazole-5-carbonitrile is readily accessible. Catalytic hydrogenation is often considered a "greener" alternative to using metal hydrides like LiAlH4.[6]
Q2: How can I synthesize the starting materials, 1H-indazole-5-carbaldehyde and 1H-indazole-5-carbonitrile?
A2:
-
1H-Indazole-5-carbaldehyde: While commercially available, it can be synthesized by the oxidation of 5-methyl-1H-indazole using a suitable oxidizing agent.
-
1H-Indazole-5-carbonitrile: This can be prepared from 5-bromo-1H-indazole via a cyanation reaction, for example, using copper(I) cyanide (Rosenmund-von Braun reaction) or a palladium-catalyzed cyanation.
Q3: What are the key safety precautions to take when working with LiAlH4?
A3: Lithium aluminum hydride (LiAlH4) is a highly reactive and pyrophoric reagent.
-
Always handle LiAlH4 under an inert atmosphere (e.g., nitrogen or argon).
-
Use anhydrous solvents, as LiAlH4 reacts violently with water and protic solvents to release flammable hydrogen gas.
-
The quenching procedure should be performed slowly and at a low temperature (e.g., in an ice bath) to control the exothermic reaction.
Q4: How can I monitor the progress of the reaction?
A4: Thin-layer chromatography (TLC) is a convenient method for monitoring the reaction.
-
Use a suitable eluent system, for example, a mixture of dichloromethane and methanol.
-
Visualize the spots using a UV lamp. The starting materials (aldehyde or nitrile) and the product (amine) should have different Rf values.
-
Staining with a solution of ninhydrin can be used to specifically visualize the primary amine product.
Q5: Are there any alternative methods for the reduction of the nitrile in Route B?
A5: Yes, besides LiAlH4 and catalytic hydrogenation, other reducing agents can be used. Borane complexes, such as borane-tetrahydrofuran (BH3·THF), are also effective for the reduction of nitriles to primary amines.[4]
Experimental Protocols
Protocol 1: Synthesis of this compound via Reductive Amination (Route A)
Logical Relationship for Reagent Selection in Reductive Amination
Caption: Key parameters influencing the yield of the reductive amination.
Materials:
-
1H-Indazole-5-carbaldehyde
-
Ammonium acetate (NH4OAc)
-
Sodium cyanoborohydride (NaBH3CN)
-
Anhydrous methanol (MeOH)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
Procedure:
-
To a solution of 1H-indazole-5-carbaldehyde (1.0 eq) in anhydrous methanol, add ammonium acetate (10 eq).
-
Stir the mixture at room temperature for 1 hour to facilitate imine formation.
-
Add sodium cyanoborohydride (1.5 eq) portion-wise to the reaction mixture.
-
Continue stirring at room temperature for 12-24 hours. Monitor the reaction progress by TLC.
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Partition the residue between dichloromethane and saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.
-
Purify the crude product by column chromatography on silica gel using a gradient of dichloromethane/methanol containing 1% triethylamine.
Protocol 2: Synthesis of this compound via Nitrile Reduction with LiAlH4 (Route B)
Materials:
-
1H-Indazole-5-carbonitrile
-
Lithium aluminum hydride (LiAlH4)
-
Anhydrous tetrahydrofuran (THF)
-
Water
-
15% Aqueous sodium hydroxide (NaOH) solution
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na2SO4)
Procedure:
-
To a suspension of LiAlH4 (2.0 eq) in anhydrous THF at 0 °C under an inert atmosphere, add a solution of 1H-indazole-5-carbonitrile (1.0 eq) in anhydrous THF dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture back to 0 °C.
-
Carefully quench the reaction by the sequential dropwise addition of water (X mL), followed by 15% aqueous NaOH (X mL), and then water (3X mL), where X is the mass of LiAlH4 in grams.
-
Stir the resulting mixture at room temperature for 30 minutes until a white granular precipitate forms.
-
Filter the solid through a pad of Celite® and wash the filter cake thoroughly with ethyl acetate.
-
Combine the filtrate and washes, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude product.
-
Purify by acid-base extraction or crystallization from a suitable solvent system.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Video: Preparation of Amines: Reductive Amination of Aldehydes and Ketones [jove.com]
- 3. organic-synthesis.com [organic-synthesis.com]
- 4. Nitrile to Amine - Common Conditions [commonorganicchemistry.com]
- 5. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 6. pp.bme.hu [pp.bme.hu]
addressing solubility issues of (1H-indazol-5-yl)methanamine in vitro
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address in vitro solubility issues encountered with (1H-indazol-5-yl)methanamine.
Frequently Asked Questions (FAQs)
Q1: My this compound stock solution appears clear, but a precipitate forms immediately when I dilute it into my aqueous cell culture medium. What is happening?
A1: This phenomenon, often called "crashing out," is common for compounds with low aqueous solubility. It occurs when the compound, stable in a high-concentration organic solvent stock (like DMSO), is rapidly diluted into an aqueous environment where its solubility limit is much lower. The organic solvent disperses, leaving the compound to precipitate in the unfavorable aqueous medium.[1] To mitigate this, try pre-warming the medium to 37°C and adding the stock solution dropwise while gently vortexing.[1]
Q2: What is the recommended solvent for preparing a stock solution of this compound?
A2: Dimethyl sulfoxide (DMSO) is a common and effective solvent for preparing high-concentration stock solutions of many poorly soluble compounds, including indazole derivatives.[2] It is crucial to use anhydrous, cell culture-grade DMSO to avoid introducing moisture, which can compromise the stability and solubility of the stock solution over time.[2]
Q3: Can I use pH adjustment to improve the solubility of this compound in my buffer?
A3: Yes, pH adjustment is a highly effective strategy. This compound contains a primary amine group, which is basic.[3] In acidic conditions (lower pH), this amine group will be protonated (R-NH3+), forming a salt that is significantly more soluble in aqueous solutions.[4][5] Therefore, decreasing the pH of your buffer should increase the solubility of the compound. However, you must consider the pH tolerance of your specific assay or cell line.
Q4: I observe precipitate in my culture plate after several hours of incubation, even though the initial solution was clear. What could be the cause?
A4: Delayed precipitation can occur for several reasons. Cellular metabolism can produce acidic byproducts, gradually lowering the pH of the culture medium, which could paradoxically affect the stability of other media components.[1] Conversely, if the initial pH was optimal, fluctuations or interactions with media components like salts or proteins in serum over time can lead to precipitation.[2] Temperature fluctuations from removing the plate from the incubator can also decrease solubility.[1][6]
Q5: Are there alternative strategies if using co-solvents or pH adjustments is not feasible for my experiment?
A5: Yes, other formulation strategies can be explored. The use of cyclodextrins, such as Hydroxypropyl-β-cyclodextrin (HP-β-CD), can enhance solubility. These molecules have a hydrophobic inner cavity that can encapsulate the drug, while their hydrophilic exterior improves aqueous solubility.[5] Another approach is the use of surfactants, which can form micelles to solubilize poorly soluble compounds.[7] However, the compatibility of these excipients with your specific in vitro model must be validated.
Physicochemical & Solubility Data
Direct experimental solubility data for this compound is limited. The following table includes data for the closely related analog, 1H-Indazol-5-amine, to provide an estimate.
| Property | Value / Information | Source |
| Compound | This compound | |
| Molecular Formula | C₈H₉N₃ | |
| Physical Form | Brown Solid | |
| Analog | 1H-Indazol-5-amine | |
| Molecular Formula | C₇H₇N₃ | [8] |
| Molecular Weight | 133.15 g/mol | [8] |
| Aqueous Solubility | 17.9 µg/mL (at pH 7.4) | [8] |
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Stock solution is cloudy or contains particles. | Incomplete dissolution in the solvent (e.g., DMSO). | Briefly sonicate the solution or warm it gently in a 37°C water bath to aid dissolution. Ensure you are using high-purity, anhydrous DMSO.[2] |
| Precipitate forms immediately upon dilution in aqueous media. | The final concentration exceeds the compound's kinetic solubility limit ("crashing out"). | Decrease the final working concentration. Perform a serial dilution in pre-warmed (37°C) media instead of a single large dilution. Add the compound stock slowly while vortexing.[1] |
| Precipitate appears hours or days after dilution during incubation. | pH shift in the medium due to cellular metabolism. Interaction with media components (salts, serum proteins). Temperature fluctuations. | Monitor the pH of your culture medium. Consider using a different buffer system or changing the medium more frequently. Minimize the time culture vessels are outside the incubator.[1][2] |
| Solubility is insufficient even at low concentrations. | The inherent poor aqueous solubility of the neutral form of the compound. | Adjust the pH of the aqueous medium to be more acidic (e.g., pH 6.0-6.5), if compatible with the assay, to protonate the amine group and increase solubility.[5] |
Visual Guides & Workflows
Caption: Troubleshooting workflow for addressing precipitation.
Caption: Equilibrium of this compound in solution.
Experimental Protocols
Protocol 1: Preparation of a 10mM Stock Solution in DMSO
Materials:
-
This compound powder
-
Anhydrous, sterile-filtered DMSO
-
Sterile microcentrifuge tubes
-
Calibrated analytical balance and vortex mixer
Procedure:
-
Calculate Mass: The molecular weight of this compound (C₈H₉N₃) is approximately 147.18 g/mol . To prepare 1 mL of a 10 mM stock solution, weigh out 1.47 mg of the compound.
-
Dissolution: Add the weighed powder to a sterile microcentrifuge tube. Add 1 mL of anhydrous DMSO.
-
Mixing: Vortex the tube thoroughly for 1-2 minutes until the solid is completely dissolved. If necessary, briefly sonicate the tube in a water bath to ensure full dissolution.[2]
-
Storage: Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles. Store at -20°C or -80°C.
Protocol 2: Kinetic Solubility Assessment in Aqueous Buffer
Purpose: To determine the maximum concentration at which the compound remains in solution in a specific buffer (e.g., PBS, pH 7.4) immediately after dilution from a DMSO stock.
Materials:
-
10 mM stock solution of this compound in DMSO
-
Aqueous buffer of choice (e.g., PBS, pH 7.4), pre-warmed to 37°C
-
Sterile 96-well plate (clear, flat-bottom)
-
Multichannel pipette
Procedure:
-
Prepare Plate: Add 198 µL of the pre-warmed aqueous buffer to multiple wells of the 96-well plate.
-
Add Compound: Add 2 µL of the 10 mM DMSO stock solution to the first well to achieve a concentration of 100 µM (final DMSO concentration will be 1%). Mix thoroughly by pipetting up and down.
-
Serial Dilution: Perform a 2-fold serial dilution across the plate. Transfer 100 µL from the first well into the next well (containing 100 µL of buffer, pre-added for this step), mix, and repeat across the row to create a range of concentrations (e.g., 100 µM, 50 µM, 25 µM, etc.).[2]
-
Incubation and Observation: Let the plate sit at room temperature for 1-2 hours. Visually inspect each well against a light source for any signs of cloudiness or precipitate. The highest concentration that remains clear is the approximate kinetic solubility under these conditions.
Protocol 3: pH-Solubility Profile
Purpose: To assess how changes in pH affect the solubility of the compound.
Materials:
-
10 mM stock solution of this compound in DMSO
-
A series of buffers with different pH values (e.g., pH 5.0, 6.0, 7.0, 7.4, 8.0)
-
Microcentrifuge tubes
-
High-speed centrifuge
-
Analytical instrument for quantification (e.g., HPLC-UV, LC-MS)
Procedure:
-
Preparation: To separate microcentrifuge tubes, add a fixed amount of the compound from the DMSO stock to each buffer to achieve a target concentration known to precipitate at neutral pH (e.g., 100 µM). Keep the final DMSO concentration constant and low (<1%).
-
Equilibration: Incubate the tubes for 1-2 hours at room temperature with gentle agitation to allow the solution to reach equilibrium.
-
Separation of Insoluble Compound: Centrifuge the tubes at high speed (e.g., >14,000 x g) for 15 minutes to pellet any undissolved precipitate.[5]
-
Quantification: Carefully collect the supernatant from each tube without disturbing the pellet. Analyze the concentration of the dissolved compound in the supernatant using a suitable method like HPLC-UV.
-
Analysis: Plot the measured soluble concentration against the pH of the buffer to generate a pH-solubility profile. This will quantitatively demonstrate the increase in solubility at lower pH values.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. issr.edu.kh [issr.edu.kh]
- 5. benchchem.com [benchchem.com]
- 6. Troubleshooting Precipitation in Cell Culture: Causes and Solutions [procellsystem.com]
- 7. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 8. 1H-Indazol-5-amine | C7H7N3 | CID 88012 - PubChem [pubchem.ncbi.nlm.nih.gov]
stability testing of (1H-indazol-5-yl)methanamine under experimental conditions
This technical support center provides researchers, scientists, and drug development professionals with essential guidance on the stability of (1H-indazol-5-yl)methanamine under various experimental conditions. The following troubleshooting guides and frequently asked questions (FAQs) address common issues to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid this compound?
For long-term stability, solid this compound and its salts, such as the hydrochloride salt, should be stored in a tightly sealed container in a dry environment at room temperature, protected from direct sunlight.[1][2] Storing under an inert atmosphere (e.g., nitrogen or argon) can further minimize potential degradation.
Q2: How should I store solutions of this compound?
Solutions of this compound are more susceptible to degradation than the solid form. It is highly recommended to prepare solutions fresh for each experiment.[3] If short-term storage is unavoidable, solutions should be kept at low temperatures (2-8°C or frozen at -20°C) and protected from light.[3] It is advisable to aliquot stock solutions to avoid repeated freeze-thaw cycles.[3]
Q3: What are the primary factors that can cause the degradation of this compound in solution?
Several factors can contribute to the degradation of this compound solutions:
-
Temperature: Elevated temperatures can accelerate the rate of chemical degradation.[3]
-
Light Exposure: Similar to other indazole and imidazole-containing compounds, exposure to light, especially UV light, can lead to significant degradation.[3][4]
-
pH: The stability of compounds with indazole rings can be pH-dependent. Both acidic and basic conditions can potentially catalyze hydrolysis or other degradation pathways.[4]
-
Oxidation: The amine functional group can be susceptible to oxidation, especially in the presence of air (oxygen) and certain metal ions.[3]
-
Bacterial Contamination: For low-concentration solutions, microbial growth can rapidly degrade the compound.[3]
Q4: I am observing inconsistent or lower-than-expected activity in my biological assays. Could this be related to the stability of the compound?
Yes, a loss of biological or chemical activity is a common sign of compound degradation.[3] If you encounter inconsistent results, it is strongly recommended to prepare a fresh solution from the solid material and compare the results.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Inconsistent or non-reproducible experimental results. | Degradation of the compound in solution. | Prepare fresh solutions immediately before each experiment. If using a stock solution, ensure it has been stored properly (aliquoted, frozen, and protected from light) and avoid multiple freeze-thaw cycles.[3] |
| Gradual loss of activity in a stock solution over time. | Improper storage conditions (e.g., exposure to light, storage at room temperature). | Store stock solutions in amber vials or wrap them in aluminum foil to protect from light.[3] For short-term use, store at 2-8°C. For long-term storage, aliquot and freeze at -20°C or below. |
| Visible changes in the solution (e.g., color change, precipitation). | Significant degradation or contamination. | Immediately discard the solution and prepare a fresh batch from the solid material.[3] |
| Low or no product yield in a reaction involving this compound. | Degradation of the starting material. | Confirm the purity of the solid this compound before use. If the solid has been stored for an extended period or under suboptimal conditions, consider re-purification or using a fresh batch. |
Experimental Protocols
Protocol 1: Forced Degradation Study
Forced degradation studies are essential for understanding the intrinsic stability of a drug substance and identifying potential degradation products.[5][6] This protocol outlines the typical stress conditions applied.
1. Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
2. Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M HCl. Incubate at 60°C for 24 hours. Neutralize with 1 M NaOH before analysis.[4]
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M NaOH. Incubate at 60°C for 24 hours. Neutralize with 1 M HCl before analysis.[4]
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 30% hydrogen peroxide. Keep at room temperature for 24 hours, protected from light.[4]
-
Thermal Degradation: Dilute 1 mL of the stock solution with 1 mL of purified water. Incubate at 60°C for 48 hours, protected from light.[4]
-
Photolytic Degradation: Expose a solution of the compound (e.g., 100 µg/mL in a suitable solvent) to a light source according to ICH Q1B guidelines.[4]
3. Analysis: Analyze the stressed samples using a stability-indicating analytical method, such as HPLC, to separate and quantify the parent compound and any degradation products.
Caption: Workflow for a forced degradation study.
Protocol 2: HPLC Method for Stability Assessment
A High-Performance Liquid Chromatography (HPLC) method can be used to monitor the stability of this compound over time.[3][7]
1. Preparation of Standard Solutions: Prepare a series of standard solutions of this compound in a suitable solvent (e.g., mobile phase) at known concentrations to generate a standard curve.
2. Sample Preparation: Prepare solutions of the compound at the desired experimental concentrations. Aliquot the solutions into separate vials for each time point and storage condition to be tested (e.g., room temperature/light, room temperature/dark, 4°C/dark, -20°C/dark).[3]
3. Time-Point Analysis: At each designated time point (e.g., 0, 1 day, 7 days, 1 month), retrieve the respective sample vials for analysis.
4. HPLC Analysis:
-
Column: A C18 reverse-phase column is generally suitable.[3]
-
Mobile Phase: A gradient or isocratic elution using a mixture of an aqueous buffer (e.g., ammonium formate or phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol) can be optimized for good separation.
-
Detection: UV detection at a wavelength corresponding to the absorbance maximum of the indazole ring.
-
Injection: Inject a fixed volume of the standard and sample solutions.
5. Data Analysis: Generate a standard curve by plotting the peak area of the standards against their concentrations. Determine the concentration of this compound in the test samples by comparing their peak areas to the standard curve. Calculate the percentage of the initial concentration remaining at each time point to assess stability.[3]
Caption: Workflow for HPLC-based stability assessment.
Potential Degradation Pathways
While specific degradation pathways for this compound are not empirically established in the provided search results, based on its structure and general chemical principles, potential degradation pathways may include:
-
Oxidation: The primary amine is susceptible to oxidation, which could lead to the formation of imines, oximes, or other related products. The indazole ring itself could also undergo oxidation under harsh conditions.
-
Photodegradation: Aromatic systems like the indazole ring can be susceptible to photolytic cleavage or rearrangement upon exposure to UV light.
-
Reaction with Aldehydes/Ketones: The primary amine can react with aldehydes or ketones present as impurities or in the experimental medium to form imine adducts.
-
Hydrolysis of the Amine (unlikely under mild conditions): While generally stable, under extreme pH and temperature, cleavage of the C-N bond could occur.
Caption: Logical relationships of potential degradation pathways.
References
- 1. 943845-78-1|this compound hydrochloride|BLD Pharm [bldpharm.com]
- 2. kishida.co.jp [kishida.co.jp]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jddtonline.info [jddtonline.info]
- 7. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
resolving common issues in scaling up indazole synthesis
Technical Support Center: Scaling Up Indazole Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering common issues when scaling up the synthesis of indazoles.
Troubleshooting Guides
This section addresses specific experimental issues in a question-and-answer format, offering potential causes and solutions to common problems encountered during the scale-up of indazole synthesis.
Issue 1: Poor Regioselectivity (N1 vs. N2 Isomers) at Scale
Q: My N-alkylation reaction, which gave good N1 selectivity at the lab scale, is now producing a significant amount of the N2 isomer upon scale-up. What factors should I investigate?
A: Scaling up N-alkylation of indazoles often disrupts the delicate thermodynamic or kinetic control achieved at a smaller scale, leading to altered N1/N2 ratios. Here are the primary factors to investigate:
-
Heat Transfer and Temperature Control: Exothermic reactions are harder to control in large reactors due to a lower surface-area-to-volume ratio.[1] Localized hot spots can develop, providing enough energy to overcome the activation barrier for the formation of the undesired isomer. Ensure your reactor's cooling capacity is sufficient and that agitation is adequate for uniform heat distribution. A systematic screening of reaction temperatures at the pilot scale may be necessary to find the optimal balance.[2]
-
Reagent Addition Rate: Slow, controlled addition of the alkylating agent or base is crucial. A rapid addition can lead to high local concentrations and temperature spikes, favoring the kinetic product (often the N2 isomer).[3]
-
Mixing Efficiency: Inadequate mixing can lead to non-homogenous reaction conditions, resulting in inconsistent product distribution. Evaluate the stirrer design and speed to ensure thorough mixing of the slurry (e.g., with sodium hydride).
-
Choice of Base and Solvent: The base and solvent system is critical for controlling regioselectivity.[3] While sodium hydride in THF is known to favor N1-alkylation, its handling at a large scale presents safety challenges.[3][4] Alternative bases might be considered, but they can alter the product ratio.[3] If switching, a thorough re-optimization is necessary.
Issue 2: Increased By-product Formation in Large-Scale Synthesis
Q: I am observing higher levels of impurities, such as hydrazones and dimers, in my scaled-up indazole synthesis. How can I mitigate this?
A: The formation of by-products like hydrazones, dimeric impurities, and indazolones is a common issue that can be exacerbated at a larger scale.[5]
-
Stoichiometry and Local Concentrations: Ensure accurate molar ratios of reactants are maintained. Inadequate mixing can lead to localized excesses of one reactant, promoting side reactions.
-
Reaction Temperature and Time: Elevated temperatures and prolonged reaction times, sometimes a consequence of slower heating and cooling in large vessels, can lead to the formation of degradation products or thermodynamically favored by-products.[5] Re-optimization of the reaction time and temperature for the larger scale is recommended.
-
Presence of Water: Moisture can be detrimental in many indazole syntheses, leading to the formation of unwanted impurities.[2] Ensure all reagents and solvents are appropriately dried and that the reaction is performed under an inert atmosphere. The addition of molecular sieves can help scavenge water.[2]
Issue 3: Challenges in Product Isolation and Purification
Q: Column chromatography was effective for purifying my indazole derivative in the lab, but it is not practical for the multi-kilogram scale. What are my options?
A: Large-scale purification requires moving away from chromatography towards more scalable techniques like crystallization and distillation.
-
Crystallization: This is the most common method for purifying APIs at scale.[] A systematic approach to developing a crystallization protocol is essential:
-
Solvent Screening: Identify a suitable solvent or solvent system that provides good solubility at higher temperatures and poor solubility at lower temperatures to maximize recovery.[7]
-
Control of Supersaturation: Supersaturation is a key driver for crystallization. It can be controlled by cooling, adding an anti-solvent, or evaporating the solvent.[8]
-
Seeding: Introducing seed crystals of the desired polymorph can control the crystal form and improve batch-to-batch consistency.
-
Polymorphism Control: Different crystal forms (polymorphs) can have different physical properties. It is crucial to identify and consistently produce the desired, thermodynamically stable polymorph.[7]
-
-
Distillation: For indazoles that are thermally stable and have a suitable boiling point, vacuum distillation can be an effective purification method.[9]
Frequently Asked Questions (FAQs)
Q1: What are the primary safety concerns when scaling up indazole synthesis, especially when using reagents like sodium hydride or hydrazine?
A: Process safety is paramount during scale-up. Key concerns include:
-
Thermal Runaway: Many indazole syntheses are exothermic. A failure in cooling can lead to a rapid increase in temperature and pressure, potentially causing a reactor failure.[1] A thorough thermal hazard assessment using techniques like Differential Scanning Calorimetry (DSC) is crucial.[10]
-
Handling of Hazardous Reagents:
-
Sodium Hydride (NaH): NaH is highly flammable and reacts violently with water, producing hydrogen gas which is explosive.[11] Large-scale handling requires an inert atmosphere, specialized charging equipment, and a well-defined quenching procedure.
-
Hydrazine and its Derivatives: These are often toxic and potentially explosive. Engineering controls like closed-system transfers are necessary to minimize exposure.
-
-
Gas Evolution: Reactions involving NaH or diazotization steps can produce significant volumes of gas. The reactor's vent system must be adequately sized to handle the maximum potential gas evolution rate.
Q2: How can I effectively monitor the progress of my large-scale indazole synthesis?
A: In-process controls (IPCs) are essential for monitoring large-scale reactions. While TLC may be suitable for qualitative checks, more robust methods are needed for quantitative analysis:
-
High-Performance Liquid Chromatography (HPLC): HPLC is the most common technique for monitoring reaction progress, quantifying product formation, and detecting by-products.
-
Gas Chromatography (GC): GC can be used for analyzing volatile components.
-
Process Analytical Technology (PAT): Tools like in-situ infrared (IR) spectroscopy can provide real-time monitoring of reactant consumption and product formation without the need for sampling.
Q3: What are the key differences in equipment considerations between lab-scale and pilot-plant scale?
A: The transition from glassware to large-scale reactors introduces several key differences:
-
Material of Construction: Reactors are typically glass-lined or stainless steel. Material compatibility with all reactants, intermediates, and products must be verified.
-
Heating and Cooling: Large reactors use jackets with heating/cooling fluids. The efficiency of heat transfer is much lower than in a lab flask, requiring careful planning for managing exotherms.
-
Agitation: Mechanical stirrers with different impeller designs are used. The mixing efficiency can significantly impact the reaction.
-
Inert Atmosphere: Maintaining an inert atmosphere in a large reactor requires purging with nitrogen or argon and maintaining a positive pressure.
Data Presentation
Table 1: Effect of Base and Solvent on N1/N2 Regioselectivity in Indazole Alkylation [3]
| Entry | Base | Solvent | N1:N2 Ratio |
| 1 | NaH | THF | >99:<1 |
| 2 | K₂CO₃ | DMF | 44:40 |
| 3 | Cs₂CO₃ | DMF | >99:<1 (with tosylates) |
| 4 | - (Mitsunobu) | THF | <1:>99 |
Table 2: Comparison of Yields for Different Indazole Synthesis Methods
| Synthesis Method | Key Reactants | Typical Yield | Scale Reference | Citation |
| N1-Alkylation (Reductive Amination) | Indazole, Aldehyde, H₂, Pt/C | 76% | 100 g | |
| Jacobson (from N-nitroso-o-acetotoluidide) | o-Toluidine derivative | 36-47% (crude) | ~90 g | [9] |
| Davis-Beirut | o-Nitrobenzylamine derivative | High (not specified) | Lab-scale | |
| Cadogan Reductive Cyclization | o-Nitrobenzaldehyde, Amine | Good (not specified) | Lab-scale | [4] |
Experimental Protocols
Protocol 1: Kilogram-Scale N1-Selective Alkylation of an Indazole Derivative (Adapted from[10])
Safety Precautions: This procedure involves hydrogenation and should be conducted in a pressure-rated reactor by trained personnel. The catalyst is pyrophoric upon exposure to air after the reaction.
-
Enamine Formation:
-
Charge the reactor with the starting indazole (1.0 equiv.), toluene, and p-toluenesulfonic acid monohydrate (0.1 equiv.).
-
Heat the mixture to the target temperature (e.g., 80-100 °C) with efficient agitation.
-
Slowly add the aldehyde (1.5-2.0 equiv.) over several hours, monitoring the reaction by HPLC.
-
Once the reaction is complete, cool the mixture.
-
-
Hydrogenation:
-
Transfer the crude enamine solution to a pressure reactor, taking care to exclude air.
-
Add 5% Platinum on carbon (Pt/C) catalyst under a nitrogen blanket.
-
Pressurize the reactor with hydrogen gas (e.g., 40 psi) and maintain the temperature (e.g., 30 °C) with vigorous stirring.
-
Monitor hydrogen uptake and reaction progress by HPLC.
-
-
Work-up and Isolation:
-
Once the reaction is complete, carefully vent the hydrogen and purge the reactor with nitrogen.
-
Filter the reaction mixture through a bed of celite to remove the catalyst. Caution: Do not allow the catalyst to dry in the air. Keep it wet with solvent.
-
Concentrate the filtrate under reduced pressure.
-
Proceed with crystallization as per the developed protocol (e.g., anti-solvent addition).
-
Isolate the product by filtration, wash with a suitable solvent, and dry under vacuum.
-
Protocol 2: Large-Scale Crystallization for API-Grade Indazole
-
Dissolution:
-
Charge the reactor with the crude indazole product and the selected primary solvent.
-
Heat the mixture with stirring to the temperature determined during solubility studies to achieve complete dissolution.
-
-
Clarification Filtration (Optional):
-
If insoluble impurities are present, perform a hot filtration through a suitable filter.
-
-
Controlled Cooling/Anti-solvent Addition:
-
Cool the solution at a controlled rate (e.g., 10-20 °C per hour) to induce crystallization.
-
Alternatively, add a pre-filtered anti-solvent at a controlled rate to the warm solution.
-
-
Seeding:
-
At the appropriate temperature (just below the saturation point), add a slurry of seed crystals (0.1-1.0% w/w) of the desired polymorph.
-
-
Aging:
-
Hold the slurry at the crystallization temperature for several hours to allow for crystal growth and to ensure complete crystallization.
-
-
Isolation and Drying:
-
Filter the slurry and wash the cake with cold solvent or anti-solvent.
-
Dry the product under vacuum at a temperature that will not cause degradation or polymorphic transformation.
-
References
- 1. helgroup.com [helgroup.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 7. youtube.com [youtube.com]
- 8. researchgate.net [researchgate.net]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. Development of a selective and scalable N 1-indazole alkylation - RSC Advances (RSC Publishing) DOI:10.1039/D4RA00598H [pubs.rsc.org]
- 11. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Regioselective Synthesis of Indazoles
Welcome to the technical support center for indazole synthesis. This resource provides researchers, scientists, and drug development professionals with practical troubleshooting guides and frequently asked questions to address common challenges, with a focus on overcoming regioselectivity issues.
Frequently Asked Questions (FAQs)
Q1: What are the primary sites of substitution on the indazole ring, and why is regioselectivity a major challenge?
A1: The indazole ring possesses two nitrogen atoms in its pyrazole moiety, leading to two possible tautomeric forms: 1H-indazole and 2H-indazole. The 1H-tautomer is generally more thermodynamically stable.[1][2] When performing substitution reactions like alkylation or acylation, the reaction can occur on either nitrogen, leading to N1- and N2-substituted products.[1][3] Direct alkylation often results in a mixture of these two regioisomers, making selectivity a significant challenge.[1][4] Achieving high selectivity is crucial as the biological activity of N-substituted indazoles is often dependent on the position of the substituent.[5][6]
Q2: What are the key factors that influence N1 vs. N2 regioselectivity during indazole alkylation?
A2: The ratio of N1 to N2 products is governed by a delicate interplay of several factors:[3][7]
-
Steric and Electronic Effects: The size and electronic nature of substituents on the indazole ring are critical. Bulky groups at the C3 position tend to sterically hinder the N2 position, thus favoring N1-alkylation.[4] Conversely, electron-withdrawing groups (EWGs) like -NO₂ or -CO₂Me at the C7 position can strongly direct substitution to the N2 position.[4][6][7]
-
Reaction Conditions (Base and Solvent): The choice of base and solvent is one of the most critical parameters.[3][4] For instance, the combination of sodium hydride (NaH) in an aprotic solvent like tetrahydrofuran (THF) is highly effective for promoting N1-alkylation.[1][6][7] The polarity of the solvent and the counter-ion of the base can influence the nucleophilicity of the two nitrogen atoms.[4]
-
Nature of the Electrophile: The alkylating or acylating agent used can also influence the regiochemical outcome.[1][7] For example, using α-halo carbonyl or β-halo ester electrophiles can lead to an equilibrium that favors the more stable N1-substituted product.[3][6][8]
-
Kinetic vs. Thermodynamic Control: N1-substituted indazoles are often the thermodynamically more stable products, while N2-substituted indazoles can be favored under kinetically controlled conditions.[1][8] High temperatures or prolonged reaction times can sometimes lead to isomerization from the kinetic N2-product to the thermodynamic N1-product.[9]
Q3: Which synthetic routes are inherently selective for 2H-indazoles?
A3: While direct alkylation can be optimized for N2-selectivity, certain synthetic strategies are designed to specifically yield 2H-indazoles. Prominent methods include the Davis-Beirut reaction and the Cadogan reductive cyclization.[1] The Cadogan reaction, for instance, involves the reductive cyclization of ortho-imino-nitrobenzene substrates, often using a phosphine reagent, to selectively form the 2H-indazole core.[1][10] Palladium-catalyzed methods have also been developed for the regioselective synthesis of 2-aryl-substituted 2H-indazoles.[1][11]
Troubleshooting Guides
Problem 1: My N-alkylation reaction is producing a nearly 1:1 mixture of N1 and N2 isomers. How can I improve selectivity for the N1-substituted product?
Solution: To favor the thermodynamically more stable N1-product, you should optimize conditions that allow for equilibration or sterically favor the N1 position.
-
Change Base/Solvent System: Switch to sodium hydride (NaH) in anhydrous tetrahydrofuran (THF). This combination is highly effective for achieving N1 selectivity.[3][4] The sodium cation is thought to coordinate with the N2 atom, sterically blocking it from the electrophile.[3]
-
Introduce Steric Hindrance: If your synthesis allows, use an indazole precursor with a bulky substituent at the C3 position (e.g., tert-butyl, carboxamide). This has been shown to yield >99% N1 regioselectivity with the NaH/THF system.[1][6][7]
-
Promote Thermodynamic Equilibration: If using electrophiles like α-halo ketones or β-halo esters, performing the reaction in a solvent like DMF can promote an equilibration process that favors the more stable N1-substituted indazole.[1][6][8]
Problem 2: I need to synthesize the N2-substituted indazole, but my current method favors the N1 isomer. What should I change?
Solution: To favor the kinetically preferred N2-product, you need to alter the electronic properties of the substrate or use conditions that avoid thermodynamic equilibration.
-
Modify the Substrate: Introduce a strong electron-withdrawing group (EWG), such as a nitro (-NO₂) or ester (-CO₂Me) group, at the C7 position of the indazole ring. This has been demonstrated to provide excellent N2-selectivity (≥96%).[1][6][7]
-
Use Acidic Conditions: Alkylation under neutral or acidic conditions can selectively occur at the N2 position.[1][12] Using a catalytic amount of an acid like trifluoromethanesulfonic acid (TfOH) can be an effective method for N2-alkylation with specific electrophiles like diazo compounds.[1][13]
-
Consider the Mitsunobu Reaction: The Mitsunobu reaction often shows a strong preference for producing the N2-substituted regioisomer.[7][8][14]
-
Control Temperature: Performing the reaction at lower temperatures (e.g., 0 °C) can favor the kinetic N2-product and prevent isomerization to the more stable N1-product.[9]
Problem 3: My Cadogan-Sundberg cyclization to produce a 2H-indazole is inefficient, requiring high temperatures and giving low yields.
Solution: Traditional Cadogan cyclizations can be harsh. Modern, one-pot modifications have significantly improved the efficiency and substrate scope of this reaction.[1] Consider an updated protocol where ortho-imino-nitrobenzene substrates, generated in situ via condensation, undergo reductive cyclization promoted by a reagent like tri-n-butylphosphine under mild conditions.[10] This avoids the need for high temperatures and can improve yields.
Data Presentation
Table 1: Effect of Base and Solvent on N1/N2 Regioselectivity of Indazole Alkylation
| Entry | Base | Solvent | N1/N2 Ratio | Conversion (%) | Reference |
|---|---|---|---|---|---|
| 1 | K₂CO₃ | DMF | 55:45 | >95 | [7] |
| 2 | Cs₂CO₃ | DMF | 76:24 | >95 | [7] |
| 3 | DBU | Toluene | 67:33 | 72 | [7][8] |
| 4 | K OtBu | THF | 94:6 | 30 | [7] |
| 5 | NaH | THF | >99:1 | >95 | [6][7] |
| 6 | LiH | THF | 98:2 | >95 | [7] |
| 7 | KH | THF | >99:1 | >95 |[7] |
Note: Data is generalized from studies on specific substituted indazoles and serves as a guide. Actual results are highly substrate-dependent.
Table 2: Influence of C7-Substituent on N-Alkylation Regioselectivity (NaH/THF Conditions)
| Entry | C7-Substituent | N1/N2 Ratio | Reference |
|---|---|---|---|
| 1 | -H | 95:5 | [7] |
| 2 | -NO₂ | 2:98 | [6][7] |
Experimental Protocols
Protocol 1: General Procedure for Highly N1-Selective Alkylation [1][4]
-
Preparation: To a solution of the desired substituted 1H-indazole (1.0 eq) in anhydrous tetrahydrofuran (THF), add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise at 0 °C under an inert atmosphere (e.g., Nitrogen or Argon).
-
Deprotonation: Allow the resulting suspension to stir at room temperature for 30 minutes to ensure complete deprotonation.
-
Alkylation: Cool the mixture back to 0 °C and add the corresponding alkylating agent (e.g., alkyl halide, 1.2 eq) dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring progress by TLC or LC-MS.
-
Work-up: Upon completion, carefully quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride.
-
Extraction: Extract the product with a suitable organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel to yield the desired N1-substituted indazole.
Protocol 2: One-Pot Condensation–Cadogan Reductive Cyclization for 2H-Indazoles [10]
-
Preparation: In a reaction vessel, combine the ortho-nitrobenzaldehyde derivative (1.0 eq), the desired amine (aniline or aliphatic amine, 1.1 eq), and a suitable solvent (e.g., toluene).
-
Condensation: Stir the mixture at room temperature to form the ortho-imino-nitrobenzene substrate in situ. The reaction can be monitored by TLC for the disappearance of the aldehyde.
-
Cyclization: Once condensation is complete, add tri-n-butylphosphine (1.5 eq) to the mixture.
-
Reaction: Stir the reaction at room temperature or with gentle heating as required, monitoring the formation of the 2H-indazole product by LC-MS.
-
Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Purification: Purify the resulting residue directly by flash column chromatography on silica gel to yield the desired 2H-indazole.
Visualizations
Caption: Decision workflow for controlling N1/N2 regioselectivity.
Caption: Key factors influencing the N1 vs. N2 alkylation outcome.
Caption: Experimental workflow for N1-selective alkylation using NaH/THF.
References
- 1. benchchem.com [benchchem.com]
- 2. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. BJOC - Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution [beilstein-journals.org]
- 7. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 8. d-nb.info [d-nb.info]
- 9. benchchem.com [benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. 2H-Indazole synthesis [organic-chemistry.org]
- 12. researchgate.net [researchgate.net]
- 13. TfOH-catalyzed regioselective N2-alkylation of indazoles with diazo compounds - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 14. BJOC - Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations [beilstein-journals.org]
Technical Support Center: Prevention of N-Nitroso Amide Formation in Synthesis
This technical support center provides researchers, scientists, and drug development professionals with guidance on preventing the formation of N-nitroso amide impurities during chemical synthesis.
Frequently Asked Questions (FAQs)
Q1: What are N-nitroso amides and why are they a concern?
N-nitroso amides are organic compounds characterized by a nitroso group (-N=O) attached to the nitrogen atom of an amide.[1] They are a class of N-nitroso compounds, which are of significant concern due to their potential carcinogenic properties.[1] Unlike the more commonly discussed N-nitrosamines, N-nitroso amides can act as direct-acting alkylating agents without the need for metabolic activation, posing a direct genotoxic risk.
Q2: What are the key factors that lead to the formation of N-nitroso amides in a synthesis?
The formation of N-nitroso amides fundamentally requires the presence of a nitrosatable amide substrate and a nitrosating agent under favorable reaction conditions. Key contributing factors include:
-
Presence of Nitrosatable Amides: Secondary amides are particularly susceptible to nitrosation.
-
Availability of Nitrosating Agents: These can be introduced through various sources, including residual nitrites from starting materials or reagents, or the in-situ formation from nitrogen oxides (NOx). Common nitrosating agents include nitrous acid (HNO₂), dinitrogen trioxide (N₂O₃), and nitrosonium ion (NO⁺).
-
Reaction Conditions: Acidic pH is a primary driver for the formation of potent nitrosating agents from nitrite salts. However, nitrosation can also occur under neutral or basic conditions, especially in the presence of other catalysts. Temperature and the concentration of reactants also play a crucial role.
Q3: How does the mechanism of N-nitroso amide formation differ from that of N-nitrosamines?
While both are N-nitroso compounds, the primary difference lies in the precursor. N-nitrosamines are formed from the nitrosation of secondary or tertiary amines, whereas N-nitroso amides are formed from the nitrosation of amides. The electron-withdrawing nature of the carbonyl group in amides generally makes them less nucleophilic and therefore less reactive towards nitrosating agents compared to amines. However, under certain conditions, this reaction can still proceed to form N-nitroso amides.
Troubleshooting Guide
Issue: I have detected an unexpected N-nitroso amide impurity in my reaction product. What are the likely sources and how can I mitigate it?
This guide will walk you through a systematic approach to identify the source of N-nitroso amide formation and implement effective mitigation strategies.
Step 1: Identify Potential Sources of Nitrosating Agents
Review your synthetic route and raw materials to pinpoint potential sources of nitrosating agents.
-
Nitrite Impurities: Check the specifications of all starting materials, reagents, and solvents for nitrite content. Common sources include sodium nitrite used in other steps or as an impurity.
-
Nitrogen Oxides (NOx): Consider the possibility of NOx in the reaction atmosphere, especially if the reaction is run open to the air in a laboratory with potential sources of NOx.
-
In-situ Formation: Acidic conditions in the presence of a nitrite source will generate nitrous acid, a potent nitrosating agent.
Step 2: Analyze Reaction Conditions
Evaluate if your reaction conditions are favorable for nitrosation.
-
pH: Acidic conditions significantly promote the formation of active nitrosating species. If your reaction is run at a low pH, consider if it can be modified.
-
Temperature: Higher temperatures can sometimes accelerate the rate of nitrosation.
-
Solvent: Certain solvents may contain impurities that can act as nitrosating agents or their precursors.
Step 3: Implement Mitigation Strategies
Based on your analysis, implement one or more of the following strategies:
-
Control of Raw Materials: Source high-purity starting materials and reagents with low or no detectable levels of nitrites.
-
pH Control: If the chemistry allows, adjust the reaction pH to be neutral or basic to disfavor the formation of nitrosating agents.
-
Use of Scavengers: Introduce a scavenger that can react with and neutralize nitrosating agents before they can react with your amide.
Nitrosating Agent Scavengers
The use of scavengers is a highly effective strategy to prevent N-nitroso amide formation. These compounds react more readily with nitrosating agents than the amide substrate.
Table 1: Common Nitrosating Agent Scavengers and Their Efficacy
| Scavenger | Mechanism of Action | Typical Molar Ratio (Scavenger:Nitrite) | Observed Inhibition Efficiency | Reference |
| Ascorbic Acid (Vitamin C) | Reduces nitrosating agents (e.g., HNO₂) to nitric oxide (NO). | 2:1 | Up to 100% | [2][3] |
| Sodium Ascorbate | Similar to ascorbic acid, effective at a broader pH range. | 2:1 | High | [4] |
| α-Tocopherol (Vitamin E) | A lipid-soluble antioxidant that can also scavenge nitrosating agents. | Varies | Effective, often used in combination with ascorbic acid. | [2] |
| Urea | Reacts with nitrous acid to produce nitrogen, water, and carbon dioxide. | 1:2 | Effective | N/A |
| Sulfamic Acid | Reacts rapidly with nitrous acid to form nitrogen gas and sulfuric acid. | 1:1 | Highly effective | N/A |
Note: The efficiency of scavengers can be highly dependent on the specific reaction conditions, including pH, temperature, and solvent.
Experimental Protocols
Protocol 1: General Procedure for the Use of Ascorbic Acid as a Nitrosating Agent Scavenger
This protocol provides a general guideline for using ascorbic acid to inhibit N-nitroso amide formation in a synthetic reaction.
Materials:
-
Amide substrate
-
Nitrosating agent source (e.g., sodium nitrite)
-
Ascorbic acid
-
Appropriate solvent
-
Acid (if required to generate the nitrosating agent in situ)
-
Analytical standards for the expected N-nitroso amide
Procedure:
-
To a solution of the amide substrate in the chosen solvent, add ascorbic acid. A typical molar ratio of ascorbic acid to the potential nitrite impurity is at least 2:1.
-
Stir the mixture for a predetermined time (e.g., 15-30 minutes) at room temperature to allow for the dissolution of ascorbic acid and to ensure it is present before the formation of the nitrosating agent.
-
If the reaction requires the in-situ formation of the nitrosating agent, slowly add the acid to the reaction mixture containing the amide and ascorbic acid, followed by the nitrite source.
-
If a nitrite impurity is suspected in one of the reagents, add the ascorbic acid to the reaction mixture before the addition of that reagent.
-
Proceed with the synthetic reaction as planned, maintaining the desired temperature and reaction time.
-
Upon completion of the reaction, quench and work up the reaction mixture as per the standard procedure.
-
Analyze the crude and purified product for the presence of the target N-nitroso amide using a validated analytical method, such as LC-MS/MS.
Protocol 2: Analytical Detection of N-Nitroso Amides by LC-MS/MS
This protocol outlines a general approach for the sensitive detection and quantification of N-nitroso amides.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system
-
Tandem Mass Spectrometer (MS/MS) with an appropriate ionization source (e.g., Electrospray Ionization - ESI or Atmospheric Pressure Chemical Ionization - APCI)
Procedure:
-
Sample Preparation: Dissolve a known amount of the sample in a suitable diluent (e.g., methanol, acetonitrile, or a mixture with water). Filter the sample through a 0.22 µm filter before injection.
-
Chromatographic Separation: Develop a chromatographic method to separate the N-nitroso amide from the bulk active pharmaceutical ingredient (API) and other impurities. A C18 column is often a good starting point. The mobile phase typically consists of a mixture of an aqueous buffer (e.g., ammonium formate or formic acid in water) and an organic solvent (e.g., methanol or acetonitrile).
-
Mass Spectrometric Detection:
-
Optimize the MS parameters for the specific N-nitroso amide standard. This includes selecting the appropriate ionization mode (positive or negative), precursor ion, and product ions for Multiple Reaction Monitoring (MRM).
-
The precursor ion will be the molecular ion [M+H]⁺ or another suitable adduct.
-
Fragment the precursor ion in the collision cell and select one or more characteristic product ions for quantification and confirmation.
-
-
Quantification: Prepare a calibration curve using a certified reference standard of the N-nitroso amide. Spike the sample matrix with known amounts of the standard to assess matrix effects and ensure accurate quantification. The limit of quantification (LOQ) should be sufficiently low to meet regulatory requirements.[5]
Visualizations
Caption: General pathway for N-nitroso amide formation.
Caption: Troubleshooting workflow for N-nitroso amide impurity.
References
Technical Support Center: Synthesis of (1H-indazol-5-yl)methanamine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the workup procedure in the synthesis of (1H-indazol-5-yl)methanamine. This resource is intended for researchers, scientists, and drug development professionals to address common challenges encountered during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to this compound that requires a significant workup procedure?
A1: The most prevalent synthetic route is the reduction of 5-cyano-1H-indazole. This transformation is typically accomplished using powerful reducing agents like Lithium Aluminum Hydride (LiAlH₄) in an anhydrous ethereal solvent such as tetrahydrofuran (THF). The subsequent workup to remove the reducing agent's byproducts and isolate the desired amine is a critical step.
Q2: Why is the workup for the LiAlH₄ reduction of 5-cyano-1H-indazole so crucial?
A2: The workup procedure is critical for several reasons. Firstly, it involves quenching the highly reactive excess LiAlH₄, which can be hazardous if not done correctly. Secondly, the workup aims to remove the aluminum salts that are formed as byproducts, which can otherwise complicate the purification process. Finally, an effective workup is necessary to isolate the polar this compound from the aqueous reaction mixture with a good yield.
Q3: What are the common challenges encountered during the workup and purification?
A3: Researchers may face several challenges, including the formation of emulsions during aqueous extraction, difficulty in completely removing aluminum salts, and low recovery of the product due to its polarity. Additionally, the basic nature of the amine can lead to tailing or streaking during silica gel column chromatography.
Q4: How can I improve the handling and stability of the final product?
A4: this compound is a primary amine and is typically isolated as an oil or a low-melting solid which can be challenging to handle and may be prone to degradation. Converting the free base to its hydrochloride salt can significantly improve its stability and handling properties. This is usually achieved by treating a solution of the purified amine with hydrochloric acid in a suitable solvent, leading to the precipitation of the crystalline hydrochloride salt.
Troubleshooting Guides
Below are troubleshooting guides for common issues that may arise during the workup and purification of this compound.
| Issue | Potential Cause(s) | Recommended Solutions |
| Low or No Product Yield | 1. Incomplete reduction of the nitrile. 2. Inefficient quenching of the reaction, leading to product degradation. 3. Poor extraction of the polar amine from the aqueous layer. | 1. Ensure the LiAlH₄ is fresh and the reaction is run under strictly anhydrous conditions. Monitor the reaction to completion using an appropriate technique like Thin Layer Chromatography (TLC). 2. Follow a standardized and careful quenching procedure, such as the Fieser workup, at low temperatures (0 °C). 3. Increase the number of extractions with a suitable organic solvent (e.g., dichloromethane or a mixture of chloroform and isopropanol). Saturating the aqueous layer with sodium chloride may also improve extraction efficiency. |
| Formation of a Persistent Emulsion During Extraction | The presence of fine aluminum salt precipitates can stabilize emulsions. | 1. After the quenching procedure, ensure the aluminum salts are well-granulated by stirring for an adequate amount of time. 2. The addition of a filter aid like Celite® before filtration can help in removing fine particulates. 3. If an emulsion forms, try adding brine (saturated NaCl solution) or a small amount of a different organic solvent to break it. |
| Product Streaking or Tailing on Silica Gel Column | The basic amine product interacts strongly with the acidic silica gel. | 1. Add a small percentage of a basic modifier to the eluent system, such as triethylamine (0.5-1%) or ammonium hydroxide (0.5-1%). 2. Consider using a different stationary phase, such as neutral or basic alumina, for chromatography. |
| Difficulty in Isolating the Product as a Solid | The free base of this compound may exist as an oil or a low-melting solid. | 1. Convert the purified free base to its hydrochloride salt by treating a solution of the amine in a solvent like diethyl ether or ethyl acetate with a solution of HCl in the same or another suitable solvent (e.g., dioxane). The hydrochloride salt is typically a crystalline solid that can be easily filtered and dried. |
Experimental Protocols
Protocol 1: Reduction of 5-cyano-1H-indazole with LiAlH₄ and Workup
This protocol describes the reduction of 5-cyano-1H-indazole to this compound using Lithium Aluminum Hydride, followed by a standard Fieser workup procedure.
Materials:
-
5-cyano-1H-indazole
-
Lithium Aluminum Hydride (LiAlH₄)
-
Anhydrous Tetrahydrofuran (THF)
-
Water
-
15% aqueous Sodium Hydroxide (NaOH) solution
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Dichloromethane (DCM) or Ethyl Acetate (EtOAc)
-
Celite® (optional)
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, suspend LiAlH₄ (e.g., 2.0 equivalents) in anhydrous THF under a nitrogen atmosphere.
-
Addition of Starting Material: Cool the suspension to 0 °C using an ice bath. Add a solution of 5-cyano-1H-indazole (1.0 equivalent) in anhydrous THF dropwise to the LiAlH₄ suspension.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux. Monitor the reaction progress by TLC until the starting material is consumed.
-
Quenching (Fieser Workup): Cool the reaction mixture back to 0 °C. Cautiously and sequentially add the following dropwise with vigorous stirring:
-
'x' mL of water (where 'x' is the mass of LiAlH₄ in grams used).
-
'x' mL of 15% aqueous NaOH solution.
-
'3x' mL of water.
-
-
Filtration: A granular precipitate of aluminum salts should form. Stir the resulting slurry at room temperature for at least 30 minutes. If the precipitate is very fine, add a pad of Celite® and filter the mixture through a Büchner funnel. Wash the filter cake thoroughly with THF and then with the extraction solvent (DCM or EtOAc).
-
Extraction: Combine the filtrate and the washings. If two phases are present, separate the layers. Extract the aqueous layer multiple times with the organic solvent.
-
Drying and Concentration: Combine all the organic layers, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude this compound.
Protocol 2: Purification by Column Chromatography
Materials:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Dichloromethane (DCM)
-
Methanol (MeOH)
-
Triethylamine (Et₃N) or Ammonium Hydroxide (NH₄OH)
Procedure:
-
Column Packing: Prepare a slurry of silica gel in a non-polar solvent (e.g., DCM) and pack it into a chromatography column.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent and load it onto the column. Alternatively, for less soluble products, perform a "dry loading" by adsorbing the crude material onto a small amount of silica gel and then adding it to the top of the column.
-
Elution: Elute the column with a gradient of increasing polarity. A typical eluent system is a mixture of DCM and MeOH. To this mixture, add 0.5-1% of triethylamine or ammonium hydroxide to prevent tailing of the basic amine. For example, start with 100% DCM and gradually increase the percentage of a 9:1 MeOH:NH₄OH solution.
-
Fraction Collection and Analysis: Collect fractions and monitor them by TLC to identify the fractions containing the pure product.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.
Visualizations
Validation & Comparative
Comparative Analysis of (1H-indazol-5-yl)methanamine with Known Indazole-Based Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the uncharacterized compound (1H-indazol-5-yl)methanamine against well-established inhibitors that share its core indazole scaffold. Due to the limited publicly available data on the specific inhibitory activities of this compound, this analysis leverages the established biological roles of structurally related indazole derivatives. The indazole moiety is recognized as a "privileged scaffold" in medicinal chemistry, frequently forming the structural basis for potent inhibitors of key cellular targets, particularly protein kinases and Poly (ADP-ribose) polymerases (PARPs).
This guide will focus on two major classes of indazole-based inhibitors: Kinase inhibitors and PARP inhibitors. By examining the structure-activity relationships and inhibitory profiles of these known compounds, we can infer the potential biological targets and inhibitory capacity of this compound, providing a rationale for its future investigation as a potential therapeutic agent.
Data Presentation: Comparative Inhibitory Potency
The following tables summarize the half-maximal inhibitory concentrations (IC50) of selected indazole-based inhibitors against their respective targets. Lower IC50 values indicate higher potency.
Table 1: Indazole-Based Kinase Inhibitors
| Inhibitor | Target Kinase | IC50 (nM) | Assay Type / Context | Reference(s) |
| Axitinib | VEGFR1 | 0.1 - 1.2 | Cell-free / Endothelial Cells | [1] |
| VEGFR2 | 0.2 | Cell-free / Endothelial Cells | [1] | |
| VEGFR3 | 0.1 - 0.3 | Cell-free / Endothelial Cells | [1] | |
| PDGFRβ | 1.6 | Endothelial Cells | [1] | |
| c-Kit | 1.7 | Endothelial Cells | [1] | |
| Pazopanib | VEGFR1 | 10 | Cell-free | [1] |
| VEGFR2 | 30 | Cell-free | [1] | |
| VEGFR3 | 47 | Cell-free | [1] | |
| PDGFRα | 71 | Not Specified | [1] | |
| PDGFRβ | 84 | Cell-free | [1] | |
| c-Kit | 74 - 140 | Cell-free | [1] | |
| Indazole Amide 53d | Aurora A | 26 | Not Specified | [2] |
| C05 | PLK4 | < 0.1 | Not Specified | [3] |
Table 2: Indazole-Based PARP Inhibitors
| Inhibitor | Target | IC50 (nM) | Reference(s) |
| Olaparib | PARP-1 | 1.49 | [4] |
| Veliparib | PARP-1 | Not specified, used as control | [5] |
| Niraparib | Not specified, indole[carboxamide] scaffold | Not specified | [6] |
| Rucaparib | Not specified, tricyclic indole[lactone] scaffold | Not specified | [6] |
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are representative of the assays used to determine the inhibitory activities of the compounds listed above.
In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol describes a general method for determining the IC50 value of a kinase inhibitor by measuring the amount of ATP remaining in the solution after a kinase reaction.
Objective: To determine the concentration of an inhibitor required to inhibit 50% of the activity of a target kinase in a cell-free system.
Materials:
-
Recombinant purified protein kinase of interest (e.g., VEGFR, Aurora Kinase).
-
Specific peptide substrate for the kinase.
-
Adenosine triphosphate (ATP).
-
Test inhibitor (e.g., this compound).
-
Kinase reaction buffer (e.g., HEPES, MgCl2, DTT).
-
Assay detection reagents (e.g., ADP-Glo™).
-
High-purity Dimethyl sulfoxide (DMSO).
-
384-well microplates (low-volume, white).
-
A microplate reader capable of measuring luminescence.
Procedure:
-
Inhibitor Preparation:
-
Prepare a high-concentration stock solution of the inhibitor in 100% DMSO (e.g., 10 mM).
-
Perform a serial dilution of the inhibitor stock in the kinase reaction buffer to create a range of concentrations for testing. The final DMSO concentration in the assay should be kept constant and low (<1%).
-
-
Assay Plate Setup:
-
Add a small volume of each inhibitor dilution to the wells of the 384-well plate. Include wells with DMSO only as a no-inhibitor control.
-
-
Kinase Reaction:
-
Add the kinase and its specific substrate to the wells containing the inhibitor.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for a specified period (e.g., 60 minutes).[7]
-
-
Signal Detection:
-
Terminate the kinase reaction and deplete the remaining ATP by adding a reagent like ADP-Glo™ Reagent. Incubate for approximately 40 minutes.[8]
-
Add a kinase detection reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes.[8]
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
The raw luminescence data is converted to percent inhibition relative to the control wells.
-
The percent inhibition is plotted against the logarithm of the inhibitor concentration.
-
The IC50 value is determined by fitting the data to a four-parameter logistic curve.[9]
-
In Vitro PARP Inhibition Assay (Chemiluminescent)
This protocol outlines a method for determining the in vitro enzymatic activity of PARP1 and the inhibitory potential of a test compound.
Objective: To measure the ability of an inhibitor to block the PARP1-catalyzed incorporation of biotinylated NAD+ into histone proteins.
Materials:
-
Histone-coated 96-well plate.
-
Recombinant human PARP1 enzyme.
-
Activated DNA.
-
Biotinylated NAD+.
-
Test inhibitor (e.g., this compound).
-
PARP assay buffer.
-
Blocking buffer.
-
Wash buffer (e.g., PBST).
-
Streptavidin-conjugated horseradish peroxidase (HRP).
-
Chemiluminescent HRP substrate.
-
A microplate reader capable of measuring chemiluminescence.
Procedure:
-
Plate Preparation:
-
Block the histone-coated wells with a blocking buffer for at least 90 minutes at room temperature.
-
Wash the plate three times with wash buffer.[10]
-
-
Inhibitor Preparation:
-
Prepare serial dilutions of the test inhibitor in the PARP assay buffer. Include a DMSO-only control.
-
-
Enzymatic Reaction:
-
Prepare a master mix containing PARP1 enzyme, activated DNA, and biotinylated NAD+ in the assay buffer.
-
Add the inhibitor dilutions or DMSO to the appropriate wells.
-
Add the master mix to all wells except for a "blank" control.
-
Incubate the plate at room temperature for 1 hour.[10]
-
-
Detection:
-
Data Analysis:
-
The chemiluminescent signal is proportional to PARP1 activity.
-
Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control.
-
Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
Mandatory Visualization
Signaling Pathway Diagrams
Caption: Simplified diagram of the MAPK/ERK signaling pathway.
Caption: Role of PARP-1 in DNA single-strand break repair.
Experimental Workflow Diagram
Caption: General experimental workflow for IC50 determination.
References
- 1. benchchem.com [benchchem.com]
- 2. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - RSC Advances (RSC Publishing) DOI:10.1039/D1RA03979B [pubs.rsc.org]
- 3. Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Design, Synthesis, and Biological Evaluation of Novel PARP-1 Inhibitors Based on a 1H-Thieno[3,4-d] Imidazole-4-Carboxamide Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Validating the Mechanism of Action of (1H-indazol-5-yl)methanamine: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis to facilitate the validation of the mechanism of action of (1H-indazol-5-yl)methanamine. Currently, there is a lack of publicly available experimental data specifically detailing the biological activity and mechanism of action of this compound. Therefore, this document offers a comparative framework based on the well-established activities of structurally related indazole-containing molecules. The indazole scaffold is a versatile pharmacophore found in numerous compounds with diverse biological activities, suggesting a range of potential targets for this compound.
Hypothetical Mechanism of Action and Comparative Compounds
Based on its core structure, this compound possesses features that could enable it to interact with various biological targets. The indazole ring, a bioisostere of the endogenous purine and indole structures, coupled with a flexible aminomethyl side chain, provides a scaffold for potential interactions with receptors, enzymes, or ion channels. To explore potential mechanisms, we compare this compound with three distinct classes of indazole derivatives with known mechanisms of action.
Table 1: Comparison of this compound with Structurally Related Indazole Derivatives
| Compound | Structure | Primary Target(s) | Key Biological Activity |
| This compound |
| Unknown | Unknown |
| Indazole Arylsulfonamides (e.g., GSK2239633A) | Representative structure with indazole core | Allosteric CC-Chemokine Receptor 4 (CCR4) Antagonists[1][2] | Anti-inflammatory, potential in autoimmune diseases and oncology[1][2] |
| Indazole-3-carboxamides | Representative structure with indazole core | Calcium-Release Activated Calcium (CRAC) Channel Blockers[3] | Inhibition of mast cell activation, potential for treating inflammatory and autoimmune diseases[3] |
| Indazole Amide Derivatives | Representative structure with indazole core | Extracellular signal-regulated kinase 1/2 (ERK1/2) Inhibitors[4] | Anti-proliferative activity in cancer cell lines[4] |
Potential Signaling Pathways
Given the diverse targets of indazole-containing compounds, this compound could potentially modulate a variety of signaling pathways. Below are hypothetical pathways based on the comparator compounds.
Potential CCR4 Antagonist Pathway
If this compound acts as a CCR4 antagonist, it could inhibit the signaling cascade initiated by the binding of chemokines like CCL17 and CCL22. This would involve the inhibition of G-protein coupling, leading to a downstream blockade of cellular migration and inflammatory responses.
Caption: Hypothetical CCR4 antagonist signaling pathway for this compound.
Potential CRAC Channel Blocker Pathway
Alternatively, if the compound functions as a CRAC channel blocker, it would inhibit the influx of calcium into the cell following the depletion of intracellular calcium stores. This would prevent the activation of transcription factors like NFAT, which are crucial for the expression of pro-inflammatory cytokines.
Caption: Hypothetical CRAC channel blocker pathway for this compound.
Experimental Protocols for Mechanism of Action Validation
The following are detailed methodologies for key experiments that could be employed to elucidate the mechanism of action of this compound.
Target Identification and Binding Assays
Objective: To identify the primary molecular target(s) of this compound and quantify its binding affinity.
Experimental Workflow:
Caption: Experimental workflow for target identification and validation.
Detailed Protocol: Radioligand Binding Assay (Hypothetical for a GPCR target)
-
Cell Culture and Membrane Preparation:
-
Culture cells stably expressing the target receptor (e.g., HEK293-CCR4).
-
Harvest cells and homogenize in a lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4, with protease inhibitors).
-
Centrifuge the homogenate at low speed to remove nuclei and debris.
-
Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.
-
Resuspend the membrane pellet in a binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4).
-
Determine protein concentration using a standard method (e.g., Bradford assay).
-
-
Competition Binding Assay:
-
In a 96-well plate, add a fixed concentration of a suitable radioligand (e.g., [125I]-CCL22 for CCR4).
-
Add increasing concentrations of the unlabeled competitor, this compound.
-
Add the cell membrane preparation to initiate the binding reaction.
-
Incubate at room temperature for a specified time to reach equilibrium.
-
Terminate the reaction by rapid filtration through a glass fiber filter mat to separate bound from free radioligand.
-
Wash the filters with ice-cold wash buffer.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Fit the data to a one-site competition binding model using non-linear regression to determine the IC50 value.
-
Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Cellular Functional Assays
Objective: To determine the functional effect of this compound on cellular signaling pathways.
Detailed Protocol: Calcium Mobilization Assay (for CRAC channel activity)
-
Cell Preparation:
-
Plate cells (e.g., Jurkat T cells or RBL-2H3 mast cells) in a black-walled, clear-bottom 96-well plate.
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) in a suitable buffer (e.g., HBSS) for 30-60 minutes at 37°C.
-
Wash the cells to remove excess dye.
-
-
Assay Procedure:
-
Place the plate in a fluorescence plate reader capable of kinetic reads.
-
Establish a baseline fluorescence reading.
-
Add varying concentrations of this compound and incubate for a short period.
-
Induce the depletion of intracellular calcium stores using an agent like thapsigargin (a SERCA pump inhibitor).
-
In a calcium-containing buffer, add a source of extracellular calcium to initiate store-operated calcium entry (SOCE).
-
Measure the change in fluorescence intensity over time, which corresponds to the influx of intracellular calcium.
-
-
Data Analysis:
-
Calculate the peak fluorescence response or the area under the curve for each concentration of the test compound.
-
Plot the response against the logarithm of the compound concentration.
-
Fit the data to a dose-response curve to determine the IC50 value for the inhibition of calcium influx.
-
Conclusion
While the precise mechanism of action for this compound remains to be experimentally determined, its structural similarity to a range of biologically active indazole derivatives suggests several plausible targets and pathways. The comparative data and experimental protocols provided in this guide offer a foundational framework for researchers to systematically investigate its pharmacological profile. Further studies, beginning with broad target screening and followed by specific binding and functional assays, are essential to validate its mechanism of action and unlock its potential therapeutic applications.
References
- 1. Synthesis and structure-activity relationships of indazole arylsulfonamides as allosteric CC-chemokine receptor 4 (CCR4) antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Structure-activity relationship study and discovery of indazole 3-carboxamides as calcium-release activated calcium channel blockers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery and structure activity relationship study of novel indazole amide inhibitors for extracellular signal-regulated kinase1/2 (ERK1/2) - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the ¹H and ¹³C NMR Analysis of (1H-indazol-5-yl)methanamine
This guide provides a comprehensive comparison of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for (1H-indazol-5-yl)methanamine and its structurally related analogs. Designed for researchers, scientists, and professionals in drug development, this document offers a detailed analysis of spectral features, supported by experimental protocols and predictive data to facilitate structural elucidation and characterization.
Introduction to NMR Analysis of Indazole Derivatives
Indazole and its derivatives are a significant class of heterocyclic compounds widely explored in medicinal chemistry for their diverse biological activities. NMR spectroscopy is an indispensable tool for the unambiguous determination of their molecular structure. The chemical shifts (δ), spin-spin coupling constants (J), and signal multiplicities in ¹H and ¹³C NMR spectra provide detailed information about the electronic environment and connectivity of atoms within the molecule.
This guide focuses on this compound and compares its expected NMR spectral data with that of the parent 1H-indazole and 5-nitro-1H-indazole. This comparison highlights the influence of the aminomethyl (-CH₂NH₂) and nitro (-NO₂) substituents at the C5 position on the chemical shifts of the indazole ring protons and carbons.
Predicted ¹H and ¹³C NMR Spectral Data
Comparative NMR Data Analysis
The following tables summarize the experimental ¹H and ¹³C NMR data for 1H-indazole and 5-nitro-1H-indazole, alongside the predicted data for this compound. All chemical shifts are reported in parts per million (ppm).
Table 1: ¹H NMR Spectral Data Comparison
| Compound | Solvent | H3 | H4 | H6 | H7 | Other Protons |
| 1H-Indazole | CDCl₃ | 8.10 (s) | 7.77 (d, J=8.4 Hz) | 7.40 (m) | 7.18 (m) | 1H-NH (broad s) |
| 5-Nitro-1H-indazole[1][2] | DMSO-d₆ | 8.41 (s) | 8.84 (d, J=2.0 Hz) | 8.19 (dd, J=9.2, 2.0 Hz) | 7.74 (d, J=9.2 Hz) | 1H-NH (13.7, br s) |
| This compound (Predicted) | DMSO-d₆ | ~8.0 (s) | ~7.6 (s) | ~7.1 (d, J≈8.5 Hz) | ~7.4 (d, J≈8.5 Hz) | -CH₂- (~3.8, s), -NH₂ (broad s) |
Table 2: ¹³C NMR Spectral Data Comparison
| Compound | Solvent | C3 | C3a | C4 | C5 | C6 | C7 | C7a | Other Carbons |
| 1H-Indazole[3] | CDCl₃ | 134.77 | 120.96 | 120.86 | 123.13 | 126.80 | 109.71 | 140.01 | - |
| 5-Nitro-1H-indazole[1] | DMSO-d₆ | 137.2 | 122.5 | 119.3 | 142.3 | 121.3 | 111.5 | 142.0 | - |
| This compound (Predicted) | DMSO-d₆ | ~134 | ~121 | ~122 | ~138 | ~118 | ~110 | ~140 | -CH₂- (~45) |
Experimental Protocols
A general protocol for acquiring high-quality ¹H and ¹³C NMR spectra is outlined below.
Sample Preparation
-
Sample Quantity: Weigh approximately 5-10 mg of the compound for ¹H NMR and 20-50 mg for ¹³C NMR.
-
Solvent Selection: Choose a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, MeOD-d₄) that completely dissolves the sample and has minimal overlapping signals with the compound of interest.
-
Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry NMR tube.
-
Internal Standard: Add a small amount of a reference standard, such as tetramethylsilane (TMS), for accurate chemical shift calibration (δ = 0.00 ppm).
NMR Spectrometer Setup and Data Acquisition
-
Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 300 MHz, 400 MHz, or higher).
-
Tuning and Shimming: Tune the probe to the appropriate frequency for the nucleus being observed (¹H or ¹³C) and shim the magnetic field to achieve optimal resolution and line shape.
-
¹H NMR Acquisition Parameters:
-
Pulse Angle: 30-45 degrees.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 8-16 scans are typically sufficient for good signal-to-noise ratio.
-
-
¹³C NMR Acquisition Parameters:
-
Pulse Program: A standard proton-decoupled pulse sequence is used to obtain singlets for each carbon.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: A larger number of scans (e.g., 1024 or more) is generally required due to the low natural abundance of ¹³C.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase the spectrum to obtain a pure absorption line shape.
-
Calibrate the chemical shift scale using the internal standard.
-
Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.
-
Visualization of NMR Analysis Workflow and Structural Correlation
The following diagrams illustrate the general workflow for NMR analysis and the correlation between the structure of this compound and its expected NMR signals.
References
Comparative Guide to the Mass Spectrometry Characterization of (1H-indazol-5-yl)methanamine
This guide provides a comparative analysis of mass spectrometry for the characterization of (1H-indazol-5-yl)methanamine, a key intermediate in pharmaceutical synthesis. The guide is intended for researchers, scientists, and drug development professionals, offering a comparison with alternative analytical techniques and providing detailed experimental protocols. Indazole derivatives are a significant class of heterocyclic compounds in medicinal chemistry, with numerous derivatives being investigated for therapeutic applications, including as anti-cancer agents and kinase inhibitors.[1][2][3][4]
Mass Spectrometry Profile of this compound
Electrospray ionization (ESI) in positive ion mode is a suitable technique for the analysis of this compound, as it is expected to readily form the protonated molecular ion [M+H]⁺. A plausible fragmentation pattern upon collision-induced dissociation (CID) would involve the neutral loss of ammonia (NH₃), a common fragmentation pathway for primary amines.[7]
Table 1: Predicted Mass Spectrometry Data for this compound
| Parameter | Predicted Value | Notes |
| Molecular Formula | C₈H₉N₃ | |
| Molecular Weight | 147.18 g/mol | |
| Ionization Mode | ESI (+) | Expected to readily form the protonated molecule. |
| Parent Ion (m/z) | 148.08 [M+H]⁺ | |
| Major Fragment Ion (m/z) | 131.06 [M+H-NH₃]⁺ | Corresponds to the neutral loss of ammonia. |
| Other Fragments | m/z 117, 90 | Possible fragments from the indazole ring. |
Experimental Workflow for Characterization
The structural confirmation of a newly synthesized indazole derivative like this compound typically follows a multi-step analytical workflow.
References
- 1. mdpi.com [mdpi.com]
- 2. Synthesis molecular docking and DFT studies on novel indazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01147B [pubs.rsc.org]
- 4. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Study of the Metabolic Profiles of “Indazole-3-Carboxamide” and “Isatin Acyl Hydrazone” (OXIZID) Synthetic Cannabinoids in a Human Liver Microsome Model Using UHPLC-QE Orbitrap MS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
A Comparative Analysis of the Biological Activity of 1H-Indazole versus 2H-Indazole Isomers
For Researchers, Scientists, and Drug Development Professionals
Indazole, a bicyclic heteroaromatic scaffold, is a cornerstone in medicinal chemistry, with its derivatives showing a wide array of pharmacological activities. The two primary tautomeric forms, 1H-indazole and 2H-indazole, while structurally similar, can exhibit distinct biological profiles. This guide provides an objective comparison of the biological activities of these two isomers, supported by experimental data, to inform the design and development of novel therapeutic agents.
Physicochemical and Biological Landscape
The key distinction between 1H- and 2H-indazole lies in the position of the hydrogen atom on the nitrogen in the pyrazole ring. The 1H-tautomer is generally the more thermodynamically stable form.[1][2] This inherent stability often translates to a higher prevalence of 1H-indazole derivatives in drug discovery programs. However, both isomers are recognized as "privileged scaffolds," capable of interacting with a variety of biological targets.[3][4]
While a comprehensive, head-to-head comparison of a wide range of 1H- and 2H-indazole regioisomers with identical substitution patterns is not extensively documented in scientific literature, available data allows for a comparative analysis of representative compounds.[5] Generally, 1H-indazoles are more frequently investigated for their anti-tumor properties, whereas 2H-indazoles are explored for a broader spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[5]
Data Presentation: A Comparative Look at Anticancer Activity
The following tables summarize the in vitro anticancer activity (IC50 values) of various 1H- and 2H-indazole derivatives against several human cancer cell lines. It is important to note that these compounds have different substitution patterns, and direct comparison of potency should be made with caution.
Table 1: Anticancer Activity of Representative 1H-Indazole Derivatives
| Compound | Cancer Cell Line | IC50 (µM) |
| Compound 2f | A549 (Lung) | 0.89 |
| 4T1 (Breast) | 0.23 | |
| HepG2 (Liver) | 1.15 | |
| MCF-7 (Breast) | 0.43 | |
| HCT116 (Colon) | 0.56 | |
| Compound 6o | K562 (Leukemia) | 5.15 |
| A549 (Lung) | >40 | |
| PC-3 (Prostate) | 18.3 |
Data compiled from a study on the synthesis and anticancer activity of 1H-indazole derivatives.[5]
Table 2: Anticancer Activity of Representative 2H-Indazole Derivatives
| Compound | Cancer Cell Line | IC50 (µM) |
| 2-phenyl-2H-indazole derivative (Compound 4) | Entamoeba histolytica | < 0.050 |
| 2-phenyl-2H-indazole derivative (Compound 11) | Entamoeba histolytica | < 0.050 |
| 2-phenyl-2H-indazole derivative (Compound 18) | Entamoeba histolytica | < 0.050 |
| Giardia intestinalis | < 0.050 | |
| 2-phenyl-2H-indazole derivative (Compound 20) | Entamoeba histolytica | < 0.050 |
| Giardia intestinalis | < 0.050 |
Data from a study on the antiprotozoal activity of 2-phenyl-2H-indazole derivatives. Note: While not cancer cell lines, this data highlights the potent biological activity of 2H-indazole derivatives.[6]
Signaling Pathways Modulated by Indazole Derivatives
Indazole derivatives often exert their biological effects by modulating key signaling pathways involved in cell proliferation, survival, and apoptosis.
p53-MDM2 Pathway
The tumor suppressor protein p53 is a critical regulator of the cell cycle and apoptosis. Its activity is tightly controlled by the murine double minute 2 (MDM2) oncoprotein, which targets p53 for degradation. Inhibition of the p53-MDM2 interaction is a key strategy in cancer therapy to reactivate p53 function.[7][8] Indazole-based compounds have been explored as inhibitors of this interaction.
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway is a crucial signaling cascade that regulates a wide range of cellular processes, including proliferation, differentiation, and survival. Dysregulation of this pathway is a common feature of many cancers.[9] Indazole derivatives have been developed as inhibitors of various kinases within this pathway.[10][11]
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are protocols for key assays used to evaluate the biological activity of indazole derivatives.
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Materials:
-
96-well microtiter plates
-
Cancer cell lines
-
Complete culture medium
-
Test compounds (1H- or 2H-indazole derivatives) dissolved in DMSO
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours.
-
Treat the cells with various concentrations of the test compounds and a vehicle control (DMSO). Incubate for the desired exposure time (e.g., 48 or 72 hours).
-
Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of the solubilization solution to dissolve the formazan crystals.
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 values.[12]
In Vitro Kinase Inhibition Assay
This assay determines the ability of a compound to inhibit the activity of a specific kinase.
Materials:
-
384-well plates
-
Recombinant kinase
-
Kinase-specific substrate
-
ATP
-
Kinase assay buffer
-
Test compounds
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay)
-
Plate reader
Procedure:
-
Prepare serial dilutions of the test compounds in kinase buffer.
-
In a 384-well plate, add the test compound, recombinant kinase, and kinase-specific substrate.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and detect the amount of ADP produced using a detection reagent according to the manufacturer's protocol.
-
Measure the signal (e.g., luminescence or fluorescence) using a plate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value.
Apoptosis Assay by Annexin V Staining
This flow cytometry-based assay detects apoptosis by identifying the externalization of phosphatidylserine on the cell membrane.
Materials:
-
Treated and control cells
-
Annexin V-FITC
-
Propidium Iodide (PI)
-
1X Binding Buffer
-
Flow cytometer
Procedure:
-
Induce apoptosis in cells by treating with the test compounds for the desired time.
-
Harvest the cells and wash them with cold PBS.
-
Resuspend the cells in 1X Binding Buffer.
-
Add Annexin V-FITC and PI to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry. Live cells are Annexin V and PI negative, early apoptotic cells are Annexin V positive and PI negative, and late apoptotic/necrotic cells are both Annexin V and PI positive.[13][14]
Cell Cycle Analysis by Flow Cytometry
This assay determines the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
Materials:
-
Treated and control cells
-
PBS
-
70% cold ethanol
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Harvest and wash the cells with PBS.
-
Fix the cells by dropwise addition of cold 70% ethanol while vortexing and incubate at -20°C for at least 2 hours.
-
Wash the fixed cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the DNA content of the cells by flow cytometry.[1]
Experimental Workflow Visualization
The following diagram outlines a general workflow for the comparative evaluation of 1H- and 2H-indazole isomers.
References
- 1. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Small-Molecule Inhibitors of the MDM2–p53 Protein–Protein Interaction (MDM2 Inhibitors) in Clinical Trials for Cancer Treatment: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Targeting p53–MDM2 interaction by small-molecule inhibitors: learning from MDM2 inhibitors in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Small molecule inhibitors of the p53-MDM2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Advances in ERK1/2 inhibition: a medicinal chemistry perspective on structure and regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - TW [thermofisher.com]
- 13. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 14. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
Unveiling the Anti-Inflammatory Potential of the Indazole Scaffold: An In Vitro Comparative Analysis
Introduction
The indazole core is a prominent heterocyclic scaffold in medicinal chemistry, recognized for its diverse pharmacological activities. While direct in vitro experimental data for (1H-indazol-5-yl)methanamine is not extensively available in public literature, its structural motif is integral to a multitude of derivatives exhibiting significant biological effects. This guide provides a comparative analysis of the in vitro anti-inflammatory properties of representative indazole derivatives, offering insights into the therapeutic potential of this chemical class. The data presented herein is derived from studies on indazole, 5-aminoindazole, and 6-nitroindazole, which serve as surrogates to illustrate the activity of the indazole scaffold.
Comparative In Vitro Anti-Inflammatory Activity
The anti-inflammatory potential of indazole and its derivatives has been evaluated through various in vitro assays, primarily focusing on the inhibition of key inflammatory mediators such as cyclooxygenase-2 (COX-2) and tumor necrosis factor-alpha (TNF-α), as well as their ability to counteract oxidative stress by inhibiting lipid peroxidation.
Inhibition of Cyclooxygenase-2 (COX-2)
COX-2 is a crucial enzyme in the inflammatory cascade, responsible for the synthesis of prostaglandins. The inhibitory effects of indazole derivatives on COX-2 activity are summarized below.
| Compound | COX-2 Inhibition IC50 (µM) |
| Indazole | 23.42[1] |
| 5-Aminoindazole | 12.32[1] |
| 6-Nitroindazole | 19.22[1] |
| Celecoxib (Standard) | 5.10[1] |
Among the tested compounds, 5-aminoindazole demonstrated the most potent inhibition of COX-2.[1]
Inhibition of Tumor Necrosis Factor-alpha (TNF-α)
TNF-α is a pro-inflammatory cytokine that plays a central role in systemic inflammation. The ability of indazole derivatives to inhibit TNF-α is detailed in the following table.
| Compound | TNF-α Inhibition IC50 (µM) |
| Indazole | 220.11[1] |
| 5-Aminoindazole | 230.19[1] |
| 6-Nitroindazole | IC50 not calculated (29% inhibition at 250 µM)[1] |
| Dexamethasone (Standard) | 31.67[1] |
Indazole and 5-aminoindazole showed inhibitory activity against TNF-α, although to a lesser extent than the standard, dexamethasone.[1]
Inhibition of Lipid Peroxidation
Lipid peroxidation is a marker of oxidative stress, which is closely linked to inflammation. The antioxidant capacity of indazole derivatives was assessed by their ability to inhibit lipid peroxidation.
| Compound (at 200 µg/ml) | Lipid Peroxidation Inhibition (%) |
| Indazole | 64.42[1] |
| 5-Aminoindazole | 81.25[1] |
| 6-Nitroindazole | 78.75[1] |
5-aminoindazole and 6-nitroindazole exhibited a high degree of inhibition of lipid peroxidation.[1]
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the key signaling pathways involved in inflammation that are targeted by indazole derivatives, as well as a generalized workflow for the in vitro assays.
Caption: Simplified COX-2 signaling pathway in inflammation.
Caption: Overview of the TNF-α signaling cascade.
Caption: Generalized workflow for in vitro enzyme inhibition assays.
Experimental Protocols
The following are detailed methodologies for the key in vitro experiments cited in this guide.
Cyclooxygenase-2 (COX-2) Inhibition Assay
This assay determines the ability of a compound to inhibit the peroxidase activity of COX-2.
-
Preparation of Reagents : A reaction mixture is prepared containing Tris-HCl buffer (pH 8.0), hematin, and L-epinephrine. The COX-2 enzyme is diluted in the same buffer.[2]
-
Enzyme and Inhibitor Incubation : The test compound (indazole derivative), dissolved in a suitable solvent like DMSO, is pre-incubated with the COX-2 enzyme solution at 37°C for a specified time (e.g., 10 minutes) to allow for binding.[2]
-
Reaction Initiation : The enzymatic reaction is initiated by adding the substrate, arachidonic acid. The mixture is incubated at 37°C for a defined period.[2][3]
-
Reaction Termination and Measurement : The reaction is stopped, often by adding a solution of stannous chloride. The product, prostaglandin E2 (PGE2), is then quantified. A common method is to monitor the appearance of oxidized N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) colorimetrically at 590 nm.[4]
-
Data Analysis : The percentage of inhibition at various concentrations of the test compound is calculated relative to a control without the inhibitor. The IC50 value is determined by plotting the percent inhibition against the log of the inhibitor concentration.[2]
TNF-α Inhibition Assay
This cell-based assay measures the reduction of TNF-α production in response to an inflammatory stimulus.
-
Cell Culture : A suitable cell line, such as murine macrophage RAW 264.7 cells, is cultured in DMEM supplemented with FBS and antibiotics and maintained in a humidified incubator at 37°C with 5% CO2.[5]
-
Cell Seeding and Treatment : Cells are seeded in 96-well plates. After adherence, they are pre-treated with various concentrations of the test compounds for 1-2 hours.[5]
-
Stimulation : TNF-α production is induced by stimulating the cells with lipopolysaccharide (LPS).[5]
-
Supernatant Collection and Quantification : After a 24-hour incubation, the cell culture supernatant is collected. The concentration of TNF-α in the supernatant is quantified using a commercial sandwich ELISA kit.[5]
-
Data Analysis : The absorbance is read, and a standard curve is used to determine the concentration of TNF-α. The percentage of inhibition is calculated, and the IC50 value is determined.[5]
Lipid Peroxidation Inhibition Assay
This assay quantifies the products of lipid peroxidation, such as malondialdehyde (MDA), as an indicator of oxidative stress.
-
Sample Preparation : The assay can be performed on tissue homogenates or cell lysates. An antioxidant like butylated hydroxytoluene (BHT) is often added to prevent further oxidation during sample preparation.[6]
-
Reaction : The sample is mixed with a chromogenic reagent, such as N-methyl-2-phenylindole or thiobarbituric acid (TBA), in an acidic medium.[7]
-
Incubation : The mixture is incubated at a specific temperature (e.g., 45°C or 95°C) for a set time (e.g., 60 minutes) to allow for the formation of a colored or fluorescent adduct.[7]
-
Measurement : After cooling and centrifugation to remove any precipitate, the absorbance or fluorescence of the supernatant is measured at a specific wavelength (e.g., 586 nm for the N-methyl-2-phenylindole method or 532 nm for the TBA method).[7]
-
Data Analysis : The concentration of MDA is determined from a standard curve. The percentage of inhibition of lipid peroxidation by the test compounds is calculated by comparing the MDA levels in the treated samples to those in the untreated control.
References
- 1. In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. Virtual Screening for Finding Novel COX-2 Inhibitors as Antitumor Agents [openmedicinalchemistryjournal.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. oxfordbiomed.com [oxfordbiomed.com]
Comparative Docking Analysis of Indazole-Based Ligands in Drug Discovery
An Objective Guide for Researchers and Drug Development Professionals
Indazole and its derivatives have emerged as a "privileged scaffold" in medicinal chemistry, forming the core structure of numerous inhibitors targeting a wide array of protein classes. The versatility of the indazole nucleus allows for strategic modifications, leading to compounds with potent and selective biological activities. This guide provides a comparative overview of the docking scores of various indazole-based ligands against several key protein targets implicated in diseases like cancer and inflammation. The data presented herein is compiled from recent computational studies and aims to offer a quantitative basis for structure-activity relationship (SAR) analysis and the rational design of new, more effective therapeutic agents.
Quantitative Comparison of Docking Scores
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, as well as the strength of the interaction, often expressed as a docking score (in kcal/mol). A more negative score typically indicates a higher binding affinity. The following tables summarize the docking scores of various indazole-based compounds against different protein targets.
Table 1: Docking Scores of Indazole Derivatives Against Protein Kinases
Protein kinases are crucial regulators of cell signaling, and their dysregulation is a hallmark of many diseases.[1] Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key target in angiogenesis, the formation of new blood vessels, which is essential for tumor growth.[2][3]
| Ligand/Compound | Target Protein (PDB ID) | Docking Score (kcal/mol) | Reference Ligand | Reference Docking Score (kcal/mol) |
| SMO | VEGFR-2 (4AGD) | -6.99 | Sunitinib | -8.83 |
| SBS | VEGFR-2 (4AGD) | -6.96 | Sunitinib | -8.83 |
| SOT | VEGFR-2 (4AGD) | -6.88 | Sunitinib | -8.83 |
| SS | VEGFR-2 (4AG8) | -7.39 | Axitinib | -9.01 |
| SSA | VEGFR-2 (4AG8) | -6.71 | Axitinib | -9.01 |
| SMO | VEGFR-2 (4AG8) | -6.70 | Axitinib | -9.01 |
Data sourced from a computational investigation of indazole scaffolds as tyrosine kinase inhibitors.[2][3]
Table 2: Docking Scores of 3-Carboxamide Indazole Derivatives Against a Renal Cancer-Associated Protein
A recent study explored a series of 26 novel 3-carboxamide indazole derivatives for their potential against a renal cancer-related protein (PDB: 6FEW).[4][5] The top-performing compounds from this series are presented below.
| Ligand/Compound | Target Protein (PDB ID) | Binding Energy (kcal/mol) |
| 8v | Renal Cancer-Related Protein (6FEW) | -11.77 |
| 8w | Renal Cancer-Related Protein (6FEW) | -11.64 |
| 8y | Renal Cancer-Related Protein (6FEW) | -11.52 |
Data from a 2024 study on the synthesis and molecular docking of novel indazole derivatives.[4][5]
Table 3: Comparative Docking Scores Against Anti-inflammatory and Anti-tubercular Targets
Indazole-based compounds have also been investigated for their potential as anti-inflammatory and anti-tubercular agents. The following table compares the docking scores of a newly designed indazole compound (BPM) and natural indazole alkaloids against Enoyl-ACP (CoA) reductase (InhA, an anti-tubercular target) and Cyclooxygenase-2 (COX-2, an anti-inflammatory target).
| Ligand/Compound | Target Protein (PDB ID) | Docking Score (kcal/mol) | Reference Ligand | Reference Docking Score (kcal/mol) |
| Nigellidine | Enoyl-ACP (CoA) reductase (2AQK) | -7.89 | Isoniazid | -5.21 |
| BPM | Enoyl-ACP (CoA) reductase (2AQK) | -7.66 | Isoniazid | -5.21 |
| Nigellidine | Cyclooxygenase-2 (3NT1) | -9.02 | Indomethacin | -6.42 |
| Nigellicine | Cyclooxygenase-2 (3NT1) | -8.02 | Indomethacin | -6.42 |
| BPM | Cyclooxygenase-2 (3NT1) | -7.46 | Indomethacin | -6.42 |
Findings from an in silico screening of indazole-based natural products and a novel derivative.[6]
Table 4: Docking Scores of Substituted Indazole Derivatives Against Aromatase
Aromatase is a key enzyme in estrogen biosynthesis and a target for breast cancer therapy. A study on new substituted indazole derivatives identified several potential inhibitors.
| Ligand/Compound | Target Protein (PDB ID) | Binding Energy (kcal/mol) |
| 5f | Aromatase (3EQM) | -8.0 |
| 5g | Aromatase (3EQM) | -7.7 |
| 5n | Aromatase (3EQM) | -7.7 |
Results from a study on the synthesis and molecular docking of indazole derivatives for anti-breast cancer activity.
Experimental Protocols for Molecular Docking
A standardized and reproducible methodology is crucial for obtaining reliable in silico results. The following protocol outlines the typical steps involved in a comparative molecular docking study of indazole-based ligands, based on methodologies reported in the cited literature.[1][2][4]
Software and Hardware:
-
Hardware: Computational work is typically performed on a computer with a multi-core processor (e.g., Intel Core i5 or higher) and sufficient RAM (e.g., 4GB or more).[2]
-
Software:
Protein Preparation:
-
Obtain Crystal Structure: The three-dimensional crystal structure of the target protein is downloaded from the Protein Data Bank (PDB).[1]
-
Clean the Structure: Water molecules, ions, and any co-crystallized ligands are removed from the protein structure.[1]
-
Add Hydrogens and Charges: Polar hydrogen atoms are added to the protein, and appropriate atomic charges (e.g., Kollman charges) are assigned.[1]
-
File Conversion: The prepared protein structure is saved in the PDBQT format for use with AutoDock.[1]
Ligand Preparation:
-
Draw 2D Structure: The 2D structures of the indazole-based ligands are drawn using chemical drawing software.[4]
-
Convert to 3D and Minimize Energy: The 2D structures are converted to 3D, and their energy is minimized using a suitable force field to obtain a stable conformation.[1][4]
-
File Conversion: The prepared ligand structures are also saved in the PDBQT format.
Docking Simulation:
-
Define the Grid Box: A grid box is defined around the active site of the target protein. This box specifies the search space for the ligand docking.
-
Run Docking Simulation: The docking simulation is performed using software like AutoDock Vina, which will generate multiple binding poses for each ligand ranked by their docking scores.[1]
-
Analyze Results: The predicted binding poses and intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein are analyzed to understand the binding mode.[1][4]
Workflow and Pathway Visualizations
The following diagrams illustrate the general workflow for a comparative docking study and a simplified representation of a kinase signaling pathway, which is a common target for indazole-based inhibitors.
Caption: General workflow for a comparative molecular docking study.
Caption: Inhibition of a kinase signaling pathway by an indazole-based ligand.
References
- 1. benchchem.com [benchchem.com]
- 2. Computational Investigation of Indazole Scaffolds as Tyrosine Kinase Inhibitors Using Molecular Docking and ADMET Prediction – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis molecular docking and DFT studies on novel indazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis molecular docking and DFT studies on novel indazole derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. pnrjournal.com [pnrjournal.com]
- 7. researchgate.net [researchgate.net]
Assessing the Purity of Synthesized (1H-indazol-5-yl)methanamine: A Comparative Guide
For researchers, scientists, and professionals in drug development, the purity of a synthesized active pharmaceutical ingredient (API) or intermediate is of paramount importance. This guide provides a comprehensive comparison of analytical methodologies for assessing the purity of synthesized (1H-indazol-5-yl)methanamine, a key building block in the development of various therapeutic agents. This document outlines common synthetic routes, potential impurities, and detailed experimental protocols for purity determination using modern analytical techniques.
Common Synthetic Route and Potential Impurities
A prevalent laboratory-scale synthesis of this compound involves the reduction of a nitrile precursor, 5-cyano-1H-indazole. This transformation is typically achieved using a reducing agent such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.
Potential Impurities:
-
Unreacted Starting Material: Residual 5-cyano-1H-indazole is a primary potential impurity.
-
Solvent Residues: Depending on the reaction and purification solvents used (e.g., tetrahydrofuran, diethyl ether, ethanol), residual amounts may remain in the final product.
-
Inorganic Salts: Byproducts from the workup and purification steps can introduce inorganic impurities.
Purity Assessment Methodologies
A multi-pronged analytical approach is recommended to ensure a comprehensive purity profile of the synthesized this compound. This typically involves a combination of chromatographic and spectroscopic techniques. For comparative purposes, all synthesized batches should be compared against a certified reference standard.
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful technique for separating and quantifying the main compound from its organic impurities. A reversed-phase method is generally suitable for a polar compound like this compound.
Experimental Protocol:
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient elution is often effective. For example:
-
Solvent A: 0.1% Trifluoroacetic acid (TFA) in Water
-
Solvent B: 0.1% TFA in Acetonitrile
-
-
Gradient Program:
-
0-5 min: 5% B
-
5-25 min: 5% to 95% B
-
25-30 min: 95% B
-
30-35 min: 95% to 5% B
-
35-40 min: 5% B
-
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve an accurately weighed amount of the synthesized compound in the mobile phase to a concentration of approximately 1 mg/mL.
Data Presentation:
| Compound | Retention Time (min) | Peak Area (%) - Synthesized Batch | Peak Area (%) - Reference Standard |
| This compound | ~12.5 | 99.5 | >99.9 |
| 5-cyano-1H-indazole (potential impurity) | ~18.2 | 0.3 | Not Detected |
| Unknown Impurity 1 | ~10.8 | 0.2 | Not Detected |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed structural information and can be used for quantitative analysis (qNMR) to determine absolute purity. Both ¹H and ¹³C NMR should be performed.
Experimental Protocol:
-
Instrumentation: A 400 MHz or higher field NMR spectrometer.
-
Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) is a suitable solvent.
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of the deuterated solvent.
-
¹H NMR Parameters:
-
Number of scans: 16
-
Relaxation delay: 5 s
-
Pulse width: 90°
-
-
¹³C NMR Parameters:
-
Number of scans: 1024
-
Proton decoupling
-
Data Presentation:
| Nucleus | Chemical Shift (δ, ppm) - Synthesized Batch | Chemical Shift (δ, ppm) - Reference Standard | Assignment |
| ¹H | ~8.1 (s, 1H) | ~8.1 (s, 1H) | H3 (indazole ring) |
| ¹H | ~7.8 (s, 1H) | ~7.8 (s, 1H) | H4 (indazole ring) |
| ¹H | ~7.5 (d, 1H) | ~7.5 (d, 1H) | H7 (indazole ring) |
| ¹H | ~7.2 (d, 1H) | ~7.2 (d, 1H) | H6 (indazole ring) |
| ¹H | ~3.9 (s, 2H) | ~3.9 (s, 2H) | CH₂ (methanamine) |
| ¹H | ~2.5 (br s, 2H) | ~2.5 (br s, 2H) | NH₂ (methanamine) |
| ¹³C | ~140 | ~140 | C7a (indazole ring) |
| ¹³C | ~135 | ~135 | C3 (indazole ring) |
| ¹³C | ~133 | ~133 | C5 (indazole ring) |
| ¹³C | ~125 | ~125 | C3a (indazole ring) |
| ¹³C | ~121 | ~121 | C6 (indazole ring) |
| ¹³C | ~119 | ~119 | C4 (indazole ring) |
| ¹³C | ~110 | ~110 | C7 (indazole ring) |
| ¹³C | ~45 | ~45 | CH₂ (methanamine) |
Note: Chemical shifts are approximate and may vary slightly depending on the experimental conditions.
Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight of the synthesized compound and to identify any impurities with different mass-to-charge ratios.
Experimental Protocol:
-
Instrumentation: A mass spectrometer with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive ion mode is typically used for amines.
-
Sample Preparation: The sample can be introduced directly via infusion or as the eluent from an HPLC system (LC-MS). Prepare a dilute solution (e.g., 10 µg/mL) in a suitable solvent like methanol or acetonitrile with 0.1% formic acid.
Data Presentation:
| Ion | m/z (calculated) | m/z (observed) - Synthesized Batch | m/z (observed) - Reference Standard |
| [M+H]⁺ | 148.0875 | 148.0873 | 148.0876 |
| [M+Na]⁺ (potential adduct) | 170.0694 | 170.0691 | 170.0695 |
Visualization of Analytical Workflows
Caption: Logical workflow for the comprehensive purity assessment of synthesized this compound.
Caption: Experimental workflow for purity assessment by HPLC.
Conclusion
The purity of synthesized this compound should be rigorously assessed using a combination of chromatographic and spectroscopic methods. By comparing the analytical data of the synthesized batch with a certified reference standard, researchers can confidently determine the purity and identify any potential impurities. The detailed protocols and comparative data presented in this guide provide a robust framework for ensuring the quality of this important synthetic intermediate.
Comparative Analysis of (1H-indazol-5-yl)methanamine and Related Indazole Derivatives in Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the potential biological activities of (1H-indazol-5-yl)methanamine, based on available data for structurally related indazole derivatives. Due to the limited publicly available experimental data for this compound, this document leverages information on other indazole compounds to present a potential functional context, relevant experimental validation strategies, and key signaling pathways.
Indazole-containing molecules are recognized as privileged scaffolds in medicinal chemistry, with numerous derivatives being investigated for a wide range of therapeutic applications, including oncology and inflammation.[1][2] Many indazole derivatives function as kinase inhibitors, a class of targeted therapy that blocks the action of protein kinases, enzymes that play a crucial role in cell signaling, growth, and division.[2][3]
Quantitative Data Summary of Representative Indazole Derivatives
The following tables summarize key in vitro efficacy data for various indazole derivatives, illustrating the typical range of biological activities observed for this class of compounds. This data is intended to serve as a benchmark for researchers investigating new indazole-based molecules like this compound.
Table 1: Kinase Inhibitory Activity of Selected Indazole Derivatives
| Compound ID | Target Kinase | IC50 (nM) | Reference Compound | Cell Line |
| 127 (Entrectinib) | ALK | 12 | - | N/A |
| 82a | Pim-1 | 0.4 | - | N/A |
| 82a | Pim-2 | 1.1 | - | N/A |
| 82a | Pim-3 | 0.4 | - | N/A |
| 106 | FGFR1 | 2000 | - | N/A |
| 106 | FGFR2 | 800 | - | N/A |
| 106 | FGFR3 | 4500 | - | N/A |
IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Table 2: Anti-proliferative Activity of Selected Indazole Derivatives in Cancer Cell Lines
| Compound ID | Cell Line | IC50 (µM) | Cancer Type |
| 2f | 4T1 | 0.23 - 1.15 | Breast Cancer |
| 139 | N/A | 5.73 | N/A |
| 140 | N/A | 2.18 | N/A |
| 141 | N/A | 2.15 | N/A |
Table 3: Anti-inflammatory Activity of Indazole and its Derivatives
| Compound | Assay | IC50 (µM) |
| Indazole | Cyclooxygenase-2 (COX-2) | 23.42 |
| 5-Aminoindazole | Cyclooxygenase-2 (COX-2) | 12.32 |
| 6-Nitroindazole | Cyclooxygenase-2 (COX-2) | 19.22 |
| Indazole | Tumor Necrosis Factor-α (TNF-α) | 220.11 |
| 5-Aminoindazole | Tumor Necrosis Factor-α (TNF-α) | 230.19 |
Data for Tables 1, 2 and 3 are compiled from studies on various indazole derivatives.[3][4][5]
Experimental Protocols
The following are detailed methodologies for key experiments typically employed in the evaluation of indazole derivatives.
Kinase Inhibition Assay (Generic Protocol)
This protocol outlines a general method for assessing the inhibitory activity of a compound against a specific protein kinase.
Objective: To determine the IC50 value of a test compound against a target kinase.
Materials:
-
Purified recombinant kinase
-
Kinase-specific substrate (peptide or protein)
-
ATP (Adenosine triphosphate)
-
Assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
Test compound (e.g., this compound) dissolved in DMSO
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)[6]
-
384-well plates
-
Plate reader capable of luminescence detection
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in DMSO. Further dilute in assay buffer to the final desired concentrations.
-
Reaction Setup: In a 384-well plate, add the assay buffer, the kinase, and the substrate.
-
Initiate Reaction: Add the test compound dilutions or vehicle control (DMSO) to the wells. Initiate the kinase reaction by adding ATP.
-
Incubation: Incubate the plate at a specified temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).
-
Detection: Stop the reaction and measure the kinase activity. For the ADP-Glo™ assay, this involves adding the ADP-Glo™ reagent to deplete unused ATP, followed by the addition of the Kinase Detection Reagent to convert ADP to ATP and measure the resulting luminescence.[6]
-
Data Analysis: Plot the luminescence signal against the logarithm of the compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Cell-Based Anti-proliferative Assay
This protocol describes a common method to evaluate the effect of a compound on cancer cell proliferation.
Objective: To determine the IC50 of a test compound for inhibiting the growth of a cancer cell line.
Materials:
-
Cancer cell line (e.g., 4T1 breast cancer cells)[4]
-
Cell culture medium and supplements (e.g., DMEM, FBS, antibiotics)
-
Test compound dissolved in DMSO
-
Cell proliferation reagent (e.g., WST-1 or MTT)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the test compound or vehicle control.
-
Incubation: Incubate the cells for a specified period (e.g., 72 hours) at 37°C in a humidified CO2 incubator.
-
Proliferation Assessment: Add the cell proliferation reagent to each well and incubate according to the manufacturer's instructions. This reagent is converted into a colored formazan dye by metabolically active cells.
-
Data Acquisition: Measure the absorbance of the formazan product using a microplate reader at the appropriate wavelength.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Plot the percentage of viability against the logarithm of the compound concentration and fit the data to a dose-response curve to calculate the IC50 value.
Statistical Validation of Experimental Data
Statistical analysis is crucial to ensure the validity and reliability of experimental findings.
Key Statistical Parameters:
-
Mean and Standard Deviation (SD): To describe the central tendency and variability of the data.
-
IC50/EC50 Determination: Calculated using non-linear regression analysis of dose-response curves.
-
Z'-factor: A statistical parameter used to evaluate the quality of a high-throughput screening assay. A Z'-factor between 0.5 and 1.0 is considered excellent.[7]
-
Hypothesis Testing (e.g., t-test, ANOVA): To determine if the observed differences between treated and control groups are statistically significant.
Data Normalization: In high-throughput screening, raw data is often normalized to control for plate-to-plate variation. Common methods include normalization to a percentage of the positive control response or the vehicle control.[7]
Visualizations
Signaling Pathway
Many indazole derivatives have been identified as inhibitors of the PI3K/Akt signaling pathway, which is a critical pathway in cancer cell growth and survival.[8][9]
Caption: PI3K/Akt signaling pathway with potential inhibition by indazole derivatives.
Experimental Workflow
The following diagram illustrates a typical workflow for the screening and validation of a small molecule inhibitor.
Caption: Workflow for small molecule inhibitor discovery and validation.
References
- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01147B [pubs.rsc.org]
- 3. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Screening and Profiling Kinase Inhibitors with a Luminescent ADP Detection Platform [promega.sg]
- 7. High-Throughput Screening Assays to Identify Small Molecules Preventing Photoreceptor Degeneration Caused by the Rhodopsin P23H Mutation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Virtual Screening of Natural Compounds as Potential PI3K-AKT1 Signaling Pathway Inhibitors and Experimental Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
A Comparative Guide to (1H-indazol-5-yl)methanamine and Its Nitro-Indazole Precursors for Researchers
An Objective Comparison for Drug Development Professionals
In the landscape of medicinal chemistry, the indazole scaffold is a privileged structure, forming the core of numerous therapeutic agents. This guide provides a detailed comparison of (1H-indazol-5-yl)methanamine and its synthetic precursors, 5-nitro-1H-indazole and 5-cyano-1H-indazole. This comparison is intended to inform researchers, scientists, and drug development professionals on the synthesis, physicochemical properties, and biological potential of these closely related molecules.
Executive Summary
This compound represents a key building block in the synthesis of various biologically active compounds, including kinase inhibitors. Its synthesis typically proceeds from 5-nitro-1H-indazole through a 5-cyano-1H-indazole intermediate. The transformation from a nitro-substituted precursor to the final aminomethyl derivative significantly alters the molecule's electronic properties, reactivity, and potential biological activity. While the nitro- and cyano-indazoles serve as crucial synthetic intermediates, the resulting this compound offers a reactive primary amine for further derivatization and often exhibits a distinct pharmacological profile.
Physicochemical Properties: A Comparative Analysis
The introduction of different functional groups at the 5-position of the indazole ring markedly influences the physicochemical properties of these compounds. The following table summarizes key properties gathered from available data, providing a basis for comparison.
| Property | 5-Nitro-1H-indazole | 5-Cyano-1H-indazole | This compound |
| Molecular Formula | C₇H₅N₃O₂ | C₈H₅N₃ | C₈H₉N₃ |
| Molecular Weight | 163.13 g/mol | 143.15 g/mol | 147.18 g/mol [1] |
| Appearance | Yellow solid | Off-white to yellow powder | Not specified |
| Melting Point | 204-208 °C[2] | Not specified | Not specified |
| XLogP3 | 1.5 | 1.4 | 0.6[1] |
| Hydrogen Bond Donor Count | 1 | 1 | 2[1] |
| Hydrogen Bond Acceptor Count | 3 | 2 | 2[1] |
| Topological Polar Surface Area | 74.5 Ų | 54.7 Ų | 54.7 Ų[1] |
The transition from the electron-withdrawing nitro and cyano groups to the electron-donating aminomethyl group leads to a significant decrease in the calculated lipophilicity (XLogP3), suggesting an increase in hydrophilicity for this compound. The increased hydrogen bond donor count in the final product also contributes to its different solubility profile and potential for intermolecular interactions.
Synthesis and Reactivity
The synthetic pathway from 5-nitro-1H-indazole to this compound is a multi-step process that highlights the differing reactivity of the functional groups.
Caption: Synthetic workflow from 5-nitro-1H-indazole to this compound.
The nitro group of 5-nitro-1H-indazole is readily reduced to an amine, which can then be converted to a nitrile via the Sandmeyer reaction. The nitrile group of 5-cyano-1H-indazole is a versatile handle for further transformations, most notably its reduction to the primary amine of this compound. This final reduction step significantly increases the nucleophilicity of the molecule, making the aminomethyl group a prime site for subsequent derivatization in drug discovery programs.
Experimental Protocols
Synthesis of 5-Amino-1H-indazole from 5-Nitro-1H-indazole
This procedure is based on the standard reduction of an aromatic nitro group using tin(II) chloride.
Materials:
-
5-Nitro-1H-indazole
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O)
-
Concentrated hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Ethanol
-
Ethyl acetate
Procedure:
-
Suspend 5-nitro-1H-indazole (1 eq) in ethanol in a round-bottom flask.
-
Add a solution of tin(II) chloride dihydrate (4-5 eq) in concentrated HCl to the suspension.
-
Heat the reaction mixture at reflux for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and neutralize with a concentrated NaOH solution until the pH is basic.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 5-amino-1H-indazole.
Synthesis of 5-Cyano-1H-indazole from 5-Amino-1H-indazole (Sandmeyer Reaction)
This protocol describes the conversion of the amino group to a cyano group.
Materials:
-
5-Amino-1H-indazole
-
Sodium nitrite (NaNO₂)
-
Hydrochloric acid (HCl)
-
Copper(I) cyanide (CuCN)
-
Sodium cyanide (NaCN)
-
Water
Procedure:
-
Dissolve 5-amino-1H-indazole (1 eq) in a mixture of concentrated HCl and water and cool to 0-5 °C in an ice-salt bath.
-
Slowly add a solution of sodium nitrite (1.1 eq) in water, maintaining the temperature below 5 °C, to form the diazonium salt.
-
In a separate flask, prepare a solution of copper(I) cyanide (1.2 eq) and sodium cyanide (2.4 eq) in water.
-
Slowly add the cold diazonium salt solution to the cuprous cyanide solution.
-
Allow the reaction mixture to warm to room temperature and then heat to 50-60 °C for 1-2 hours.
-
Cool the mixture and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate to give the crude 5-cyano-1H-indazole, which can be purified by column chromatography.
Synthesis of this compound from 5-Cyano-1H-indazole
This reduction can be achieved using lithium aluminum hydride or catalytic hydrogenation.
Materials:
-
5-Cyano-1H-indazole
-
Lithium aluminum hydride (LiAlH₄) or Palladium on carbon (Pd/C) and Hydrogen gas (H₂)
-
Anhydrous tetrahydrofuran (THF) or Ethanol/Methanol
-
Water
-
Sodium sulfate
Procedure (using LiAlH₄):
-
To a stirred suspension of LiAlH₄ (2-3 eq) in anhydrous THF under an inert atmosphere, add a solution of 5-cyano-1H-indazole (1 eq) in anhydrous THF dropwise at 0 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and then reflux for 4-6 hours.
-
Cool the reaction to 0 °C and quench sequentially by the careful addition of water, followed by 15% aqueous NaOH, and then more water.
-
Filter the resulting solid and wash with THF.
-
Concentrate the filtrate under reduced pressure to yield this compound.
Biological Activity and Signaling Pathways
Indazole derivatives are known to exhibit a wide range of biological activities, including potent inhibition of various protein kinases. Several indazole-based compounds have been developed as anti-cancer agents that target key signaling pathways involved in tumor growth and angiogenesis.[3][4]
One of the most relevant targets for indazole derivatives is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis. Inhibition of VEGFR-2 signaling can block the formation of new blood vessels that supply tumors with nutrients and oxygen, thereby inhibiting tumor growth.
Caption: A simplified diagram of the VEGFR-2 signaling pathway.
Some studies on related indazole derivatives have shown that the nature and position of substituents have a profound impact on their anti-proliferative activity. For instance, various 1H-indazole-3-amine derivatives have demonstrated IC₅₀ values in the low micromolar range against different cancer cell lines.[5] It is reasonable to hypothesize that this compound and its derivatives could exhibit similar or enhanced activities.
Conclusion
The conversion of 5-nitro-1H-indazole to this compound represents a critical synthetic transformation that significantly alters the molecule's properties and biological potential. While the nitro and cyano precursors are valuable intermediates, the final aminomethyl product provides a versatile platform for the development of novel therapeutic agents, particularly in the area of kinase inhibition. The provided experimental protocols offer a roadmap for the synthesis of these compounds, and the comparative analysis of their properties underscores the importance of functional group manipulation in drug design. Further comparative studies are warranted to fully elucidate the structure-activity relationships and to exploit the therapeutic potential of this promising class of molecules.
References
- 1. 5-(Aminomethyl)-1H-indazole | C8H9N3 | CID 12096223 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Design, synthesis and biological evaluation of indazole derivatives as VEGFR-2 kinase inhibitors with anti-angiogenic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
A Comparative Analysis of (1H-indazol-5-yl)methanamine Derivatives in Oncology: Benchmarking Taselisib Against Standard of Care in PIK3CA-Mutant Breast Cancer
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the indazole derivative taselisib (GDC-0032) against current standard of care treatments for hormone receptor-positive (HR+), HER2-negative, PIK3CA-mutated advanced breast cancer. This analysis is based on published clinical trial data and focuses on efficacy, safety, and mechanistic insights.
The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous targeted therapies.[1][2][3][4] (1H-indazol-5-yl)methanamine itself is a foundational structure, and its derivatives have been explored for a wide range of therapeutic applications, including oncology. A notable example is taselisib, a potent and selective inhibitor of phosphoinositide 3-kinase (PI3K), which has been investigated in clinical trials for the treatment of cancers with activating mutations in the PIK3CA gene.[5]
This guide will focus on the clinical performance of taselisib in the context of the SANDPIPER Phase III clinical trial, comparing it with established standard of care therapies for HR+, HER2-, PIK3CA-mutated advanced breast cancer: the PI3K inhibitor alpelisib (Piqray®) and the CDK4/6 inhibitor palbociclib (Ibrance®).
Efficacy and Safety: A Head-to-Head Comparison
The following tables summarize the key efficacy and safety data from pivotal clinical trials for taselisib, alpelisib, and palbociclib in combination with fulvestrant.
Table 1: Comparative Efficacy in PIK3CA-Mutant, HR+, HER2- Advanced Breast Cancer
| Treatment Arm | Clinical Trial | Median Progression-Free Survival (PFS) | Objective Response Rate (ORR) | Clinical Benefit Rate (CBR) |
| Taselisib + Fulvestrant | SANDPIPER[2][3] | 7.4 months | 28.0% | 51.5% |
| Placebo + Fulvestrant | SANDPIPER[2][3] | 5.4 months | 11.9% | 37.3% |
| Alpelisib + Fulvestrant | SOLAR-1[6] | 11.0 months | Not Reported | Not Reported |
| Placebo + Fulvestrant | SOLAR-1[6] | 5.7 months | Not Reported | Not Reported |
| Palbociclib + Fulvestrant | PALOMA-3[7][8] | 9.5 months | Not Reported | Not Reported |
| Placebo + Fulvestrant | PALOMA-3[7][8] | 4.6 months | Not Reported | Not Reported |
*Note: The PALOMA-3 trial was not restricted to a PIK3CA-mutant population.
Table 2: Comparative Safety Profile (Grade ≥3 Adverse Events)
| Adverse Event | Taselisib + Fulvestrant (SANDPIPER) [2][3] | Placebo + Fulvestrant (SANDPIPER) [2][3] | Alpelisib + Fulvestrant (SOLAR-1) [9] | Palbociclib + Fulvestrant (PALOMA-3) [8][10] |
| Diarrhea | 12.1% | 1.3% | 7% | <1% |
| Hyperglycemia | 10.8% | 0.4% | 37% | Not Reported |
| Colitis | 2.6% | 0% | Not Reported | Not Reported |
| Neutropenia | Not Reported | Not Reported | Not Reported | 65% |
| Leukopenia | Not Reported | Not Reported | Not Reported | 28% |
| Serious Adverse Events | 32.0% | 8.9% | Not specified | 10% |
| Treatment Discontinuation due to AEs | 16.8% | 2.3% | 25% | 4% |
Mechanism of Action: Targeting the PI3K/AKT/mTOR Pathway
Taselisib and alpelisib are both inhibitors of the PI3K enzyme, a critical node in the PI3K/AKT/mTOR signaling pathway.[1][11][12] This pathway is frequently dysregulated in cancer and plays a key role in cell growth, proliferation, and survival.[1][11][12] Activating mutations in the PIK3CA gene, which encodes the p110α catalytic subunit of PI3K, are common in HR+ breast cancer and are associated with a poorer prognosis.[1][6] By inhibiting PI3K, these drugs aim to block downstream signaling and impede tumor growth. Palbociclib, on the other hand, is a cyclin-dependent kinase 4 and 6 (CDK4/6) inhibitor, which targets a different aspect of cell cycle progression.[10][13]
Experimental Protocols
Detailed methodologies for the pivotal clinical trials are crucial for understanding the context of the presented data.
SANDPIPER Trial (Taselisib)
-
Study Design: A Phase III, randomized, double-blind, placebo-controlled multicenter trial.[2][5]
-
Patient Population: Postmenopausal women with ER-positive, HER2-negative, PIK3CA-mutant locally advanced or metastatic breast cancer that had progressed during or after an aromatase inhibitor.[2][5]
-
Treatment Arms:
-
Primary Endpoint: Investigator-assessed progression-free survival (PFS).[2]
-
Key Secondary Endpoints: Overall survival (OS), objective response rate (ORR), clinical benefit rate (CBR), and safety.[2]
SOLAR-1 Trial (Alpelisib)
-
Study Design: A Phase III, randomized, double-blind, placebo-controlled trial.[14][15]
-
Patient Population: Postmenopausal women, and men, with HR-positive, HER2-negative, PIK3CA-mutated advanced breast cancer that had progressed on or after an aromatase inhibitor-based regimen.[14][15]
-
Treatment Arms:
-
Primary Endpoint: PFS in the PIK3CA-mutant cohort.[17]
-
Key Secondary Endpoints: Overall survival, overall response rate, and safety.[6]
PALOMA-3 Trial (Palbociclib)
-
Study Design: A Phase III, randomized, double-blind, placebo-controlled trial.[7][8]
-
Patient Population: Women with HR-positive, HER2-negative advanced breast cancer that had progressed on prior endocrine therapy.[7][8]
-
Treatment Arms:
-
Primary Endpoint: Investigator-assessed PFS.[7]
-
Key Secondary Endpoints: Overall survival, response rates, and safety.[18]
Conclusion
The development of indazole derivatives like taselisib has provided valuable insights into targeting the PI3K pathway in cancer. While taselisib demonstrated a statistically significant improvement in progression-free survival in the SANDPIPER trial, the modest clinical benefit combined with a notable toxicity profile has limited its clinical utility.[3] In comparison, alpelisib has shown a more pronounced PFS benefit in the PIK3CA-mutant population and is an approved therapy. Palbociclib, targeting a different pathway, has also established a significant role in the treatment of HR+ advanced breast cancer. This comparative guide underscores the importance of balancing efficacy and safety in the development of novel cancer therapeutics and highlights the ongoing evolution of standard of care in molecularly defined patient populations.
References
- 1. mdpi.com [mdpi.com]
- 2. Phase III randomized study of taselisib or placebo with fulvestrant in estrogen receptor-positive, PIK3CA-mutant, HER2-negative, advanced breast cancer: the SANDPIPER trial - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Phase III randomized study of taselisib or placebo with fulvestrant in estrogen receptor-positive, PIK3CA-mutant, HER2-negative, advanced breast cancer: the SANDPIPER trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The ASCO Post [ascopost.com]
- 5. ascopubs.org [ascopubs.org]
- 6. Alpelisib plus fulvestrant for PIK3CA-mutated, hormone receptor-positive, human epidermal growth factor receptor-2-negative advanced breast cancer: final overall survival results from SOLAR-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. PALOMA-3: Phase III Trial of Fulvestrant With or Without Palbociclib in Premenopausal and Postmenopausal Women With Hormone Receptor–Positive, Human Epidermal Growth Factor Receptor 2–Negative Metastatic Breast Cancer That Progressed on Prior Endocrine Therapy—Safety and Efficacy in Asian Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Fulvestrant plus palbociclib versus fulvestrant plus placebo for treatment of hormone-receptor-positive, HER2-negative metastatic breast cancer that progressed on previous endocrine therapy (PALOMA-3): final analysis of the multicentre, double-blind, phase 3 randomised controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Alpelisib (Piqray) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Pfizer’s IBRANCE® in Combination with Standard-of-Care Therapies Extends Median Progression-Free Survival by Over 15 Months in Phase 3 PATINA Study in Patients with HR+, HER2+ Metastatic Breast Cancer | Pfizer [pfizer.com]
- 11. The PI3K/AKT/mTOR pathway in breast cancer: targets, trials and biomarkers - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Targeting PI3K/AKT/mTOR Signaling Pathway in Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. targetedonc.com [targetedonc.com]
- 14. hra.nhs.uk [hra.nhs.uk]
- 15. SOLAR-1 Study Design | PIQRAY® (alpelisib) tablets | HCP [piqray-hcp.com]
- 16. researchgate.net [researchgate.net]
- 17. novartis.com [novartis.com]
- 18. researchgate.net [researchgate.net]
Safety Operating Guide
Navigating the Disposal of (1H-indazol-5-yl)methanamine: A Guide to Safe and Compliant Laboratory Practices
For researchers and professionals in drug development, the responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. This guide provides essential procedural information for the proper disposal of (1H-indazol-5-yl)methanamine, ensuring adherence to safety protocols and regulatory requirements.
Immediate Safety and Handling Protocols
Personal Protective Equipment (PPE): A comprehensive assessment of the risks associated with handling this compound dictates the necessity of the following PPE:
| PPE Category | Specification | Rationale |
| Eye Protection | Tightly fitting safety goggles or a face shield. | To shield eyes from potential splashes or airborne particles of the chemical. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber). | To prevent direct skin contact and potential irritation or absorption. |
| Body Protection | A laboratory coat or chemical-resistant apron. | To protect against contamination of personal clothing. |
| Respiratory Protection | To be used in a well-ventilated area, preferably a chemical fume hood. A respirator may be required if dust is generated. | To prevent the inhalation of potentially harmful dust or vapors.[4] |
Handling and Storage: Store the compound in a tightly sealed, compatible container in a cool, dry, and well-ventilated location[1][2][5]. It is crucial to keep it segregated from incompatible materials such as strong oxidizing agents, strong acids, and strong bases to prevent hazardous reactions[2][5][6].
Step-by-Step Disposal Protocol
The disposal of this compound must be managed as hazardous waste[7]. Under no circumstances should this chemical be disposed of down the drain or in regular trash[8][9].
-
Waste Identification and Segregation :
-
Treat all waste containing this compound as hazardous chemical waste[10].
-
Keep this waste stream separate from other chemical wastes to avoid dangerous reactions. Specifically, do not mix it with incompatible substances[5][11]. It is best practice to maintain separate waste containers for different classes of chemicals[12].
-
-
Containerization and Labeling :
-
Select a waste container that is in good condition, compatible with the chemical, and has a secure, sealable lid[5][11]. The original container is often a suitable choice if it is intact[10].
-
Affix a "Hazardous Waste" label to the container as soon as waste accumulation begins[10][13].
-
The label must clearly state the full chemical name, "this compound," and any other components in the waste mixture. Avoid using abbreviations or chemical formulas[12].
-
-
Accumulation and Storage :
-
Arranging for Disposal :
-
Empty Container Disposal :
-
Empty containers that previously held this compound must be triple-rinsed with a suitable solvent[10][15].
-
The rinsate from this process must be collected and disposed of as hazardous waste[10].
-
After triple-rinsing and ensuring the container is free of any residue, deface the original label and dispose of the container as regular trash, in accordance with institutional policies[10][15].
-
Experimental Protocols
Currently, there are no standardized, publicly available experimental protocols for the chemical neutralization or deactivation of this compound at a laboratory scale. Therefore, attempting to treat this waste in the lab is not recommended. The safest and most compliant method of disposal is through a certified hazardous waste management program[7].
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the proper disposal of this compound.
References
- 1. fishersci.com [fishersci.com]
- 2. fishersci.com [fishersci.com]
- 3. echemi.com [echemi.com]
- 4. benchchem.com [benchchem.com]
- 5. collectandrecycle.com [collectandrecycle.com]
- 6. fishersci.com [fishersci.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. acs.org [acs.org]
- 10. vumc.org [vumc.org]
- 11. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 12. chemistry.utoronto.ca [chemistry.utoronto.ca]
- 13. benchchem.com [benchchem.com]
- 14. ehrs.upenn.edu [ehrs.upenn.edu]
- 15. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
Personal protective equipment for handling (1H-indazol-5-yl)methanamine
This guide provides critical safety and logistical information for the handling and disposal of (1H-indazol-5-yl)methanamine, tailored for research, scientific, and drug development professionals. Given the absence of a specific Safety Data Sheet (SDS) for this compound, this guidance is based on the hazard profiles of structurally similar compounds, including various indazole and aminomethane derivatives. A precautionary approach is essential.
Hazard Assessment and Engineering Controls
While specific toxicological data for this compound is limited, related compounds are known to cause skin irritation, serious eye damage, and respiratory irritation.[1][2] Therefore, it is crucial to handle this compound with appropriate engineering controls and personal protective equipment to minimize exposure.
All work involving the handling of this compound, especially when dealing with powders or creating solutions, must be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors.[1][3] An eyewash station and safety shower must be readily accessible and unobstructed.[1]
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is mandatory to ensure the safety of personnel. The following table summarizes the required PPE for handling this compound.
| Protection Type | Specific Equipment | Rationale |
| Eye and Face Protection | Chemical safety goggles and a face shield | Protects against splashes and airborne particles that can cause serious eye damage.[1][4][5] |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile, double-gloving recommended) and a flame-resistant lab coat.[1][5] | Prevents skin contact which may cause irritation or burns.[1] |
| Respiratory Protection | A NIOSH-approved respirator with appropriate cartridges | Required when working outside of a certified chemical fume hood or in poorly ventilated areas to prevent respiratory tract irritation.[1][6] |
| Foot Protection | Closed-toe shoes | Protects feet from spills and falling objects.[1] |
Operational and Disposal Plans
Strict adherence to the following procedures is mandatory for the safe handling and disposal of this compound.
Handling Protocol:
-
Preparation:
-
Handling:
-
In Case of Exposure:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes and seek medical attention.[1][2][7]
-
Skin Contact: Wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. If irritation persists, seek medical attention.[1][2][7]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, seek immediate medical attention.[1][2][7]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[1][2][7]
-
Disposal Plan:
All waste materials, including empty containers, contaminated PPE, and spill cleanup materials, must be treated as hazardous waste.
-
Waste Collection: Collect all waste in a designated, properly labeled hazardous waste container.
-
Disposal: Dispose of all chemical waste through your institution's environmental health and safety office. Do not dispose of this chemical down the drain or in the regular trash.[1] All disposals must be in accordance with local, state, and federal regulations.[1][7]
Experimental Workflow
The following diagram illustrates the standard workflow for handling this compound in a laboratory setting.
References
- 1. benchchem.com [benchchem.com]
- 2. enamine.enamine.net [enamine.enamine.net]
- 3. benchchem.com [benchchem.com]
- 4. Personal Protective Equipment in Chemistry | Environmental Health and Safety [ehs.dartmouth.edu]
- 5. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 6. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 7. fishersci.com [fishersci.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
